molecular formula C5H5IN2O2 B1407955 methyl 5-iodo-1H-pyrazole-3-carboxylate CAS No. 1533442-31-7

methyl 5-iodo-1H-pyrazole-3-carboxylate

Cat. No.: B1407955
CAS No.: 1533442-31-7
M. Wt: 252.01 g/mol
InChI Key: IMAPLGQOWUWXGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-iodo-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C5H5IN2O2 and its molecular weight is 252.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-iodo-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2O2/c1-10-5(9)3-2-4(6)8-7-3/h2H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMAPLGQOWUWXGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC(=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Spectral Analysis of Methyl 5-iodo-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug discovery, pyrazole-containing compounds represent a cornerstone scaffold. Their versatile biological activities, ranging from anti-inflammatory to anti-cancer properties, have made them a focal point of intensive research. The precise structural elucidation of novel pyrazole derivatives is paramount for understanding their structure-activity relationships (SAR) and for the development of new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular architecture.

Molecular Structure and Predicted NMR Spectral Data

The structure of methyl 5-iodo-1H-pyrazole-3-carboxylate, with the IUPAC numbering scheme, is presented below. The presence of an iodine atom at the C5 position, a methyl carboxylate group at the C3 position, and a proton at the C4 position, along with the NH proton of the pyrazole ring, gives rise to a distinct set of signals in both ¹H and ¹³C NMR spectra.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR chemical shifts are based on the analysis of similar pyrazole structures and the known effects of substituents on aromatic rings. The iodine atom at C5 is expected to have a notable influence on the chemical shifts of the neighboring protons.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
NH (H1)~13.0 - 14.0broad singlet1HThe chemical shift of the NH proton is highly dependent on solvent and concentration. The presence of the electron-withdrawing iodine and carboxylate groups is expected to shift this proton downfield. Studies on 4-halogenated pyrazoles have shown that the least electronegative halogen, iodine, results in the most downfield NH proton signal.
CH (H4)~7.0 - 7.5singlet1HThis proton is on the pyrazole ring, and its chemical shift is influenced by the adjacent iodine and carboxylate groups.
OCH₃~3.8 - 4.0singlet3HThis is a typical chemical shift for a methyl ester group.
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are derived from data on substituted pyrazoles, considering the inductive and resonance effects of the iodine and methyl carboxylate substituents.

CarbonPredicted Chemical Shift (δ, ppm)Notes
C=O~160 - 165The carbonyl carbon of the methyl ester group.
C3~140 - 145This

physicochemical properties of substituted pyrazole esters

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Substituted Pyrazole Esters

Abstract

Substituted pyrazoles represent a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to their presence in numerous approved therapeutic agents. When functionalized with an ester group, these heterocycles gain additional versatility, serving as key binding motifs, bioisosteres, or prodrug moieties that enhance pharmacokinetic profiles. This technical guide offers an in-depth exploration of the critical , designed for researchers, medicinal chemists, and drug development professionals. We will dissect the interplay between molecular structure and empirical properties, covering synthesis, advanced spectroscopic characterization, solid-state analysis via X-ray crystallography, and computational modeling with Density Functional Theory (DFT). The causality behind experimental choices and the connection between fundamental physicochemical parameters and drug-like properties are emphasized throughout, providing a holistic framework for the rational design of novel pyrazole ester-based therapeutics.

The Pyrazole Ester Scaffold: Structure and Significance

The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This structure imparts a unique set of properties:

  • Amphoteric Nature: N-unsubstituted pyrazoles can act as both hydrogen bond donors (the acidic, pyrrole-like N-H) and acceptors (the basic, pyridine-like N).

  • Metabolic Stability: The pyrazole core is generally robust to metabolic degradation, a desirable trait in drug candidates.

  • Tautomerism: In N-unsubstituted pyrazoles, substituents at the 3 and 5 positions can exist in equilibrium between two tautomeric forms. This phenomenon can significantly impact receptor binding and physicochemical properties.

The addition of an ester functionality (-COOR) and other substituents allows for fine-tuning of the molecule's steric, electronic, and lipophilic profile. The ester group can engage in hydrogen bonding, act as a prodrug that is hydrolyzed in vivo to a carboxylic acid (e.g., Telotristat ethyl), or simply occupy a specific pocket in a biological target.

Synthesis: Establishing the Substitution Pattern

The substitution pattern on the pyrazole ring is dictated by the synthetic route. Understanding these methods is crucial as it determines which positions are available for modification to modulate physicochemical properties.

Key Synthetic Strategies
  • Knorr Pyrazole Synthesis: This is the most fundamental method, involving the condensation of a β-keto ester (a 1,3-dicarbonyl compound) with a hydrazine derivative. It is a robust and versatile route to a wide array of substituted pyrazolones and pyrazoles.

  • 1,3-Dipolar Cycloaddition: This approach involves the reaction of a diazo compound (or an in situ generated nitrilimine) with an alkyne or alkene, offering access to different substitution patterns.

  • Multi-Component Reactions (MCRs): Modern synthetic strategies often employ MCRs, where three or more reactants are combined in a one-pot procedure to generate complex pyrazoles efficiently, often with high atom economy.

Experimental Protocol: Knorr Synthesis of a Substituted Pyrazole Ester

This protocol describes a general procedure for the synthesis of a 1,3,5-substituted pyrazole-4-carboxylate derivative.

  • Reactant Preparation: In a round-bottom flask, dissolve the β-keto ester (1.0 eq.) and the substituted hydrazine hydrochloride (1.1 eq.) in a suitable solvent such as ethanol or glacial acetic acid.

  • Reaction Initiation: Add a catalytic amount of a strong acid (e.g., H₂SO₄) if not using acetic acid as the solvent. The choice of catalyst is critical; it facilitates the initial condensation to a hydrazone intermediate.

  • Cyclization: Heat the reaction mixture to reflux (typically 80-100 °C) for 2-6 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. The elevated temperature provides the activation energy for the intramolecular nucleophilic attack of the second hydrazine nitrogen onto the ester carbonyl, followed by dehydration to form the stable aromatic pyrazole ring.

  • Work-up and Isolation: Cool the mixture to room temperature and pour it into ice-cold water. The product often precipitates and can be collected by vacuum filtration.

  • Purification: The crude solid is washed with cold water and a minimal amount of cold ethanol. Further purification is achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure pyrazole ester.

Knorr_Synthesis_Workflow cluster_reactants Step 1: Reactant Staging cluster_reaction Step 2: Reaction & Cyclization cluster_purification Step 3: Isolation & Purification R1 β-Keto Ester (1,3-Dicarbonyl) Condensation Acid-Catalyzed Condensation R1->Condensation R2 Substituted Hydrazine R2->Condensation Hydrazone Hydrazone Intermediate Condensation->Hydrazone Forms imine Cyclization Intramolecular Cyclization & Dehydration Hydrazone->Cyclization Heat (Reflux) Pyrazole Aromatic Pyrazole Ester Product Cyclization->Pyrazole Forms stable ring Workup Aqueous Work-up & Filtration Pyrazole->Workup Purified Recrystallization Workup->Purified Final Pure Crystalline Product Purified->Final

Caption: Workflow for Knorr Pyrazole Ester Synthesis.

Spectroscopic and Structural Characterization

Unambiguous characterization is essential to confirm the structure, substitution pattern, and purity of a synthesized pyrazole ester. A multi-technique approach is standard practice.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure in solution.

  • ¹H NMR: Protons on the pyrazole ring have characteristic chemical shifts. The C4-H proton is typically the most shielded (~6.0-6.5 ppm), while the C3-H and C5-H protons are more deshielded (~7.5-8.0 ppm). The ester alkyl group will appear in its typical region (e.g., a quartet at ~4.3 ppm and a triplet at ~1.3 ppm for an ethyl ester). Substituents dramatically influence these shifts via their inductive and resonance effects.

  • ¹³C NMR: The pyrazole ring carbons resonate between ~105-150 ppm. The ester carbonyl carbon is highly deshielded, appearing at ~160-170 ppm.

Representative NMR Data for an Ethyl Pyrazole-Carboxylate
Assignment ¹H Chemical Shift (δ, ppm)
Pyrazole C4-H6.3 - 6.8
Pyrazole C3/C5-H7.5 - 8.2
Ester -O-CH₂-~4.3 (quartet)
Ester -CH₃~1.3 (triplet)
Ester C=O-
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups by their vibrational frequencies.

Characteristic IR Absorption Bands
Functional Group Frequency Range (cm⁻¹)
N-H Stretch (if unsubstituted)3100 - 3300
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2850 - 3000
C=O Stretch (Ester)1700 - 1735
C=N / C=C Stretch (Ring)1450 - 1650
C-O Stretch (Ester)1100 - 1300

The strong, sharp absorption of the ester carbonyl is often the most prominent feature in the spectrum and is a key diagnostic peak.

Spectro_Workflow cluster_primary Primary Structure Confirmation cluster_functional Functional Group & Electronic Properties Sample Purified Pyrazole Ester Sample NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR Defines connectivity MS Mass Spectrometry (HRMS) Sample->MS Confirms mass IR IR Spectroscopy Sample->IR Identifies func. groups UV UV-Vis Spectroscopy Sample->UV Probes π-system Data_Analysis Integrated Data Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis UV->Data_Analysis Structure Confirmed Molecular Structure & Purity Data_Analysis->Structure

Caption: Integrated workflow for spectroscopic characterization.

Solid-State Properties: X-ray Crystallography

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. This is paramount for drug development, as solid-state properties govern solubility, stability, and bioavailability.

Crystallographic analysis provides:

  • Unambiguous Molecular Structure: Confirmation of connectivity and stereochemistry.

  • Conformational Details: Precise bond lengths, bond angles, and torsion angles, revealing the preferred conformation of substituents.

  • Intermolecular Interactions: A detailed map of hydrogen bonds, π-π stacking, and van der Waals forces that dictate the crystal packing. Understanding these interactions is key to predicting and controlling polymorphism.

Example Crystallographic Data Parameters
Parameter Description
Crystal SystemThe symmetry class of the crystal lattice (e.g., Monoclinic, Orthorhombic).
Space GroupThe specific symmetry group of the crystal (e.g., P2₁/n, P-1).
ZThe number of molecules in the unit cell.
Key InteractionsDescription of hydrogen bonds (e.g., N-H···O) or π-stacking.
Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth & Selection: Grow a suitable single crystal (typically >0.1 mm, free of defects) by slow evaporation, vapor diffusion, or cooling of a saturated solution. Select a high-quality crystal under a polarizing microscope.

  • Mounting: Mount the crystal on a goniometer head, often using cryo-oil, and place it in a stream of cold nitrogen (~100 K) to minimize thermal vibrations. The choice to use low temperature is to obtain a higher quality diffraction pattern.

  • Data Collection: Mount the goniometer on a diffractometer. An intense, monochromatic X-ray beam is directed at the crystal. The crystal is rotated, and a series of diffraction images are collected on a detector.

  • Structure Solution: The diffraction pattern is processed to determine the unit cell dimensions and space group. The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are refined against the experimental data until the calculated and observed diffraction patterns match closely. This iterative process validates the final structure.

Computational Modeling of Physicochemical Properties

Density Functional Theory (DFT) is a powerful computational method used to predict and understand the electronic structure and properties of molecules. It serves as a valuable complement to experimental data.

DFT can be used to calculate:

  • Optimized Molecular Geometry: Predicting the lowest energy conformation, bond lengths, and angles.

  • Tautomer and Isomer Stability: Calculating the relative energies of different tautomers to predict the most stable form.

  • Electronic Properties: Determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which relate to the molecule's reactivity and electronic transitions.

  • Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions.

  • Spectroscopic Properties: Simulating IR spectra and NMR chemical shifts to aid in the interpretation of experimental data.

DFT_Workflow cluster_calc DFT Calculation Steps cluster_analysis Property Analysis Input Initial Molecular Structure (e.g., from Sketch) Opt Geometry Optimization (Finds energy minimum) Input->Opt Freq Frequency Calculation (Confirms minimum, gives IR) Opt->Freq Select functional & basis set Geom Optimized Geometry (Bond lengths, angles) Opt->Geom SinglePoint Single-Point Energy (Calculates electronic properties) Freq->SinglePoint Thermo Thermodynamic Data (ΔG, ΔH) Freq->Thermo Spectra Predicted Spectra (IR, NMR) Freq->Spectra Orbitals Electronic Properties (HOMO, LUMO, MEP) SinglePoint->Orbitals Output Predicted Physicochemical Properties Geom->Output Thermo->Output Orbitals->Output Spectra->Output

Caption: Generalized workflow for a DFT study of a pyrazole ester.

Integrating Physicochemical Properties for Drug Development

The ultimate goal for medicinal chemists is to rationally design molecules with a desired biological activity and drug-like properties. The fundamental physicochemical data discussed above directly inform these critical drug development parameters.

  • Lipophilicity (LogP): This measures a compound's partitioning between an oily (octanol) and an aqueous phase. It is a key predictor of absorption, distribution, metabolism, and excretion (ADME) properties. The nature of substituents on the pyrazole ring (e.g., adding alkyl chains increases LogP, polar groups decrease it) is the primary way to modulate this property.

  • Aqueous Solubility: A drug must have sufficient aqueous solubility to be absorbed and distributed in the body. Solubility is governed by a balance between the energy required to break the crystal lattice (related to packing forces seen in crystallography) and the energy gained from solvation (related to hydrogen bonding potential and polarity).

  • Ionization (pKa): The pKa determines the charge state of a molecule at a given pH. The pyrazole ring is weakly basic. The charge state profoundly affects solubility, permeability across biological membranes, and binding to the target protein.

The interplay of these properties is complex. For example, increasing lipophilicity to improve membrane permeability might simultaneously decrease aqueous solubility to an unacceptable level. A successful drug candidate represents a careful optimization of these often-competing properties.

Properties_To_Activity cluster_molecular Molecular Properties cluster_physchem Physicochemical Parameters cluster_adme Pharmacokinetics (ADME) Structure Substituent Effects (Sterics, Electronics) LogP Lipophilicity (LogP) Structure->LogP pKa Ionization (pKa) Structure->pKa Conformation 3D Shape & Flexibility Activity Biological Activity & Potency Conformation->Activity Target Binding Interactions H-Bonding, π-Stacking Solubility Aqueous Solubility Interactions->Solubility Absorption Absorption LogP->Absorption Distribution Distribution LogP->Distribution Solubility->Absorption pKa->Absorption Excretion Excretion pKa->Excretion Absorption->Activity Distribution->Activity Metabolism Metabolism Metabolism->Activity Modulates efficacy & duration Excretion->Activity

Caption: Relationship between molecular, physicochemical, and biological properties.

Conclusion

Substituted pyrazole esters are a vital class of molecules in drug discovery. A thorough understanding of their physicochemical properties is not merely an academic exercise but a prerequisite for successful drug design. By integrating advanced experimental techniques—from synthesis and spectroscopy to X-ray crystallography—with the predictive power of computational chemistry, researchers can establish clear structure-property and structure-activity relationships. This holistic approach enables the rational modulation of molecular features to optimize solubility, lipophilicity, and target engagement, ultimately accelerating the development of novel, safe, and effective therapeutics.

References

  • Knorr Pyrazole Synthesis (M. Pharm) . (n.d.). SlideShare. Retrieved January 4, 2026, from [Link]

  • knorr pyrazole synthesis . (n.d.). SlideShare. Retrieved January 4, 2026, from [Link]

  • Knorr Pyrazole Synthesis . (2025, February 23). J&K Scientific LLC. Retrieved January 4, 2026, from [Link]

  • Physicochemical properties . (n.d.). Fiveable. Retrieved January 4, 2026, from [Link]

  • Knorr pyrazole synthesis . (n.d.). Name-Reaction.com. Retrieved January 4, 2026, from [Link]

  • Physicochemical properties of drug . (n.d.). SlideShare. Retrieved January 4, 2026, from [Link]

  • Auto-QChem: an automated workflow for the generation and storage of DFT calculations for organic molecules . (2022, March 5). RSC Publishing. Retrieved January 4, 2026, from [Link]

  • physicochemical property of drug molecules with respect to drug actions . (n.d.). JBINO. Retrieved January 4, 2026, from [Link]

  • What are the physicochemical properties affecting drug distribution? (2025, May 21). Patsnap Synapse. Retrieved January 4, 2026, from [Link]

  • Knorr Pyrazole Synthesis . (n.d.). Chem Help ASAP. Retrieved January 4, 2026, from [Link]

  • Physicochemical Properties in Relation to Biological Activities . (n.d.). Unknown Source. Retrieved January 4, 2026, from [Link]

  • X-ray Crystallography . (n.d.). Creative BioMart. Retrieved January 4, 2026, from [Link]

  • Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry . (n.d.). PMC. Retrieved January 4, 2026, from [Link]

  • Small molecule X-ray crystallography . (n.d.). The University of Queensland. Retrieved January 4, 2026, from [Link]

  • KIT-Workflows/DFT-Surface . (n.d.). GitHub. Retrieved January 4, 2026, from [Link]

  • What software shall I use for DFT on an organic molecule? (2025, January 24). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Small molecule crystallography . (n.d.). Excillum. Retrieved January 4, 2026, from [Link]

  • X-ray crystallography . (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]

  • Density Functional Theory Calculations: Examples & Strategies . (2025, September 15). Medium. Retrieved January 4, 2026, from [Link]

  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester . (n.d.). NIST WebBook. Retrieved January 4, 2026, from [Link]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate . (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

  • ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate . (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

  • Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate . (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

The Enduring Blueprint: A Technical History of Functionalized Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its remarkable versatility and ability to participate in various biological interactions have cemented its status as a "privileged scaffold."[1][2][3] From the blockbuster anti-inflammatory drug Celecoxib to a new generation of kinase inhibitors for cancer therapy, the pyrazole core is a recurring motif in molecules designed to modulate biological function.[2][4][5]

This guide provides a comprehensive exploration of the synthetic strategies developed over more than a century to construct and functionalize this vital heterocyclic system. Moving beyond a mere catalog of reactions, we will delve into the mechanistic underpinnings, the evolution of these methods, and the causal logic that drives the choice of a particular synthetic route in the context of drug discovery and development.

Chapter 1: The Dawn of Pyrazole Synthesis - Classical Condensation Reactions

The story of pyrazole synthesis begins in the late 19th century with the pioneering work of German chemist Ludwig Knorr.[6][7][8] His discovery that 1,3-dicarbonyl compounds react with hydrazines to form pyrazoles remains one of the most fundamental and widely used methods to this day.[4][8][9][10]

The Knorr Pyrazole Synthesis (1883)

The Knorr synthesis is the archetypal reaction for pyrazole formation, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine.[11][12][13] The reaction is typically catalyzed by acid and proceeds through a sequence of condensation, cyclization, and dehydration steps to yield the aromatic pyrazole ring.[11][12][14][15]

Mechanism and Causality: The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons. The choice of which carbonyl is attacked first is a critical determinant of the final product's regiochemistry, a persistent challenge when using unsymmetrical dicarbonyls or hydrazines.[16] Factors such as the relative electrophilicity of the carbonyl carbons and steric hindrance govern this initial step.[16] Subsequent intramolecular condensation and dehydration lead to the stable aromatic pyrazole.

Diagram: Generalized Mechanism of the Knorr Pyrazole Synthesis

Knorr_Mechanism Knorr Pyrazole Synthesis Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone/ Enamine Intermediate Dicarbonyl->Hydrazone + Hydrazine - H₂O Hydrazine Hydrazine (R'-NHNH₂) Hydrazine->Hydrazone Cyclic_Hemiaminal Cyclic Hemiaminal Hydrazone->Cyclic_Hemiaminal Intramolecular Cyclization Pyrazole Functionalized Pyrazole Cyclic_Hemiaminal->Pyrazole Dehydration (- H₂O) Cycloaddition [3+2] Dipolar Cycloaddition cluster_reactants Reactants Dipole Diazo Compound (R-CHN₂) TS Concerted Transition State Dipole->TS Dipolarophile Alkyne (R'C≡CR'') Dipolarophile->TS Product Substituted Pyrazole TS->Product [3+2] Cycloaddition

Caption: The concerted mechanism of a 1,3-dipolar cycloaddition to form a pyrazole.

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a product that incorporates substantial portions of all starting materials. [17]These reactions are highly valued in drug discovery for their efficiency, atom economy, and ability to rapidly generate libraries of complex molecules. [1][17] Several MCRs have been developed for pyrazole synthesis, often combining elements of classical condensation reactions in a tandem sequence. For example, a four-component reaction can involve an aldehyde, malononitrile, a hydrazine, and a β-ketoester to quickly assemble highly functionalized pyrano[2,3-c]pyrazole systems. [17][18] Field-Proven Insight: The power of MCRs lies in their operational simplicity and convergence. [17]Instead of a multi-step sequence with purification of intermediates, a single reaction can yield a complex scaffold. This is particularly advantageous in high-throughput screening campaigns where large numbers of diverse analogues are required. Recent advances have focused on developing metal-free and environmentally benign MCRs, further increasing their appeal. [19][20][21]

Chapter 3: The Modern Era - Transition-Metal Catalysis and Late-Stage Functionalization

While classical methods are excellent for constructing the pyrazole core, modern drug development often requires the precise installation of functional groups at a late stage in the synthesis. This is where transition-metal-catalyzed cross-coupling and C-H functionalization reactions have become indispensable tools. [22][23]

Cross-Coupling Reactions

Reactions like the Suzuki, Heck, and Buchwald-Hartwig couplings allow for the formation of C-C and C-N bonds on a pre-formed pyrazole ring. This typically requires a pyrazole substrate functionalized with a halide or triflate. These methods provide reliable and high-yielding access to a vast array of substituted pyrazoles that would be difficult to prepare using classical condensation methods.

Direct C-H Functionalization

A more recent and powerful advancement is the direct functionalization of C-H bonds on the pyrazole ring. [22]This strategy avoids the need for pre-functionalization (e.g., halogenation) of the pyrazole starting material, making syntheses more step-economical. [22][23]These reactions are typically directed by a coordinating group on the pyrazole, often the N1-substituent or the N2-lone pair, to achieve high regioselectivity. [23] Field-Proven Insight: Late-stage functionalization via C-H activation is a paradigm shift for drug discovery. It allows chemists to take a common pyrazole intermediate and rapidly create a diverse set of analogues by modifying the periphery of the molecule. This is invaluable for structure-activity relationship (SAR) studies, where small changes to a lead compound can have profound effects on its biological activity and pharmacokinetic properties.

Chapter 4: Comparative Analysis and Representative Protocols

The choice of synthetic strategy depends heavily on the target molecule's substitution pattern, the availability of starting materials, and the desired scale of the reaction.

MethodStarting MaterialsKey FeaturesAdvantagesDisadvantages
Knorr Synthesis 1,3-Dicarbonyls, HydrazinesAcid-catalyzed condensationReadily available starting materials, robustRegioselectivity issues, harsh conditions sometimes required
[3+2] Cycloaddition Diazo compounds, AlkynesConcerted cycloadditionHigh regioselectivity, mild conditionsRequires synthesis/handling of diazo compounds or precursors
MCRs ≥3 components (e.g., aldehydes, hydrazines, active methylenes)One-pot tandem reactionsHigh efficiency, complexity generationReaction discovery and optimization can be challenging
C-H Functionalization Pre-formed Pyrazole, Coupling PartnerTransition-metal catalyzedHigh atom economy, ideal for late-stage functionalizationCatalyst cost, directing group may be required, regioselectivity can be a challenge
Experimental Protocol: Synthesis of Celecoxib via Knorr Condensation

This protocol describes a representative Knorr synthesis for the preparation of the COX-2 inhibitor, Celecoxib. [14][24][25] Reaction: Condensation of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione with 4-sulfamoylphenylhydrazine. [25] Materials:

  • 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione

  • 4-Sulfamoylphenylhydrazine hydrochloride

  • Ethanol (or Acetic Acid as solvent/catalyst)

Procedure:

  • A solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione (1.0 eq) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • 4-Sulfamoylphenylhydrazine hydrochloride (1.0-1.2 eq) is added to the flask.

  • Ethanol is added as the solvent, and the mixture is heated to reflux.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib. [25]8. The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Causality Behind Choices:

  • The use of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione is key for regioselectivity. The highly electron-withdrawing trifluoromethyl group makes the adjacent carbonyl significantly more electrophilic, directing the initial attack of the hydrazine to that position, leading to the desired 1,5-diarylpyrazole regioisomer almost exclusively. [24][26]* Heating under reflux provides the necessary activation energy for the condensation and subsequent dehydration steps.

  • Recrystallization is an effective method for purifying the final solid product, removing any unreacted starting materials or minor side products.

Conclusion and Future Outlook

The synthesis of functionalized pyrazoles has evolved from the foundational Knorr reaction to a sophisticated array of modern catalytic methods. The classical condensation approaches remain workhorses for the construction of the core ring system, while cycloadditions and multicomponent reactions offer rapid access to molecular complexity. The current frontier, dominated by transition-metal-catalyzed C-H functionalization, empowers chemists to modify complex molecules with surgical precision, accelerating the drug discovery process.

Looking ahead, the field will likely see a continued emphasis on sustainability and efficiency. The development of new MCRs, photoredox-catalyzed reactions, and biocatalytic methods will further expand the toolkit for pyrazole synthesis. As our understanding of biology deepens, the demand for novel, intricately functionalized pyrazole scaffolds will only increase, ensuring that the rich history of pyrazole synthesis will continue to be written for years to come.

References

  • Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. Available at: [Link]

  • Knorr Pyrazole Synthesis - J&K Scientific LLC. Available at: [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Available at: [Link]

  • Synthesis of Celecoxib, its Pro-drugs and Radiolabeled Derivatives. A Brief Review - Taylor & Francis. Available at: [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available at: [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • knorr pyrazole synthesis | PPTX - Slideshare. Available at: [Link]

  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PubMed Central. Available at: [Link]

  • Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors: Replacement of Sulfonamide and Methylsulfonyl Pharmacophores by an Azido Bioisostere | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Green Synthesis of Pyrazole Derivatives employing 1,3-Dipolar Cycloaddition Reaction using Phenyl hydrazones and Benzoquinone. Available at: [Link]

  • Knorr pyrazole synthesis - Name-Reaction.com. Available at: [Link]

  • Multicomponent Approach to Functionalized Pyrazoles. Available at: [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available at: [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles - PubMed. Available at: [Link]

  • A Novel One-Pot Method for the Preparation of Pyrazoles by 1,3-Dipolar Cycloadditions of Diazo Compounds Generated in Situ | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles | Request PDF. Available at: [Link]

  • Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO 2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach - MDPI. Available at: [Link]

  • Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles - ACS Publications. Available at: [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles - Hilaris Publisher. Available at: [Link]

  • Knorr Pyrazole Synthesis - Chem Help ASAP. Available at: [Link]

  • Synthesis of Pyrazoles via Electrophilic Cyclization of Alkynes Containing Thiophene. Available at: [Link]

  • Cu-Mediated Synthesis of Pyrazoles via 1,3-Dipolar Cycloaddition. Available at: [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available at: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • A review of pyrazole an its derivative - National Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations | Organic Letters - ACS Publications. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - MDPI. Available at: [Link]

  • Paal–Knorr synthesis - Wikipedia. Available at: [Link]

  • Knorr pyrazole synthesis | Request PDF - ResearchGate. Available at: [Link]

  • Paal-Knorr synthesis of pyrrole-based N-heterocycles 3l–p. - ResearchGate. Available at: [Link]

  • Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. Available at: [Link]

  • Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling | Journal of the American Chemical Society. Available at: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. Available at: [Link]

  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020) - PMC - PubMed Central. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. Available at: [Link]

Sources

The Pyrazole Scaffold: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its unique combination of physicochemical properties, synthetic tractability, and versatile biological activities has led to a significant increase in the number of pyrazole-containing drugs approved by the FDA over the last decade. This guide provides an in-depth technical exploration of the pyrazole core in drug discovery, moving beyond a simple recitation of facts to explain the causality behind its success. We will dissect its fundamental properties, explore key synthetic methodologies, analyze its role as a bioisostere, and deconstruct the structure-activity relationships (SAR) of landmark drugs. This document is intended for drug discovery professionals seeking to leverage this powerful scaffold in their research and development programs.

The Physicochemical Appeal of the Pyrazole Ring

From a medicinal chemistry perspective, the pyrazole ring is not merely a structural component; it is a finely tunable instrument for optimizing a molecule's pharmacological profile. Its utility stems from a unique confluence of properties:

  • Aromaticity and Stability: The pyrazole ring is an aromatic system with six delocalized π-electrons, conferring significant metabolic stability. This is a critical attribute, as metabolic liability is a primary driver of compound attrition during development.

  • Hydrogen Bonding Capabilities: The ring possesses both a hydrogen bond donor (the pyrrole-like N-1 proton) and a hydrogen bond acceptor (the pyridine-like N-2 lone pair). This dual nature allows for specific and strong interactions with biological targets, such as the hinge region of kinases, anchoring the molecule in the binding pocket.

  • Modulable pKa: With a pKa of approximately 2.5, the pyrazole ring is significantly less basic than its imidazole isomer (pKa ≈ 7.1). This weak basicity ensures that it is largely uncharged at physiological pH, which is generally favorable for cell membrane permeability and oral bioavailability.

  • Dipole Moment and Solubility: The arrangement of the nitrogen atoms creates a significant dipole moment, which can be exploited to improve the solubility of otherwise lipophilic molecules—a constant challenge in drug design.

  • Synthetic Accessibility: A vast and well-established library of synthetic routes allows for the controlled and regioselective functionalization of the pyrazole core at multiple positions (C-3, C-4, C-5, and N-1). This enables systematic exploration of the chemical space around the scaffold to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Foundational Synthetic Methodologies: Building the Core

The ability to efficiently construct the pyrazole scaffold is fundamental to its application. While numerous methods exist, the Knorr pyrazole synthesis and related cyclocondensation reactions remain workhorses in the field due to their reliability and use of readily available starting materials.

Experimental Protocol: Knorr-type Synthesis of a 1,3,5-Trisubstituted Pyrazole

This protocol describes a representative one-pot synthesis via the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine. The choice of an acid catalyst is critical to drive the initial condensation, while the subsequent thermal conditions promote the cyclization and dehydration to form the aromatic ring.

Step 1: Reaction Setup

  • To a solution of ethyl acetoacetate (1.0 eq) in ethanol (5 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenylhydrazine (1.0 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

Step 2: Reaction Execution

  • Heat the reaction mixture to reflux (approx. 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The reaction is typically complete within 2-4 hours.

Step 3: Product Isolation and Work-up

  • Upon completion, allow the mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure using a rotary evaporator.

  • Pour the resulting crude oil into ice-cold water with stirring. A precipitate should form.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acetic acid and unreacted starting materials.

Step 4: Purification

  • Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield the purified pyrazolone product.

  • Dry the final product under vacuum. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing the Synthetic Workflow

The following diagram illustrates the logical flow of a typical cyclocondensation synthesis of a pyrazole derivative.

G cluster_workflow Generalized Pyrazole Synthesis Workflow start Starting Materials (1,3-Dicarbonyl + Hydrazine) reagents Solvent (e.g., Ethanol) Catalyst (e.g., Acetic Acid) reaction Condensation & Cyclization (Reflux, 2-4h) reagents->reaction 1. Mix & Heat workup Isolation (Precipitation in Water, Filtration) reaction->workup 2. Cool & Isolate purification Purification (Recrystallization) workup->purification 3. Purify product Final Pyrazole Product purification->product 4. Characterize

Caption: Workflow for a Knorr-type pyrazole synthesis.

Pyrazole as a Privileged Bioisostere

A key strategy in modern medicinal chemistry is bioisosteric replacement, where a functional group is exchanged for another with similar physicochemical properties to improve the overall drug-like characteristics of a molecule. The pyrazole ring is an exceptionally effective bioisostere for several common moieties:

  • Amide/Carboxylic Acid Bioisostere: Pyrazoles can mimic the hydrogen bonding pattern of amides and carboxylic acids while offering increased metabolic stability and improved cell permeability due to reduced polarity.

  • Phenyl Ring Bioisostere: Replacing a phenyl ring with a pyrazole can introduce polarity, improve solubility, add a hydrogen bonding vector, and modulate the molecule's conformation without drastically altering its size. This can be crucial for escaping patent space or improving ADME properties.

A prominent example is seen in the development of cannabinoid-1 (CB1) receptor antagonists. Following the withdrawal of the diarylpyrazole Rimonabant due to psychiatric side effects, extensive research focused on replacing the pyrazole core with other heterocycles like thiazoles and imidazoles to retain potency while altering the overall molecular profile.

Case Studies: Pyrazole Scaffolds in Marketed Drugs

The true value of the pyrazole scaffold is demonstrated by its presence in numerous blockbuster drugs. An analysis of these drugs reveals how the core properties of the ring are leveraged to achieve therapeutic success.

Drug NameTargetTherapeutic IndicationRole of the Pyrazole Scaffold
Celecoxib Cyclooxygenase-2 (COX-2)Anti-inflammatory, AnalgesicThe diaryl-substituted pyrazole orients the key p-sulfonamide moiety for selective binding to the COX-2 side pocket.
Sildenafil Phosphodiesterase-5 (PDE5)Erectile DysfunctionThe pyrazolopyrimidinone core mimics the purine ring of the natural substrate, cGMP, enabling potent and selective inhibition.
Rimonabant Cannabinoid-1 (CB1) ReceptorAnti-obesity (Withdrawn)The 1,5-diarylpyrazole structure was key for potent inverse agonist activity at the CB1 receptor.
Crizotinib ALK / ROS1 / MET KinasesNon-Small Cell Lung CancerThe pyrazole ring acts as a critical hinge-binding motif, forming hydrogen bonds within the ATP-binding pocket of the kinase.
Ruxolitinib JAK1 / JAK2 KinasesMyelofibrosis, Polycythemia VeraThe pyrazolopyrimidine scaffold provides the core structure for potent inhibition of the Janus kinase family.
Celecoxib: Engineering Selectivity

Celecoxib (Celebrex®) is a selective COX-2 inhibitor used to treat pain and inflammation. Non-selective NSAIDs inhibit both COX-1, which is responsible for protecting the stomach lining, and COX-2, which is induced during inflammation. Celecoxib's selectivity minimizes gastrointestinal side effects.

Mechanism of Action: Celecoxib works by inhibiting the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. The key to its selectivity lies in a structural difference between the COX-1 and COX-2 active sites. The COX-2 active site is larger and possesses a hydrophilic side pocket. The diaryl-substituted pyrazole structure of celecoxib positions a polar benzenesulfonamide group perfectly to bind within this side pocket, an interaction that is sterically hindered in the smaller COX-1 active site.

G cluster_pathway Celecoxib's Mechanism of Action AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins COX2->PGs Synthesis Inflammation Pain & Inflammation PGs->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Selective Inhibition

Caption: Selective inhibition of COX-2 by Celecoxib.

Sildenafil: Mimicking the Natural Substrate

Sildenafil (Viagra®) is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5). By preventing the degradation of cGMP, it promotes smooth muscle relaxation and vasodilation in the corpus cavernosum.

Structure-Activity Relationship (SAR): Sildenafil's core is a pyrazolo[4,3-d]pyrimidin-7-one, which was designed as a bioisostere of the purine ring in cGMP. The pyrazole portion of this fused system is critical for its activity. The N-1 methyl group on the pyrazole ring enhances potency and selectivity. The substituents at the C-3 and C-5 positions are optimized for interactions within the PDE5 active site, while the ethoxyphenylsulfonylpiperazine group at the C-5 position provides crucial interactions that anchor the drug in the binding pocket and enhance its duration of action.

Kinase Inhibitors: The Hinge Binders

The pyrazole scaffold is a dominant feature in modern kinase inhibitors, which are a cornerstone of targeted cancer therapy. Protein kinases play a central role in cell signaling, and their dysregulation is a common feature of cancer.

Mechanism of Action: Most kinase inhibitors target the ATP-binding site. The pyrazole ring is exceptionally well-suited to act as a "hinge-binder." The N-1 proton and the N-2 lone pair can form a pair of hydrogen bonds with the backbone amide and carbonyl groups in the hinge region of the kinase, which connects the N- and C-terminal lobes of the enzyme. This bidentate interaction provides a strong and specific anchor for the inhibitor, allowing the rest of the molecule to occupy other regions of the ATP pocket to achieve high potency and selectivity. Drugs like Crizotinib, Ruxolitinib, and Axitinib all leverage a pyrazole or a fused pyrazole system for this purpose.

Future Perspectives and Conclusion

The prominence of the pyrazole scaffold in drug discovery is not waning; it is accelerating. Its metabolic stability is a significant advantage in an era where long-acting therapeutics are highly valued. Current research continues to explore novel pyrazole derivatives for a wide range of diseases, including infectious diseases, neurodegenerative disorders, and metabolic syndromes. The integration of computational methods, such as virtual screening and molecular docking, with advanced synthetic strategies will undoubtedly uncover new generations of pyrazole-based therapeutics with enhanced efficacy and safety profiles.

References

  • Celecoxib - StatPearls - NCBI Bookshelf . (n.d.). National Center for Biotechnology Information. [Link]

  • Celebrex (Celecoxib) Pharmacology . (2018, August 23). News-Medical.Net. [Link]

  • Celecoxib - Wikipedia . (2024, October 28). Wikipedia. [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry . (2023, November 7). Future Science. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies . (2023, August 30). MDPI. [Link]

  • What is the mechanism of Rimonabant? (2024, July 17). Patsnap. [Link]

  • PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY . (2024, March 8). ResearchGate. [Link]

  • Rimonabant: endocannabinoid inhibition for the metabolic syndrome . (2006, May 1). PubMed. [Link]

  • What is the mechanism of Celecoxib? (2024, July 17). Patsnap. [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors . (n.d.). MDPI. [Link]

  • Pyrazole Scaffold: A Remarkable Tool in Drug Development . (2022, November 15). IJPSRR. [Link]

  • Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors . (2006, June 1). Bentham Science. [Link]

  • Celecoxib: Mechanism of Action & Structure . (n.d.). Study.com. [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β . (2023, January 20). Nature. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects . (2022, January 5). PubMed. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents . (n.d.). MDPI. [Link]

  • Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions . (2009, July 28). PubMed. [Link]

  • Rimonabant - Wikipedia . (2024, September 21). Wikipedia. [Link]

  • Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies . (2014, August 26). PubMed. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies . (2022, May 18). Royal Society of Chemistry. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review . (2018, January 18). PMC - NIH. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery . (2023, November 7). PMC - PubMed Central. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole . (n.d.). Pharmaguideline. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review . (2018, January 18). MDPI. [Link]

  • The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use . (2007, June). PubMed. [Link]

  • Representative drugs containing the pyrazole scaffold . (2023, July). ResearchGate. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review . (2023, September 5). MDPI. [Link]

  • Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists . (2009, August 13). ACS Publications. [Link]

  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole . (2019, August 28). Slideshare. [Link]

  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties . (2022, September 29). IJRASET. [Link]

  • Some examples of pyrazole based commercial drugs and bioactive molecules . (n.d.). ResearchGate. [Link]

  • Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors . (2021, March). ResearchGate. [Link]

  • Pharmacological Significance of Pyrazole and its Derivatives . (2014, January). ResearchGate. [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity . (n.d.). MDPI. [Link]

  • Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade . (2024, January 1). Semantic Scholar. [Link]

  • Chemical structure of Sildenafil 134 and Sildenafil analog 135 . (2021, January). ResearchGate. [Link]

  • A Facile, Improved Synthesis of Sildenafil and Its Analogues . (2014, May 13). PMC - NIH. [Link]

  • Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors . (2010, August 1). PubMed. [Link]

  • Bioisosteric replacement of the pyrazole 5-aryl moiety of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A novel series of alkynylthiophenes as potent and selective cannabinoid-1 receptor antagonists . (2008, August 20). PubMed. [Link]

  • A brief structure–activity relationship (SAR) study of the active pyrazolopyrimidines . (2022, December). ResearchGate. [Link]

  • **Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N -(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1 H -pyrazole-3-carboxamide (SR141716A). A Novel

A Technical Guide to Methyl 5-iodo-1H-pyrazole-3-carboxylate: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-iodo-1H-pyrazole-3-carboxylate, bearing the CAS Number 1533442-31-7 , is a key heterocyclic building block in the field of medicinal chemistry.[1][2][3] Its strategic combination of a pyrazole core, a reactive iodine substituent, and a methyl ester functional group makes it a versatile intermediate for the synthesis of complex molecular architectures. The pyrazole scaffold itself is a privileged structure in drug discovery, present in a wide array of approved therapeutic agents.[4][5] This guide provides an in-depth overview of the synthesis, chemical properties, and applications of this compound, with a focus on its role in the development of novel therapeutics.

Molecular and Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and drug design.

PropertyValueSource
CAS Number 1533442-31-7[1][2]
Molecular Formula C₅H₅IN₂O₂Inferred
Molecular Weight 266.01 g/mol Inferred
Appearance Typically a white to off-white solidInferred from related compounds
Solubility Soluble in common organic solvents like DMSO, DMF, and methanolInferred from synthetic procedures

Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways, primarily involving the formation of the pyrazole ring followed by iodination, or vice versa. A plausible and commonly employed synthetic strategy involves the cyclization of a suitably functionalized precursor followed by regioselective iodination.

Conceptual Synthetic Pathway

A logical synthetic approach begins with the formation of the pyrazole-3-carboxylate core, which is then subjected to iodination. This strategy offers good control over regioselectivity.

G cluster_0 Pyrazole Core Synthesis cluster_1 Iodination A Dimethyl acetylenedicarboxylate (DMAD) C Methyl 1H-pyrazole-3-carboxylate A->C Cyclization B Hydrazine B->C E This compound C->E Regioselective Iodination D Iodinating Agent (e.g., I₂, NIS) D->E

Caption: Conceptual synthetic workflow for this compound.

Exemplary Synthetic Protocol

Step 1: Synthesis of Methyl 1H-pyrazole-3-carboxylate

This step involves the [3+2] cycloaddition reaction between an alkyne and a hydrazine source.

  • Reaction:

    • To a solution of dimethyl acetylenedicarboxylate (DMAD) in a suitable solvent such as methanol, an equimolar amount of hydrazine hydrate is added dropwise at a controlled temperature (typically 0-10 °C).

    • The reaction mixture is then allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • The solvent is removed under reduced pressure.

    • The resulting crude product is purified by recrystallization or column chromatography to yield methyl 1H-pyrazole-3-carboxylate.

Step 2: Iodination of Methyl 1H-pyrazole-3-carboxylate

The pyrazole ring is susceptible to electrophilic substitution, typically at the C4 position. However, with appropriate choice of reagents and conditions, iodination at the C5 position can be achieved. Direct iodination of N-unsubstituted pyrazoles can be complex; therefore, N-protection may be employed to direct the regioselectivity. A more direct approach involves the use of a strong base to deprotonate the C5 position, followed by quenching with an iodine source.

  • Reaction:

    • Methyl 1H-pyrazole-3-carboxylate is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF) and cooled to a low temperature (e.g., -78 °C).

    • A strong base, such as n-butyllithium (n-BuLi), is added dropwise to deprotonate the pyrazole ring, primarily at the C5 position.

    • After a short stirring period, a solution of iodine (I₂) in THF is added to the reaction mixture.

  • Work-up and Purification:

    • The reaction is quenched with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

    • The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is then purified by column chromatography to afford this compound.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the presence of three key functional handles: the iodo group, the ester, and the N-H of the pyrazole ring.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond at the 5-position of the pyrazole ring is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents at this position, a cornerstone of modern drug discovery.

Sonogashira Coupling: This reaction is a powerful tool for the formation of carbon-carbon triple bonds.[8] this compound can be coupled with terminal alkynes in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. This reaction is instrumental in the synthesis of pyrazole-containing scaffolds with extended conjugation, which are often explored for their unique photophysical or biological properties.

G A This compound D 5-Alkynyl-1H-pyrazole Derivative A->D B Terminal Alkyne B->D C Pd Catalyst, Cu(I) Co-catalyst, Base C->D

Caption: Schematic of the Sonogashira cross-coupling reaction.

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon single bonds by coupling the iodopyrazole with a boronic acid or ester. This is a widely used method for constructing biaryl and heteroaryl-aryl linkages, which are common motifs in pharmacologically active molecules.

Heck Coupling: The Heck reaction allows for the arylation or vinylation of the pyrazole ring by coupling with an alkene.

Modifications of the Ester and N-H Groups
  • Ester Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. The resulting carboxylic acid provides a handle for amide bond formation, a key step in the synthesis of many drug candidates.

  • N-Alkylation/Arylation: The pyrazole nitrogen can be alkylated or arylated to introduce further diversity and modulate the physicochemical and pharmacological properties of the molecule.

Applications in Drug Discovery

The pyrazole nucleus is a well-established pharmacophore, and its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[4][5] this compound serves as a valuable starting material for the synthesis of libraries of pyrazole-containing compounds for high-throughput screening and lead optimization.

The ability to functionalize the 5-position via cross-coupling reactions is particularly advantageous. It allows for the systematic exploration of the structure-activity relationship (SAR) by introducing a wide variety of substituents that can interact with specific binding pockets of biological targets. For instance, the introduction of aromatic or heteroaromatic groups can lead to potent kinase inhibitors, a major class of anticancer drugs.

Spectroscopic Characterization (Predicted)

While specific spectral data for this compound is not available in the cited literature, the expected spectroscopic features can be predicted based on the analysis of closely related structures.[1][9][10][11]

  • ¹H NMR:

    • A singlet for the C4-H proton of the pyrazole ring.

    • A singlet for the methyl ester protons (-OCH₃).

    • A broad singlet for the N-H proton of the pyrazole ring.

  • ¹³C NMR:

    • A signal for the carbonyl carbon of the ester.

    • Signals for the C3, C4, and C5 carbons of the pyrazole ring. The C5 carbon, being attached to iodine, would be expected to appear at a characteristic upfield chemical shift.

    • A signal for the methyl carbon of the ester.

  • Mass Spectrometry (MS):

    • The mass spectrum would be expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the methoxycarbonyl group.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For specific handling and disposal guidelines, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a high-value building block for the synthesis of complex heterocyclic compounds with potential applications in drug discovery. Its strategic functionalization allows for a wide range of chemical transformations, particularly palladium-catalyzed cross-coupling reactions, making it an ideal starting material for the generation of diverse molecular libraries. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is crucial for its effective utilization in the development of novel therapeutic agents.

References

  • Chemical Suppliers. This compound | CAS 1533442-31-7. Available from: [Link]

  • Bai L, Feng C. Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate. Acta Crystallogr Sect E Struct Rep Online. 2014;70(Pt 7):o755. Available from: [Link]

  • D'hooghe M, et al. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. 2021;26(13):3808. Available from: [Link]

  • Khan I, et al. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank. 2016;2016(4):M911. Available from: [Link]

  • Kumpikaite E, et al. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. 2014;2014(6):54-71. Available from: [Link]

  • PubChem. Methyl 1H-pyrazole-3-carboxylate. Available from: [Link]

  • Royal Society of Chemistry. 1HNMR δ values for. Available from: [Link]

  • SpectraBase. 4-iodo-1-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide. Available from: [Link]

  • Telvekar VN, et al. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. 2012;4(1):350-355. Available from: [Link]

  • Zareef M, et al. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. 2016;6(80):76483-76490. Available from: [Link]

  • Al-Ostoot FH, et al. Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. 2023;28(9):3709. Available from: [Link]

  • Del Giudice MR, et al. Synthesis of 1-Methyl-5-(pyrazol-3- and -5-yl- and 1, 2, 4-triazol-3- and 5-yl)-1, 2, 3, 6-tetrahydropyridine Derivatives and Their Evaluation as Muscarinic Receptor Ligands. Archiv der Pharmazie. 2001;334(5):143-149. Available from: [Link]

  • Gontijo J, et al. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. 2021;12:649539. Available from: [Link]

  • Hassan AS, et al. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Medicinal Chemistry. 2021;12(10):1634-1654. Available from: [Link]

  • Lumsden NG, et al. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry. 2021;64(1):840-844. Available from: [Link]

Sources

An In-Depth Technical Guide to Methyl 5-iodo-1H-pyrazole-3-carboxylate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl 5-iodo-1H-pyrazole-3-carboxylate, a key heterocyclic building block in medicinal chemistry and organic synthesis. The guide details its chemical properties, synthesis, and purification, and explores its versatile applications in the development of novel therapeutics, particularly as a scaffold for kinase inhibitors. Detailed experimental protocols for its synthesis and subsequent derivatization via cross-coupling reactions are provided, supported by characterization data and safety information.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals. Its ability to act as a bioisostere for other functional groups and participate in crucial hydrogen bonding interactions makes it a valuable component in the design of bioactive molecules. This compound, in particular, serves as a versatile intermediate, with the iodo group providing a reactive handle for a variety of cross-coupling reactions, enabling the synthesis of diverse compound libraries for screening and lead optimization.

Core Properties of this compound

A thorough understanding of the fundamental properties of this compound is essential for its effective use in research and development.

Chemical Structure and Formula

The chemical structure of this compound is characterized by a pyrazole ring substituted with an iodine atom at the 5-position and a methyl carboxylate group at the 3-position.

Molecular Formula: C₅H₅IN₂O₂[1]

Molecular Weight: 252.01 g/mol [1]

CAS Number: 1533442-31-7[1]

Physicochemical Properties
PropertyValueSource
Molecular Formula C₅H₅IN₂O₂[1]
Molecular Weight 252.01 g/mol [1]
Appearance Solid (predicted)General chemical knowledge
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C[1]

Synthesis and Purification

The synthesis of this compound can be approached through several strategies, primarily involving the formation of the pyrazole ring followed by iodination, or the use of an iodinated precursor in the cyclization step.

Synthetic Pathways

A common and effective method for the synthesis of pyrazole-3-carboxylates involves the cyclocondensation of a hydrazine with a β-dicarbonyl compound.[2][3] For the synthesis of the title compound, a potential pathway is the reaction of a hydrazine with a suitably substituted 1,3-dicarbonyl compound, followed by iodination.

Alternatively, a one-pot cyclization of hydrazone dianions with diethyl oxalate has been reported for the synthesis of pyrazole-3-carboxylates.[3]

Synthesis_Pathway cluster_0 Retrosynthetic Analysis cluster_1 Forward Synthesis Target This compound Precursor1 Methyl 1H-pyrazole-3-carboxylate Target->Precursor1 Iodination Precursor2 Iodinating Agent Target->Precursor2 Iodination StartingMaterial1 Hydrazine StartingMaterial2 β-Dicarbonyl Compound Intermediate Methyl 1H-pyrazole-3-carboxylate FinalProduct This compound IodineSource Iodine/Oxidizing Agent

Experimental Protocol: Synthesis via Iodination of Methyl 1H-pyrazole-3-carboxylate

This protocol describes a general method for the iodination of a pyrazole ring, which can be adapted for the synthesis of the title compound. Direct iodination of pyrazoles can be achieved using elemental iodine under oxidative conditions.[4]

Materials:

  • Methyl 1H-pyrazole-3-carboxylate

  • Iodine (I₂)

  • Periodic acid (H₅IO₆) or other suitable oxidizing agent

  • Methanol or other appropriate solvent

  • Water

  • Sodium thiosulfate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve methyl 1H-pyrazole-3-carboxylate in a suitable solvent such as methanol in a round-bottom flask.

  • Add iodine to the solution.

  • Add the oxidizing agent (e.g., periodic acid) portion-wise while stirring at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water and a saturated solution of sodium thiosulfate to remove excess iodine.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Purification

Purification of pyrazole derivatives is typically achieved through column chromatography on silica gel or by recrystallization.[5]

Column Chromatography:

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexanes is commonly used. The optimal solvent system should be determined by TLC analysis.

Recrystallization:

  • Common solvents for recrystallizing pyrazole derivatives include ethanol, methanol, or mixtures such as ethanol/water. The choice of solvent depends on the solubility of the compound.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the pyrazole ring proton, a singlet for the methyl ester protons, and a broad singlet for the N-H proton. The chemical shifts will be influenced by the electron-withdrawing effects of the iodo and carboxylate groups.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the three pyrazole ring carbons, the methyl carbon of the ester, and the carbonyl carbon. The carbon attached to the iodine atom will exhibit a characteristic upfield shift.

Mass Spectrometry

The mass spectrum (MS) will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (252.01 g/mol ). The isotopic pattern of iodine (¹²⁷I is the only stable isotope) will be evident.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the N-H stretch, C=O stretch of the ester, and C-I stretch.

Chemical Reactivity and Applications in Drug Discovery

The presence of the iodo group at the 5-position makes this compound a valuable building block for introducing molecular diversity through various cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the pyrazole ring and various aryl or heteroaryl boronic acids or esters. This reaction is widely used in the synthesis of kinase inhibitors.

Suzuki_Coupling Iodopyrazole Methyl 5-iodo-1H- pyrazole-3-carboxylate Product Methyl 5-Aryl-1H- pyrazole-3-carboxylate Iodopyrazole->Product BoronicAcid R-B(OH)₂ BoronicAcid->Product Catalyst Pd Catalyst (e.g., Pd(OAc)₂/SPhos) Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • In a reaction vessel, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (2.0-3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and a suitable ligand (e.g., SPhos, 4-10 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system (e.g., 1,4-dioxane and water).

  • Heat the reaction mixture to the desired temperature and monitor by TLC.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between the pyrazole and a terminal alkyne, providing access to alkynyl-substituted pyrazoles.

Sonogashira_Coupling Iodopyrazole Methyl 5-iodo-1H- pyrazole-3-carboxylate Product Methyl 5-Alkynyl-1H- pyrazole-3-carboxylate Iodopyrazole->Product Alkyne R-C≡CH Alkyne->Product Catalyst Pd Catalyst Cu(I) co-catalyst Catalyst->Product Base Amine Base Base->Product

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a dry flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%).

  • Add an anhydrous amine base (e.g., triethylamine) as the solvent.

  • Add the terminal alkyne (1.2 equiv.) dropwise.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Upon completion, filter the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazard Statements: May cause skin, eye, and respiratory irritation.

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves, clothing, eye, and face protection. In case of contact with eyes, rinse cautiously with water for several minutes.[1]

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its well-defined structure and the reactivity of the iodo group allow for the straightforward introduction of a wide range of substituents, making it an ideal starting material for the generation of compound libraries for drug discovery programs, particularly in the pursuit of novel kinase inhibitors. The protocols and information provided in this guide serve as a foundation for researchers to effectively utilize this compound in their synthetic endeavors.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. 2018;23(1):134. Available from: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. 2023;28(18):6535. Available from: [Link]

  • Synthesis of some pyrazole‐3‐carboxylic acid‐hydrazide and pyrazolopyridazine compounds. Journal of Heterocyclic Chemistry. 2002;39(3):535-540. Available from: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. 2021;26(13):3808. Available from: [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. 2014;2014(6):54-71. Available from: [Link]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank. 2014;2014(3):M832. Available from: [Link]

  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Beilstein Journal of Organic Chemistry. 2017;13:2136-2145. Available from: [Link]

  • Green iodination of pyrazoles with iodine/hydrogen peroxide in water. Tetrahedron Letters. 2016;57(30):3236-3239. Available from: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. 2021;26(13):3808. Available from: [Link]

Sources

The Strategic Iodination of Pyrazoles: A Technical Guide for Advancing Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Core Characteristics and Synthetic Utility of Iodinated Pyrazole Intermediates

Introduction: The Pyrazole Scaffold and the Power of Iodination

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its derivatives are integral to a wide array of biologically active molecules, including kinase inhibitors and other targeted therapeutics.[1] The true synthetic potential of the pyrazole core is unlocked through functionalization, and among the various strategies, iodination represents a particularly powerful approach. The introduction of an iodine atom onto the pyrazole ring provides a versatile handle for constructing complex molecular architectures via a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions.[1] This guide delves into the fundamental chemistry of iodinated pyrazoles, offering a comprehensive exploration of their synthesis, reactivity, and profound impact on modern drug discovery.

The Synthesis of Iodinated Pyrazoles: A Tale of Regioselectivity

The placement of the iodine atom on the pyrazole ring is a critical determinant of its subsequent reactivity and the ultimate structure of the target molecule. The two primary positions for iodination are the C4 and C5 carbons, and the choice of synthetic methodology dictates the regiochemical outcome.

Electrophilic Iodination: Targeting the C4 Position

The C4 position of the pyrazole ring is electron-rich and thus susceptible to electrophilic attack.[2] A variety of methods have been developed to achieve regioselective C4-iodination.

One common approach involves the use of elemental iodine in the presence of an oxidizing agent. For instance, ceric ammonium nitrate (CAN) can be employed as a mild and efficient in situ oxidant to facilitate the iodination of N-H or N-benzylpyrazoles, directing the iodine atom to the C4 position.[3][4] A greener alternative utilizes hydrogen peroxide as the oxidant in water, offering the advantage of water being the sole byproduct.[5]

The choice of solvent and additives can also influence the course of the reaction. For example, cadmium(II) acetate has been shown to mediate the electrophilic iodination of the C4 position of pyrazoles bearing electron-donating groups.[3][6]

Potential Side Reactions in Electrophilic Iodination:

  • Over-iodination: Pyrazole rings activated by electron-donating groups can be susceptible to the formation of di- or tri-iodinated derivatives.[5] Careful control of stoichiometry and reaction conditions is crucial to mitigate this.

  • Reaction at other functional groups: The iodinating reagent can sometimes react with other susceptible sites in the molecule, such as triple bonds in propargylic substituents or other electron-rich aromatic rings.[5]

Lithiation and Trapping: A Route to C5-Iodopyrazoles

In contrast to the C4 position, the C5 proton of 1-aryl-3-CF3-pyrazoles exhibits remarkable acidity. This property can be exploited for the regioselective synthesis of 5-iodopyrazoles. Treatment of these pyrazoles with a strong base, such as n-butyllithium (n-BuLi), at low temperatures generates a lithium pyrazolide intermediate. This intermediate can then be trapped with elemental iodine to exclusively yield the 5-iodo derivative.[4][7]

G Pyrazole Pyrazole C4_Iodopyrazole 4-Iodopyrazole Pyrazole->C4_Iodopyrazole Pyrazole_CF3 1-Aryl-3-CF₃-Pyrazole C5_Iodopyrazole 5-Iodopyrazole Pyrazole_CF3->C5_Iodopyrazole 1. n-BuLi 2. I₂

Regioselective iodination pathways of pyrazoles.

Reactivity of Iodinated Pyrazoles: A Gateway to Molecular Diversity

The carbon-iodine bond in iodinated pyrazoles is a key functional group that enables a wide range of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond facilitates oxidative addition to the palladium(0) catalyst, initiating the catalytic cycle.[8] The general trend for reactivity in these couplings is C-I > C-Br > C-Cl.[9]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[8] 4-Iodopyrazoles are excellent substrates for these reactions, allowing for the synthesis of a diverse array of 4-aryl, 4-heteroaryl, and 4-vinyl pyrazole derivatives.[8] The success of the reaction hinges on the careful selection of the palladium catalyst, ligand, base, and solvent system.[8]

Parameter Common Reagents/Conditions Reference
Catalyst Pd(PPh₃)₄, Pd(OAc)₂ with phosphine ligands (e.g., SPhos)[8][9]
Base Na₂CO₃, K₂CO₃[8][9]
Solvent 1,4-Dioxane/Water, Toluene[8][10]
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst.[11] This reaction is instrumental in synthesizing substituted alkynes from iodinated pyrazoles.[9][12] The mild reaction conditions, often at room temperature, make it suitable for the synthesis of complex molecules.[11]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[13][14] This method has revolutionized the synthesis of arylamines from aryl halides.[14] 4-Iodopyrazoles can be effectively coupled with a variety of amines to generate 4-aminopyrazole derivatives, which are important pharmacophores.[13] In some cases, protecting the pyrazole N-H or other reactive amino groups may be necessary to prevent side reactions.[13]

G cluster_reactions Cross-Coupling Reactions Iodopyrazole Iodinated Pyrazole (e.g., 4-Iodopyrazole) Suzuki Suzuki-Miyaura (R-B(OH)₂) Iodopyrazole->Suzuki Pd catalyst, Base Sonogashira Sonogashira (R-C≡CH) Iodopyrazole->Sonogashira Pd catalyst, Cu(I), Base Buchwald Buchwald-Hartwig (R₂NH) Iodopyrazole->Buchwald Pd catalyst, Base Aryl_Pyrazole Aryl_Pyrazole Suzuki->Aryl_Pyrazole Aryl/Vinyl Pyrazole Alkynyl_Pyrazole Alkynyl_Pyrazole Sonogashira->Alkynyl_Pyrazole Alkynyl Pyrazole Amino_Pyrazole Amino_Pyrazole Buchwald->Amino_Pyrazole Amino Pyrazole

Cross-coupling reactions of iodinated pyrazoles.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 4-Iodopyrazole

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a 4-iodopyrazole derivative with an arylboronic acid.

Materials:

  • 4-Iodopyrazole derivative (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol %)

  • Sodium carbonate (Na₂CO₃) (2.5 equiv)

  • 1,4-Dioxane

  • Water

  • Schlenk tube or sealed vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add the 4-iodopyrazole derivative (0.1 mmol, 1.0 equiv) and the arylboronic acid (1.1 equiv).[8]

  • Add Pd(PPh₃)₄ (5 mol %) and Na₂CO₃ (2.5 equiv).[8]

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Seal the tube and heat the reaction mixture at the desired temperature (e.g., 80-100 °C) with stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Regioselective C4-Iodination using CAN

Materials:

  • 1-Aryl-3-CF₃-1H-pyrazole (1.0 equiv)

  • Elemental iodine (I₂) (1.3 equiv)

  • Ceric ammonium nitrate (CAN) (1.1 equiv)

  • Acetonitrile (MeCN)

Procedure:

  • Dissolve the starting 1-aryl-3-CF₃-1H-pyrazole in acetonitrile.[4][5]

  • Add elemental iodine to the solution.[4][5]

  • Slowly add a solution of ceric ammonium nitrate in the same solvent.[4][5]

  • Stir the reaction mixture at room temperature or reflux until the starting material is consumed (monitor by TLC or LC-MS).[4]

  • Quench the reaction with a solution of sodium thiosulfate.[5]

  • Extract the product with an organic solvent (e.g., ethyl acetate).[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[5]

Protocol for Regioselective C5-Iodination via Lithiation

Materials:

  • 1-Aryl-3-CF₃-1H-pyrazole (1.0 equiv)

  • n-Butyllithium (n-BuLi) in hexanes (slight excess)

  • Elemental iodine (I₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Dissolve the starting 1-aryl-3-CF₃-1H-pyrazole in anhydrous THF under an inert atmosphere and cool to -78 °C.[4][5]

  • Slowly add a solution of n-butyllithium in hexanes.[4][5]

  • Stir the mixture at -78 °C for a specified time to allow for the formation of the lithium pyrazolide.[5]

  • Add a solution of elemental iodine in THF.[4][5]

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete.[5]

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.[5]

  • Extract the product with an organic solvent.[5]

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.[5]

Conclusion

Iodinated pyrazole intermediates are indispensable tools in the arsenal of the medicinal chemist. Their synthesis, characterized by a high degree of regiocontrol, provides access to distinct isomers with unique reactivity profiles. The versatile carbon-iodine bond serves as a linchpin for a variety of powerful cross-coupling reactions, enabling the construction of diverse and complex molecular libraries. A thorough understanding of the synthesis and reactivity of these intermediates is paramount for the rational design and efficient development of novel therapeutic agents. As the demand for innovative drug candidates continues to grow, the strategic application of iodinated pyrazoles is poised to play an increasingly vital role in shaping the future of medicine.

References

  • Vertex AI Search. (2025). Efficient Regioselective Iodination of Pyrazole Derivatives Mediated by Cadmium(II)
  • Benchchem. (2025). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020).
  • ResearchGate. (2025). Efficient Regioselective Iodination of Pyrazole Derivatives Mediated by Cadmium(II)
  • PMC - NIH. (n.d.).
  • Benchchem. (2025). The Core Chemistry of Iodinated Pyrazoles: A Technical Guide for Drug Discovery.
  • ResearchGate. (n.d.).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • PMC - PubMed Central. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • Benchchem. (2025).
  • Benchchem. (2025).
  • PMC - NIH. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.
  • PMC - NIH. (n.d.).
  • MDPI. (2023).
  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • RSC Publishing. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.
  • Arkivoc. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
  • Benchchem. (2025).
  • ACS Publications. (2016).
  • Benchchem. (2025).
  • ResearchGate. (2011). (PDF) ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles.
  • Semantic Scholar. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction conditions.
  • MDPI. (n.d.).
  • PubMed Central. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.
  • ResearchGate. (2025). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines | Request PDF.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
  • RSC Advances (RSC Publishing). (2025). Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.
  • MDPI. (n.d.). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
  • ResearchGate. (n.d.). Iodine promoted pyrazole synthesis. | Download Scientific Diagram.
  • ResearchGate. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?.
  • ResearchGate. (n.d.). The structures of the iodinated pyrazoles 1-6 and X-ray diffraction crystal parameters for each compound.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Iodine-mediated cross-dehydrogenative coupling of pyrazolones and alkenes.
  • MDPI. (2020).
  • Wikipedia. (n.d.).
  • KTU ePubl. (2025).
  • Letters in Applied NanoBioScience. (2021).
  • Journal of the American Chemical Society. (n.d.). Kinetics and Mechanism of Iodination of Pyrazole. Comparative Reactivities of Pyrazole and Imidazole.
  • PMC - NIH. (2024).
  • Wikipedia. (n.d.). Sonogashira coupling.
  • PMC - PubMed Central. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025).
  • PMC. (n.d.). Cross-reactivity among iodinated contrast agents: should we be concerned?.

Sources

Methodological & Application

Application Notes and Protocols: A-Step-by-Step Guide to Suzuki-Miyaura Coupling with Methyl 5-iodo-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyrazole Scaffolds and the Suzuki-Miyaura Reaction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a versatile building block for designing molecules with diverse pharmacological activities. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands as a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds.[1][2] This guide provides a detailed protocol for the Suzuki-Miyaura coupling of methyl 5-iodo-1H-pyrazole-3-carboxylate, a valuable intermediate for the synthesis of novel pharmaceutical agents.

Mechanistic Insights: Understanding the "Why" Behind the Protocol

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound with an organic halide or triflate.[2][3] The catalytic cycle, a beautifully orchestrated sequence of elementary steps, is the key to understanding the reaction's intricacies.

The Catalytic Cycle: A Symphony of Three Movements
  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (in our case, this compound) to a low-valent palladium(0) species. This step, often the rate-determining one, forms a palladium(II) intermediate.[4] The reactivity of the halide follows the trend I > Br > Cl, making our iodo-pyrazole an excellent substrate.[4]

  • Transmetalation: This crucial step involves the transfer of the organic group from the boronic acid to the palladium(II) center. The presence of a base is paramount for this step to occur.[1][5][6] The base activates the boronic acid, forming a more nucleophilic boronate "ate" complex, which readily undergoes transmetalation.[1][5]

  • Reductive Elimination: The final step involves the reductive elimination of the newly formed biaryl product from the palladium(II) complex, regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.[2][4]

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)_2 Base PdII_Diaryl Ar-Pd(II)L_n-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar'

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Protocol: A Practical Guide

This protocol details a general procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid. Optimization may be required for different boronic acids.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )RoleKey Considerations
This compound10257-25-7266.00ElectrophileEnsure high purity.
Arylboronic AcidVariesVariesNucleophilePurity is critical for high yields.[7]
Pd(PPh₃)₄14221-01-31155.56CatalystAir-sensitive; handle under inert atmosphere.
K₂CO₃584-08-7138.21BaseAnhydrous is preferred.
1,4-Dioxane123-91-188.11SolventAnhydrous and degassed.
Water7732-18-518.02Co-solventDegassed.
Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

    • Rationale: Using a slight excess of the boronic acid ensures complete consumption of the more valuable iodo-pyrazole. The base is crucial for the transmetalation step.[1][5]

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is critical to prevent oxidation of the palladium catalyst.

    • Rationale: The active Pd(0) catalyst is sensitive to oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).

    • Rationale: A variety of palladium catalysts can be used, often with specific phosphine ligands to enhance reactivity and stability.[8][9][10] For this substrate, Pd(PPh₃)₄ is a good starting point.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration of the limiting reagent).

    • Rationale: The choice of solvent can significantly impact the reaction rate and selectivity.[11][12][13] A mixture of an organic solvent and water is often optimal, as it helps to dissolve both the organic reactants and the inorganic base.[14]

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Rationale: Heating accelerates the reaction rate, particularly the oxidative addition step.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

    • Rationale: This standard work-up procedure removes the inorganic salts and water-soluble byproducts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

    • Rationale: Purification is necessary to isolate the desired product from unreacted starting materials, catalyst residues, and byproducts.

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure proper handling under inert atmosphere. Try a different palladium precatalyst or ligand.[15]
Poor quality of boronic acidUse high-purity boronic acid; consider converting it to the corresponding boronate ester for increased stability.[2][16][17]
Insufficiently active baseTry a stronger base like K₃PO₄ or Cs₂CO₃.[1]
Side Reactions ProtodeboronationUse anhydrous conditions or a less protic solvent system.[18]
Homocoupling of boronic acidEnsure the reaction is thoroughly degassed to minimize oxygen.[2]
Dehalogenation of starting materialThis can be an issue with iodo-pyrazoles.[19][20] Using a less reactive halide (bromo or chloro) might be necessary in some cases, though this would require different reaction conditions.

Safety Considerations

  • Palladium Catalysts: While generally less toxic than other heavy metals, palladium catalysts should be handled with care in a well-ventilated fume hood.

  • Solvents: 1,4-Dioxane is a flammable and potentially carcinogenic solvent. Handle with appropriate personal protective equipment (PPE).

  • Exothermic Reactions: Suzuki-Miyaura reactions can be exothermic, especially on a larger scale.[21][22] Monitor the reaction temperature and have a cooling bath readily available.

Conclusion

The Suzuki-Miyaura coupling of this compound is a robust and versatile method for the synthesis of a wide array of substituted pyrazoles. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently generate novel molecular entities for drug discovery and development.

References

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • Mastering Suzuki-Miyaura Coupling: The Importance of High-Purity Boronic Acids. NINGBO INNO PHARMCHEM CO., LTD.
  • Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing.
  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Solvent effects in palladium catalysed cross-coupling reactions. Request PDF.
  • Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry.
  • comparative study of different bases in Suzuki-Miyaura coupling reactions. Benchchem.
  • Solvent Effects on the Selectivity of Palladium-C
  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • Boron Suzuki Coupling.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development.
  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogen
  • Solvent effects in palladium catalysed cross-coupling reactions. Semantic Scholar.
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. DOI.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Thieme.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • troubleshooting guide for Suzuki reactions using phenanthroline ligands. Benchchem.
  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry.
  • Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species.
  • Application Notes and Protocols for the Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. Benchchem.
  • Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. Sigma-Aldrich.
  • Diagnosing issues with a failed Suzuki coupling? Reddit.
  • Potential Safety Hazards Associated with Pd-C
  • How can I solve my problem with Suzuki coupling?
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
  • Method for purifying pyrazoles.
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Synthesis of 4-(5-iodo-3-methylpyrazolyl)
  • 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis. ChemicalBook.
  • Methyl 5-methyl-1-(1H-pyrazol-3-yl)
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxyl

Sources

Application Notes and Protocols for Methyl 5-iodo-1H-pyrazole-3-carboxylate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Core - A Privileged Scaffold in Modern Agrochemicals

The pyrazole ring system is a cornerstone in the development of modern agrochemicals, particularly fungicides.[1][2][3][4] Its inherent chemical stability, coupled with the potential for diverse functionalization at multiple positions, allows for the fine-tuning of biological activity and physicochemical properties. Among the vast library of pyrazole-based building blocks, methyl 5-iodo-1H-pyrazole-3-carboxylate stands out as a particularly versatile intermediate. The presence of three distinct functional groups—an ester, an NH-acidic proton, and a reactive C-I bond—offers a rich platform for the synthesis of a wide array of complex agrochemical active ingredients.

This guide provides in-depth technical application notes and detailed experimental protocols for the utilization of this compound in the synthesis of cutting-edge agrochemicals, with a primary focus on the class of Succinate Dehydrogenase Inhibitor (SDHI) fungicides.[5][6][7][8]

Strategic Importance of this compound

The strategic value of this compound in agrochemical synthesis is rooted in its trifunctional nature, which allows for a modular and convergent approach to target molecules.

  • The Carboxylate Group: This ester functionality serves as a latent carboxylic acid, which is a key component of the pharmacophore in many pyrazole carboxamide fungicides.[9] It can be readily hydrolyzed to the corresponding carboxylic acid and subsequently converted to an acid chloride for amide bond formation.

  • The Pyrazole NH Group: The nitrogen atom at the 1-position can be readily alkylated or arylated, providing a critical point for introducing structural diversity that can influence the molecule's spectrum of activity, systemic properties, and metabolic stability.

  • The Iodo Group: The iodine atom at the 5-position is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[10][11] This enables the introduction of a wide range of aryl, heteroaryl, or alkynyl substituents, further expanding the accessible chemical space for novel agrochemical discovery.

Core Application: Synthesis of Pyrazole Carboxamide SDHI Fungicides

A significant application of this compound is in the synthesis of pyrazole carboxamide fungicides, a major class of SDHIs.[12][13] These fungicides act by inhibiting the enzyme succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain of fungi, thereby disrupting cellular respiration and leading to fungal cell death.

The general synthetic workflow for the preparation of pyrazole carboxamide fungicides from this compound is depicted below:

Synthesis_Workflow start This compound step1 Step 1: N-Alkylation/Arylation start->step1 R-X, Base step2 Step 2: Ester Hydrolysis step1->step2 NaOH, H₂O/MeOH step5 Optional Step 5: Cross-Coupling (Suzuki/Sonogashira) step1->step5 Arylboronic acid, Pd catalyst (Suzuki) or Terminal alkyne, Pd/Cu catalyst (Sonogashira) step3 Step 3: Acid Chloride Formation step2->step3 (COCl)₂, cat. DMF or SOCl₂ step4 Step 4: Amidation step3->step4 Ar-NH₂, Base product Target Pyrazole Carboxamide Fungicide step4->product step5->step2

Sources

Application Note: Strategic Use of Methyl 5-iodo-1H-pyrazole-3-carboxylate for the Synthesis of Potent Cyclin-Dependent Kinase (CDK) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of CDKs in Oncology and the Promise of Pyrazole Scaffolds

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that function as master regulators of the cell cycle.[1] Their sequential activation, through binding to specific cyclin partners, drives the progression of cells through the G1, S, G2, and M phases.[2] In many human cancers, aberrant CDK activity, often due to overexpression of cyclins or inactivation of endogenous CDK inhibitors, leads to uncontrolled cell proliferation, a hallmark of cancer.[3][4] This has established CDKs as high-value therapeutic targets in oncology.

The development of small-molecule CDK inhibitors has been a major focus of cancer research, leading to the FDA approval of CDK4/6 inhibitors like palbociclib, ribociclib, and abemaciclib for the treatment of certain breast cancers.[5] However, the quest for inhibitors with improved selectivity, broader applicability, and the ability to overcome resistance continues. The pyrazole scaffold has emerged as a "privileged structure" in the design of kinase inhibitors, including those targeting CDKs.[3][6] Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases make it an ideal foundation for inhibitor design.[7] Fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, are particularly effective as ATP-competitive inhibitors.[8][9]

This application note provides a detailed guide for researchers, chemists, and drug development professionals on the strategic utilization of methyl 5-iodo-1H-pyrazole-3-carboxylate as a versatile starting material for the synthesis of potent pyrazole-based CDK inhibitors. We will detail robust synthetic protocols for key C-C bond-forming reactions, discuss structure-activity relationships, and provide methodologies for biological evaluation.

Core Synthetic Strategy: Leveraging Palladium-Catalyzed Cross-Coupling Reactions

The iodine atom at the C5 position of this compound is strategically positioned for elaboration using palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse aryl and heteroaryl moieties, which are critical for achieving high potency and selectivity against various CDK isoforms. The two primary reactions for this purpose are the Suzuki-Miyaura coupling and the Sonogashira coupling.

G cluster_start Starting Material cluster_reactions Key Cross-Coupling Reactions cluster_products CDK Inhibitor Scaffolds cluster_final Final Inhibitors start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acid) start->suzuki Pd Catalyst, Base sonogashira Sonogashira Coupling (Terminal Alkyne) start->sonogashira Pd/Cu Catalysts, Base prod_suzuki 5-Aryl/Heteroaryl-1H-pyrazole-3-carboxylate (e.g., Pyrimidinyl substitution) suzuki->prod_suzuki prod_sonogashira 5-Alkynyl-1H-pyrazole-3-carboxylate sonogashira->prod_sonogashira final_cdk Potent CDK Inhibitors (via further functionalization) prod_suzuki->final_cdk Amidation, Cyclization, etc. prod_sonogashira->final_cdk Further Modification

Figure 1: General synthetic workflow for creating CDK inhibitors from this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling for Aryl/Heteroaryl Substitution

The Suzuki-Miyaura coupling is a highly robust method for forming C-C bonds between an organohalide and an organoboron compound.[10] This reaction is ideal for introducing moieties that mimic the purine ring of ATP, a common strategy for designing kinase inhibitors. For instance, coupling with a pyrimidine boronic acid can lead to potent pyrazolo[1,5-a]pyrimidine-type CDK inhibitors.[8][9]

Materials:

  • This compound (1.0 equiv)

  • Aryl/Heteroaryl boronic acid or pinacol ester (e.g., pyrimidin-2-ylboronic acid) (1.2 equiv)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%) or XPhos Pd G2 (2 mol%)[11]

  • Base: Sodium carbonate (Na₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.5 equiv)

  • Solvent: 1,4-Dioxane and Water (4:1 mixture), degassed

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure (Conventional Heating):

  • To a dry Schlenk flask, add this compound (e.g., 280 mg, 1.0 mmol) and the arylboronic acid (1.2 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 58 mg, 0.05 mmol) and the base (e.g., Na₂CO₃, 265 mg, 2.5 mmol).

  • Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent system (e.g., 10 mL of 4:1 dioxane:water) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting iodide is consumed (typically 4-12 hours).

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired 5-aryl-1H-pyrazole-3-carboxylate derivative.

Note on Microwave-Assisted Synthesis: For rapid library synthesis, this reaction can be adapted for microwave irradiation, typically at 100-140 °C for 10-30 minutes, which can significantly reduce reaction times.[12]

Protocol 2: Sonogashira Cross-Coupling for Alkynyl Substitution

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[13] This introduces a rigid alkynyl linker, which can be used to probe deeper into the ATP-binding pocket or serve as a handle for further functionalization, such as click chemistry or cyclization reactions.[14]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (e.g., phenylacetylene) (1.2 equiv)

  • Palladium Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) Iodide (CuI) (4 mol%)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF), degassed

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound (280 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).

  • Add anhydrous, degassed solvent (e.g., 5 mL THF) followed by the base (e.g., TEA, 0.42 mL, 3.0 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (e.g., phenylacetylene, 0.13 mL, 1.2 mmol) dropwise via syringe.

  • Heat the reaction mixture to 50-70 °C and monitor progress by TLC.[13]

  • Upon completion (typically 2-8 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst residues.

  • Wash the filtrate sequentially with saturated aqueous ammonium chloride (NH₄Cl) solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 5-alkynyl-1H-pyrazole-3-carboxylate derivative.

Biological Evaluation of Synthesized CDK Inhibitors

Once the novel pyrazole derivatives are synthesized, a systematic biological evaluation is critical to determine their potency, selectivity, and mechanism of action.

G cluster_workflow Biological Evaluation Workflow biochem Biochemical Kinase Assay (Determine IC50/Ki) cell_prolif Cell-Based Proliferation Assay (Determine GI50) biochem->cell_prolif Confirm cellular activity target_engage Target Engagement Assay (e.g., Western Blot for p-Rb) cell_prolif->target_engage Confirm on-target effect cell_cycle Cell Cycle Analysis (Flow Cytometry) target_engage->cell_cycle Investigate mechanism apoptosis Apoptosis Assay (e.g., Annexin V staining) cell_cycle->apoptosis Assess downstream effects

Figure 2: A typical workflow for the biological evaluation of newly synthesized CDK inhibitors.

Protocol 3: In Vitro CDK2/Cyclin A2 Kinase Inhibition Assay

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific CDK/cyclin complex.

Principle: The assay measures the phosphorylation of a substrate peptide by the CDK enzyme. The inhibitory activity of the test compound is quantified by the reduction in phosphorylation, often detected using methods like radiometric assays (³²P-ATP) or fluorescence/luminescence-based assays.[4][15]

Materials:

  • Recombinant human CDK2/Cyclin A2 enzyme

  • Kinase substrate (e.g., a histone H1-derived peptide)

  • ATP (at or near the Kₘ concentration)

  • Test compound (serially diluted in DMSO)

  • Reference inhibitor (e.g., Roscovitine)[16]

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well microplates

Step-by-Step Procedure (using ADP-Glo™ as an example):

  • Prepare serial dilutions of the test compounds in DMSO, then dilute further into the kinase assay buffer.

  • In a white 384-well plate, add the CDK2/Cyclin A2 enzyme.

  • Add the test compound dilutions or controls (DMSO for 0% inhibition, reference inhibitor for 100% inhibition).

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate-reading luminometer.

  • Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 4: Cell Proliferation and Viability Assay

This assay determines the effect of the synthesized compounds on the growth and viability of cancer cell lines.

Principle: The number of viable cells is quantified based on a metabolic marker, such as ATP levels (e.g., CellTiter-Glo®) or the reduction of a tetrazolium salt (e.g., MTT assay).[8]

Materials:

  • Cancer cell line of interest (e.g., MCF-7 breast cancer, HCT-116 colon cancer)

  • Cell culture medium and supplements (FBS, antibiotics)

  • Test compounds

  • 96-well clear-bottom plates

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

Step-by-Step Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight in a CO₂ incubator.

  • Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubate the plate for a specified duration (e.g., 72 hours).

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add CellTiter-Glo® Reagent to each well according to the manufacturer's protocol.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate-reading luminometer.

  • Calculate the concentration that causes 50% growth inhibition (GI₅₀) by plotting cell viability against the logarithm of compound concentration.

Structure-Activity Relationship (SAR) and Biological Data

The pyrazole scaffold allows for systematic modification to optimize potency and selectivity. Research has shown that substitution at the C5 position (accessible from this compound) and modification of the N1 position of the pyrazole ring are critical for CDK inhibitory activity.

Compound Class/ExampleTarget CDK(s)IC₅₀ / Kᵢ (nM)Key Structural FeaturesReference
Pyrazolo[1,5-a]pyrimidine (5h)CDK2227-(4-Bromophenyl) and 2-amino substitutions.[8]
Pyrazolo[1,5-a]pyrimidine (5i)CDK2247-(4-Bromophenyl) and 2-amino substitutions.[8]
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (15)CDK25 (Kᵢ)Di-pyrazole substitution on a pyrimidine core.[5][6]
1-(2-pyridinyl)-4-aryl-pyrazole (6)CDK24604-Aryl substitution on a 3,5-diaminopyrazole core.[16]
1-(2-pyridinyl)-4-aryl-pyrazole (11)CDK24504-Aryl substitution on a 3,5-diaminopyrazole core.[16]
Pyrazolo[3,4-d]pyrimidine (15)CDK261Fused pyrazolo[3,4-d]pyrimidine core.[1]

Data presented are representative values from the cited literature and may vary based on assay conditions.

Conclusion

This compound is a high-value, versatile building block for the synthesis of novel CDK inhibitors. The strategic application of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, enables the efficient construction of diverse chemical libraries based on the privileged pyrazole scaffold. The protocols outlined in this application note provide a robust framework for the synthesis and subsequent biological evaluation of these compounds. By systematically exploring the structure-activity relationships of these pyrazole derivatives, researchers can advance the development of next-generation CDK inhibitors with improved therapeutic profiles for the treatment of cancer.

References

  • Almehmadi, M. A., et al. (2021). Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. Bioorganic Chemistry, 117, 105431. [Link]

  • Barakat, A., et al. (2019). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Bioorganic Chemistry, 86, 1-14. [Link]

  • Park, H., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. International Journal of Molecular Sciences, 24(7), 6171. [Link]

  • Asati, V., & Mahapatra, D. K. (2021). Development of CDK4/6 Inhibitors: A Five Years Update. Molecules, 26(6), 1488. [Link]

  • El-Naggar, A. M., et al. (2022). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 27(24), 8754. [Link]

  • Patel, R. V., et al. (2019). Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. Bioorganic & Medicinal Chemistry Letters, 29(15), 1985-1993. [Link]

  • Almehmadi, M. A., et al. (2021). Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. ResearchGate. [Link]

  • Janeba, Z., et al. (2021). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 19(3), 576-586. [Link]

  • Al-Ostoot, F. H., et al. (2021). Newly synthesized pyrazolo[1,5‐a]pyrimidine derivatives as CDK inhibitors. ResearchGate. [Link]

  • Wang, L., et al. (2015). An insight into the inhibitory selectivity of 4-(Pyrazol- 4-yl)-pyrimidines to CDK4 over CDK2. ResearchGate. [Link]

  • Barakat, A., et al. (2022). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances, 12(47), 30643-30666. [Link]

  • Singh, S., et al. (2022). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Mini-Reviews in Medicinal Chemistry, 22(8), 1197-1215. [Link]

  • Giraud, F., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Cell and Developmental Biology, 8, 88. [Link]

  • Giraud, F., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. PMC. [Link]

  • Shah, K., & Lahiri, D. K. (2014). Protocols for Characterization of Cdk5 Kinase Activity. PMC. [Link]

  • Barakat, A., et al. (2022). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. [Link]

  • Abubshait, S. A., et al. (2023). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 13(51), 35915-35933. [Link]

  • Vasilevsky, S. F., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ARKIVOC, 2014(6), 54-71. [Link]

  • Abubshait, S. A., et al. (2023). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. PMC. [Link]

  • El-Naggar, A. M., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][8]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1834-1851. [Link]

  • Park, H., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2023). Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. PMC. [Link]

  • El-Naggar, A. M., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]. Semantic Scholar. [Link]

  • Yan, F., et al. (2024). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Semantic Scholar. [Link]

  • Alonso, F., et al. (2011). Recent Advances in Sonogashira Reactions. ResearchGate. [Link]

  • Black, D. A., et al. (2023). Micelle-Mediated Sonogashira Coupling for DNA-Encoded Library Synthesis. Chemistry – A European Journal, 29(42), e202300603. [Link]

  • Kumar, S. K., et al. (2013). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. Journal of Medicinal Chemistry, 56(10), 3825-3841. [Link]

Sources

Application Notes and Protocols: Regioselective N-Alkylation of Methyl 5-iodo-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-alkylated pyrazoles are a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. The regioselective functionalization of the pyrazole ring is a critical step in the synthesis of these compounds, as the biological activity is often contingent on the specific regioisomer produced. This application note provides a comprehensive guide to the regioselective N-alkylation of methyl 5-iodo-1H-pyrazole-3-carboxylate, a versatile building block in organic synthesis. We delve into the mechanistic principles governing regioselectivity, present a detailed, field-proven protocol for achieving high selectivity for the N1-isomer, and provide a thorough guide to the characterization of the resulting products. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this important transformation in their synthetic endeavors.

Introduction: The Significance of Regioselective Pyrazole Alkylation

The pyrazole motif is a cornerstone in the design of biologically active molecules, with applications ranging from kinase inhibitors to agrochemicals. The two adjacent nitrogen atoms in the pyrazole ring, N1 and N2, present a significant synthetic challenge: the potential for the formation of two distinct regioisomers upon N-alkylation. The precise location of the alkyl substituent can profoundly impact the molecule's three-dimensional structure, its ability to engage with biological targets, and ultimately, its therapeutic efficacy.

For this compound, the substituents at the C3 and C5 positions are a methyl carboxylate group and an iodine atom, respectively. The disparate steric and electronic nature of these groups provides a handle for directing the alkylation to a specific nitrogen atom. This guide will focus on a protocol designed to selectively synthesize the N1-alkylated isomer, methyl 1-alkyl-5-iodo-1H-pyrazole-3-carboxylate, a valuable intermediate for further functionalization, for instance, via cross-coupling reactions at the iodo-position.

Mechanistic Principles: Controlling Regioselectivity

The regiochemical outcome of the N-alkylation of unsymmetrical pyrazoles is a delicate interplay of several factors. Understanding these principles is paramount for designing a successful and selective synthesis.

  • Steric Hindrance: This is often the most dominant factor. Alkylation will preferentially occur at the less sterically encumbered nitrogen atom. In the case of this compound, the iodine atom at the C5 position is significantly larger than the methyl carboxylate group at the C3 position. Consequently, the N1 nitrogen, which is adjacent to the smaller ester group, is more accessible to the incoming alkylating agent.[1]

  • Electronic Effects: The electron-withdrawing nature of the methyl carboxylate group and the iodo group decreases the nucleophilicity of the pyrazole nitrogens. However, the relative electronic influence on N1 versus N2 is more subtle and often secondary to steric effects in cases of significant size differences between the C3 and C5 substituents.

  • Reaction Conditions: The choice of base and solvent plays a crucial role in modulating the reactivity and selectivity.[1]

    • Base: Strong, non-nucleophilic bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly employed to deprotonate the pyrazole, forming the pyrazolate anion. The nature of the counter-ion (e.g., Na+, K+) can influence the aggregation state and reactivity of the anion.

    • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO) are excellent choices for this reaction.[1] They effectively solvate the cation of the base, leaving a more "naked" and highly reactive pyrazolate anion, while not interfering with the nucleophilic attack.

The interplay of these factors is illustrated in the reaction pathway diagram below.

G cluster_start Starting Material cluster_intermediate Deprotonation Start This compound Pyrazolate Pyrazolate Anion (Resonance Stabilized) Start->Pyrazolate + Base (e.g., NaH) - H₂ N1_Product N1-Alkylated Product (Major, Sterically Favored) Pyrazolate->N1_Product + R-X (Attack at N1) N2_Product N2-Alkylated Product (Minor, Sterically Hindered) Pyrazolate->N2_Product + R-X (Attack at N2)

Caption: Reaction pathway for the N-alkylation of this compound.

Experimental Protocol: Regioselective N1-Alkylation

This protocol is designed to favor the formation of the N1-alkylated isomer through the strategic use of a strong base in a polar aprotic solvent.

Materials and Reagents
ReagentGradeSupplier
This compound≥97%Commercial Source
Sodium Hydride (NaH), 60% dispersion in mineral oilReagent GradeCommercial Source
Alkyl Halide (e.g., Methyl Iodide, Ethyl Bromide)≥98%Commercial Source
N,N-Dimethylformamide (DMF), anhydrous≥99.8%, anhydrousCommercial Source
Ethyl Acetate (EtOAc)ACS GradeCommercial Source
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)Laboratory Prepared-
Brine (Saturated Aqueous NaCl)Laboratory Prepared-
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercial Source
Step-by-Step Procedure

Safety Precaution: Sodium hydride is a highly reactive and flammable solid. Handle with extreme care under an inert atmosphere (Nitrogen or Argon). All glassware should be thoroughly dried before use.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.2 M. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise over 5-10 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes. The solution may become slightly cloudy.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

    • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the desired N1-alkylated pyrazole as the major product.

Reaction Condition Optimization

The following table provides a summary of typical reaction conditions and expected outcomes.

BaseSolventTemperatureAlkylating AgentTypical N1:N2 RatioTypical Yield
NaHDMF0 °C to RTMethyl Iodide>95:585-95%
K₂CO₃DMFRT to 50 °CEthyl Bromide>90:1080-90%
Cs₂CO₃MeCNRT to 60 °CBenzyl Bromide>90:1080-90%

Characterization of N-Alkylated Isomers

Unambiguous characterization of the N1 and N2 regioisomers is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

Spectroscopic Differentiation by NMR

The chemical environment of the pyrazole ring protons and carbons is distinct for the N1 and N2 isomers.

  • ¹H NMR: The chemical shift of the pyrazole ring proton (at the C4 position) can be indicative of the substitution pattern. More definitively, the chemical shift of the N-alkyl group's protons will differ between the two isomers. For the N1-isomer, the alkyl group is adjacent to the C5-iodo substituent, while in the N2-isomer, it is adjacent to the C3-ester substituent. This difference in proximity to the ring substituents will result in different chemical shifts.

  • ¹³C NMR: The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are highly sensitive to the position of the N-alkyl group. The carbon atom attached to the N-alkyl group will experience a different electronic environment in each isomer, leading to distinct chemical shifts.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique is invaluable for confirming the regiochemistry.[2] A NOESY experiment will show through-space correlations between protons that are in close proximity. For the N1-alkylated product, a correlation is expected between the protons of the N-alkyl group and the C5-substituent's neighboring protons (if any) or the pyrazole ring proton at C4. Conversely, for the N2-alkylated product, a correlation would be observed between the N-alkyl group and the C3-substituent's protons (in this case, the methyl ester).

Expected Spectroscopic Data

The following table summarizes the expected key NMR signals for the N1-methylated product.

IsomerKey ¹H NMR Signal (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
Methyl 1-methyl-5-iodo-1H-pyrazole-3-carboxylate (N1-isomer)N-CH₃: ~3.9-4.1; Pyrazole H4: ~7.0-7.2; O-CH₃: ~3.8-3.9C3 (ester-bearing): ~145-150; C4: ~110-115; C5 (iodo-bearing): ~85-90; N-CH₃: ~38-42
Methyl 2-methyl-3-iodo-1H-pyrazole-5-carboxylate (N2-isomer)N-CH₃: ~4.1-4.3; Pyrazole H4: ~7.2-7.4; O-CH₃: ~3.8-3.9C3 (iodo-bearing): ~90-95; C4: ~115-120; C5 (ester-bearing): ~140-145; N-CH₃: ~40-44

Note: These are predicted chemical shifts and may vary depending on the solvent and specific alkyl group.

Experimental Workflow and Troubleshooting

The overall workflow for the regioselective N-alkylation is depicted below.

G Start This compound Deprotonation Deprotonation (NaH, DMF, 0 °C) Start->Deprotonation Alkylation Alkylation (R-X, 0 °C to RT) Deprotonation->Alkylation Workup Aqueous Work-up (NaHCO₃, EtOAc) Alkylation->Workup Purification Column Chromatography Workup->Purification N1_Product Major Product: N1-Alkyl Isomer Purification->N1_Product Characterization Characterization (NMR, MS) N1_Product->Characterization

Caption: Overall experimental workflow for regioselective N1-alkylation.

Troubleshooting Common Issues
IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete deprotonation; Inactive alkylating agent.Ensure anhydrous conditions; Use fresh NaH and alkylating agent; Increase reaction time or temperature moderately.
Poor Regioselectivity Reaction temperature too high; Steric hindrance not dominant.Maintain low temperature during addition of reagents; Consider a bulkier alkylating agent to enhance steric bias.
Incomplete Reaction Insufficient base or alkylating agent; Low temperature.Increase equivalents of base and/or alkylating agent; Allow reaction to stir for a longer duration at room temperature.
Side Product Formation Presence of water; Over-alkylation.Use anhydrous solvents and reagents; Carefully control the stoichiometry of the alkylating agent.

Conclusion

The regioselective N-alkylation of this compound is a highly achievable and valuable transformation for the synthesis of functionalized pyrazole building blocks. By leveraging the principles of steric control and optimizing reaction conditions, specifically the use of a strong, non-nucleophilic base in a polar aprotic solvent, high yields and excellent selectivity for the N1-isomer can be obtained. The detailed protocol and characterization guidance provided herein serve as a robust starting point for researchers in drug discovery and organic synthesis to confidently employ this methodology in their work.

References

  • Matulevičiūtė, G., Arbačiauskienė, E., Kleizienė, N., Kederienė, V., Ragaitė, G., Dagilienė, M., ... & Šačkus, A. (2022). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 27(12), 3808. [Link]

  • Uddin, M. J., et al. (2020). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2020(2), M1131. [Link]

  • Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. [Link]

  • LibreTexts Chemistry. (2025). 5.4: NOESY Spectra. [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018-10025. [Link]

Sources

Introduction: The Strategic Importance of Pyrazole Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 5-Iodopyrazoles

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs, including the anti-inflammatory agent celecoxib and the antipsychotic CDPPB.[1] Its prevalence stems from its ability to act as a versatile pharmacophore, engaging in crucial hydrogen bonding and other non-covalent interactions within biological targets. The strategic functionalization of the pyrazole ring is therefore a primary objective in drug discovery, allowing for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile.

Among the various positions on the pyrazole ring, the C5 position offers a key vector for molecular elaboration. Palladium-catalyzed cross-coupling reactions provide a powerful and modular platform for installing diverse substituents at this position, transforming a simple 5-iodopyrazole scaffold into a library of complex, high-value compounds. The carbon-iodine bond is particularly well-suited for these transformations due to its high reactivity, which facilitates the initial oxidative addition step in the catalytic cycle.[2]

This technical guide provides an in-depth exploration of the most critical palladium-catalyzed cross-coupling reactions of 5-iodopyrazoles—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. It is designed for the practicing chemist, offering not just step-by-step protocols but also the underlying mechanistic rationale and field-proven insights into optimizing these essential transformations.

Part 1: Synthesis of the Key Precursor: 5-Iodopyrazoles

Before embarking on cross-coupling, a reliable synthesis of the 5-iodopyrazole starting material is essential. The C5 proton of many N-substituted pyrazoles exhibits notable acidity, enabling regioselective deprotonation and subsequent quenching with an electrophilic iodine source.[3]

Protocol 1: Synthesis of 1-Aryl-3-(trifluoromethyl)-5-iodopyrazole

This protocol is adapted from a procedure for the synthesis of 5-iodo-1-(phenyl)-3-(trifluoromethyl)-1H-pyrazole.[2][3]

Materials:

  • 1-Aryl-3-(trifluoromethyl)pyrazole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Iodine (I₂)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), dissolve the 1-aryl-3-(trifluoromethyl)pyrazole (1.0 mmol) in anhydrous THF (5 mL).[2]

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.3 mmol, 1.3 eq.) dropwise while stirring vigorously. Maintain the temperature at -78 °C for 10-15 minutes to ensure complete deprotonation, generating the lithium 5-pyrazolide intermediate.[2][3]

  • In a separate flask, dissolve iodine (1.4 mmol, 1.4 eq.) in anhydrous THF (3 mL).

  • Add the iodine solution to the reaction mixture at -78 °C.

  • Allow the reaction to warm gradually to room temperature over approximately 4 hours.

  • Quench the reaction by adding saturated aqueous Na₂S₂O₃ (10 mL) to consume excess iodine.

  • Dilute the mixture with dichloromethane (30 mL) and water (5 mL). Separate the organic layer.

  • Wash the organic layer with saturated aqueous Na₂S₂O₃ (10 mL) and then with water (5 mL).[2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 5-iodopyrazole, which can be purified by column chromatography.

Expected Yields: This procedure typically affords yields in the range of 65-89%, depending on the substituents on the N1-aryl group.[2][3]

Part 2: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forging carbon-carbon bonds between sp² centers. Its operational simplicity, mild conditions, and broad functional group tolerance make it an indispensable tool for synthesizing biaryl and heteroaryl structures.[4][5]

Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 5-iodopyrazole.[6]

  • Transmetalation: The organoboron species (boronic acid or ester) coordinates to the palladium center, and in the presence of a base, transfers its organic group to the palladium, displacing the halide.[6]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.[6]

Suzuki_Miyaura_Cycle cluster_cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd_complex Py-Pd(II)L₂(I) (Oxidative Adduct) pd0->pd_complex pd0->pd_complex Oxidative Addition oxidative_addition->pd_complex Py-I pd_complex->pd0 [Base, R-B(OH)₂] pd_aryl_complex Py-Pd(II)L₂(R) pd_complex->pd_aryl_complex pd_complex->pd_aryl_complex Transmetalation transmetalation Transmetalation pd_aryl_complex->pd_complex [I⁻, B(OH)₃] product Py-R (Coupled Product) pd_aryl_complex->product pd_aryl_complex->product Reductive Elimination reductive_elimination Reductive Elimination product->pd0 product->pd_aryl_complex

Figure 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Reaction.
Expert Insights & Causality
  • Choice of Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic, reliable choice for reactive substrates like iodopyrazoles.[3][7] For more challenging couplings, catalyst systems using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or pre-catalysts can improve efficiency by promoting faster reductive elimination.[7]

  • Role of the Base: The base is critical. It activates the boronic acid to facilitate transmetalation. Carbonates like K₂CO₃, Na₂CO₃, or Cs₂CO₃ are commonly used.[3][4][7] The choice can influence reaction rates; for instance, Cs₂CO₃ is more soluble and basic, often accelerating the reaction.[7]

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane, DME, or THF) and water is typical.[2][3][4] The water is necessary to dissolve the inorganic base and facilitate the hydrolysis of the boronate ester intermediate.

  • Side Reaction—Dehalogenation: Iodopyrazoles can sometimes undergo a competing dehalogenation (hydrodehalogenation) side reaction, particularly with extended reaction times or certain catalyst/base combinations. Using slightly less reactive bromo- or chloropyrazoles can mitigate this, though they require more forcing conditions.[8]

Protocol 2: Suzuki-Miyaura Coupling of a 5-Iodopyrazole

This protocol is a generalized procedure adapted from literature examples.[3][4]

Materials:

  • 5-Iodopyrazole derivative (1.0 mmol)

  • Aryl or heteroaryl boronic acid (1.1 - 1.5 eq.)

  • Pd(PPh₃)₄ (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 eq.)

  • 1,4-Dioxane and Water (4:1 or 5:1 ratio)

  • Ethyl acetate, Brine

Procedure:

  • To a Schlenk flask, add the 5-iodopyrazole (1.0 mmol), the boronic acid (1.1 mmol), and K₂CO₃ (2.0 mmol).

  • Add the Pd(PPh₃)₄ catalyst (0.05 mmol, 5 mol%).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Add the degassed solvent system (e.g., 5 mL of 4:1 1,4-dioxane:H₂O) via syringe.[4]

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor by TLC or LC-MS. Reaction times can vary from a few hours to overnight.[3]

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water, followed by brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalyst (mol%)Base (eq.)SolventTemp (°C)Time (h)Coupling PartnerYield (%)Reference
Pd(PPh₃)₄ (30)K₂CO₃ (excess)THF/H₂OReflux48Phenylboronic acid62[3]
Pd(PPh₃)₄ (5)K₂CO₃ (2.0)Dioxane/H₂O906Arylboronic acidVaries[2][4]
Pd(PPh₃)₄ (2)Cs₂CO₃ (2.5)DME/H₂O90 (MW)0.1-0.2Arylboronic acidHigh[7]

Part 3: C-C Bond Formation via Sonogashira Coupling

The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond, linking an aryl halide with a terminal alkyne. This reaction is instrumental in synthesizing conjugated enynes and arylalkynes, which are valuable structures in materials science and as precursors for more complex heterocyclic systems.[2][9]

Mechanistic Overview

The Sonogashira reaction uniquely employs a dual catalytic system.

  • Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition of the 5-iodopyrazole to Pd(0), followed by reductive elimination.

  • Copper Cycle: A copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne and the amine base to form a copper(I) acetylide intermediate. This species is highly reactive and undergoes transmetalation with the palladium complex, transferring the alkynyl group.[10][11]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Py-Pd(II)L₂(I) pd0->pd_complex Oxidative Addition (Py-I) pd_alkynyl Py-Pd(II)L₂(C≡CR) pd_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination product_node Py-C≡CR (Coupled Product) pd_alkynyl->product_node cu_halide Cu(I)I cu_acetylide Cu(I)-C≡CR cu_halide->cu_acetylide + Alkyne - HI cu_acetylide->pd_complex Transfers Acetylide cu_acetylide->cu_halide (to Pd cycle) alkyne H-C≡CR

Figure 2: Interlinked Catalytic Cycles of the Sonogashira Reaction.
Expert Insights & Causality
  • Catalyst System: The classic system is a combination of a palladium(0) source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ and a copper(I) salt, most commonly CuI.[2][3] The copper co-catalyst dramatically increases the reaction rate.[10]

  • Base/Solvent: An amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPA), is essential. It serves a dual role: neutralizing the HI produced during the copper cycle and often acting as the solvent.[2][3]

  • Copper-Free Conditions: A major drawback of the classic Sonogashira is the formation of alkyne homocoupling byproducts (Glasier coupling), which is promoted by the copper catalyst and oxygen. To avoid this, "copper-free" Sonogashira protocols have been developed, though they may require higher temperatures or more specialized ligands.[9]

  • Inert Atmosphere: Maintaining an inert atmosphere is critical to prevent both the degradation of the Pd(0) catalyst and the oxidative homocoupling of the alkyne.[10]

Protocol 3: Sonogashira Coupling of a 5-Iodopyrazole

This protocol is adapted from procedures used for the alkynylation of substituted iodopyrazoles.[2][3]

Materials:

  • 5-Iodopyrazole derivative (1.0 mmol)

  • Terminal alkyne (1.2 eq.)

  • Pd(PPh₃)₄ (5-10 mol%) or PdCl₂(PPh₃)₂ (5 mol%)

  • Copper(I) Iodide (CuI) (5-10 mol%)

  • Anhydrous Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the 5-iodopyrazole (1.0 mmol), Pd(PPh₃)₄ (0.10 mmol, 10 mol%), and CuI (0.10 mmol, 10 mol%).[3]

  • Add anhydrous solvent (e.g., 5 mL of a 2:3 mixture of THF/Et₃N).

  • Add the terminal alkyne (1.2 mmol) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC.[2][3]

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Dilute the residue with dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ and saturated aqueous sodium bicarbonate (NaHCO₃).[2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (10)CuI (10)Et₃NTHF/Et₃N8024>90[3]
PdCl₂(PPh₃)₂CuIEt₃NDMF80OvernightVaries[2]

Part 4: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a transformative reaction that enables the formation of carbon-nitrogen bonds, a previously challenging task.[12] This reaction allows for the coupling of aryl halides with a vast range of primary and secondary amines, anilines, and even ammonia equivalents, making it a cornerstone of pharmaceutical synthesis.[12][13]

Mechanistic Overview

The mechanism is analogous to other cross-coupling reactions but with specific requirements for the ligand and base.

  • Oxidative Addition: Pd(0) inserts into the 5-iodopyrazole C-I bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.[14]

  • Reductive Elimination: This is often the rate-limiting step. The C-N bond is formed, releasing the aminated pyrazole product and regenerating the Pd(0) catalyst. Bulky, electron-rich ligands are crucial for promoting this step.[14]

Buchwald_Hartwig_Cycle cluster_cycle pd0 Pd(0)L (Active Catalyst) pd_complex Py-Pd(II)L(I) pd0->pd_complex Oxidative Addition (Py-I) pd0->pd_complex pd_amido Py-Pd(II)L(NR¹R²) (Amido Complex) pd_complex->pd_amido Amine Binding & Deprotonation (+ HNR¹R², Base) pd_complex->pd_amido product Py-NR¹R² (Aminated Product) pd_amido->product Reductive Elimination pd_amido->product product->pd0

Figure 3: Catalytic Cycle for the Buchwald-Hartwig Amination.
Expert Insights & Causality
  • The Ligand is Key: This cannot be overstated. The success of Buchwald-Hartwig amination hinges on the choice of phosphine ligand. Early systems were limited, but the development of bulky, electron-donating biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos) by the Buchwald group and others revolutionized the field.[15][16] These ligands stabilize the monomeric Pd(0) species and accelerate the crucial reductive elimination step.

  • Strong, Non-nucleophilic Base: A strong base is required to deprotonate the amine once it coordinates to the palladium center. Sodium tert-butoxide (NaOt-Bu) is the most common choice. Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can also be used, depending on the amine's pKa.

  • Substrate Scope: While 5-iodopyrazoles are highly reactive, the reaction's success also depends on the amine. Sterically hindered amines may require more specialized ligands or higher temperatures. For alkylamines bearing β-hydrogens, β-hydride elimination can be a competing pathway; in some cases, copper-catalyzed conditions may be more effective.[16]

Protocol 4: Buchwald-Hartwig Amination of a 5-Iodopyrazole

This protocol is a general procedure based on modern catalyst systems.

Materials:

  • 5-Iodopyrazole derivative (1.0 mmol)

  • Amine (primary or secondary, 1.2 eq.)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%) or Pd₂(dba)₃ (1-2 mol%)

  • Bulky phosphine ligand (e.g., XPhos, 4-5 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq.)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂), the phosphine ligand, and the base (NaOt-Bu) to a Schlenk tube.

  • Add the 5-iodopyrazole and the anhydrous solvent (e.g., Toluene).

  • Add the amine (if liquid, via syringe; if solid, add with the other solids).

  • Seal the tube and heat the reaction mixture (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Pd SourceLigandBaseSolventTemp (°C)ScopeReference
Pd(dba)₂tBuDavePhosNaOt-BuToluene100Alkylamines (no β-H)[16]
Pd₂(dba)₃XPhosNaOt-BuDioxane100Primary/Secondary Amines[15]
CuI(various)K₂CO₃DMF100Alkylamines (with β-H)[16]

Overall Workflow Visualization

The functionalization of a pyrazole core via iodination and subsequent cross-coupling represents a modular and powerful strategy in chemical synthesis.

Overall_Workflow start N-Substituted Pyrazole iodination Step 1: C5-Iodination (n-BuLi, I₂) start->iodination intermediate 5-Iodopyrazole (Key Intermediate) iodination->intermediate suzuki Suzuki-Miyaura (R-B(OH)₂) intermediate->suzuki sonogashira Sonogashira (R-C≡CH) intermediate->sonogashira buchwald Buchwald-Hartwig (HNR¹R²) intermediate->buchwald product_aryl 5-Arylpyrazole suzuki->product_aryl product_alkynyl 5-Alkynylpyrazole sonogashira->product_alkynyl product_amino 5-Aminopyrazole buchwald->product_amino

Figure 4: Synthetic workflow from pyrazole to diverse functionalized products.

Conclusion

5-Iodopyrazoles are exceptionally versatile building blocks for the rapid assembly of complex molecular architectures. Through the judicious application of palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, researchers can efficiently introduce a wide array of carbon and nitrogen substituents at the C5 position. A thorough understanding of the underlying mechanisms and the critical role of catalysts, ligands, bases, and solvents is paramount to achieving high-yielding, reproducible results. The protocols and insights provided herein serve as a robust foundation for drug discovery professionals and synthetic chemists to leverage these powerful transformations in their research endeavors.

References

  • Application Notes and Protocols for the Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. Benchchem.
  • Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances.
  • The Core Chemistry of Iodinated Pyrazoles: A Technical Guide for Drug Discovery. Benchchem.
  • Iodine‐Mediated One‐Pot Synthesis of 1,4,5‐Substituted Pyrazoles from MBH Acetates via Allyl Hydrazone Intermediate.
  • Buchwald–Hartwig amin
  • A Head-to-Head Comparison of Palladium Catalysts for Cross-Coupling Reactions of 2,5-Diiodopyrazine. Benchchem.
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central.
  • Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. Benchchem.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. OUCI.
  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry.
  • Buchwald-Hartwig Amin
  • Sonogashira coupling. Wikipedia.
  • Buchwald-Hartwig coupling. YouTube.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Sonogashira coupling reaction | Organometallic name reaction. YouTube.

Sources

Synthesis of Pyrazole-Based Kinase Inhibitors: A Detailed Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has rendered them one of the most important classes of drug targets.[1] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in the design of protein kinase inhibitors.[2][3] Its synthetic accessibility, drug-like properties, and versatile nature for bioisosteric replacement have contributed to its prevalence in numerous FDA-approved kinase inhibitors, including Ruxolitinib, Crizotinib, and Celecoxib.[1][2]

This technical guide provides an in-depth exploration of the synthesis of pyrazole-based kinase inhibitors, intended for researchers, scientists, and drug development professionals. We will delve into the core synthetic strategies, provide detailed, field-proven protocols for the synthesis of key inhibitors, and present quantitative data to inform experimental design. Furthermore, we will visualize the intricate signaling pathways targeted by these inhibitors to provide a comprehensive understanding of their mechanism of action.

Core Synthetic Strategies: Building the Pyrazole Ring

The construction of the pyrazole core is the foundational step in the synthesis of this class of inhibitors. Several robust methods have been developed, with the Knorr pyrazole synthesis and its variations being the most prominent.

The Knorr Pyrazole Synthesis: A Classic and Versatile Approach

First described by Ludwig Knorr in 1883, this reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[2][4][5] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[2][4]

A critical aspect of the Knorr synthesis, especially with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, potentially leading to a mixture of regioisomers. The outcome is often influenced by the steric and electronic properties of the substituents on both reactants, as well as the reaction pH.[2]

dot graph Knorr_Synthesis { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

Dicarbonyl [label="1,3-Dicarbonyl\nCompound"]; Hydrazine [label="Hydrazine\nDerivative"]; Hydrazone [label="Hydrazone\nIntermediate"]; Cyclic_Intermediate [label="Cyclic Intermediate"]; Pyrazole [label="Pyrazole"];

Dicarbonyl -> Hydrazone [label="+ Hydrazine"]; Hydrazine -> Hydrazone; Hydrazone -> Cyclic_Intermediate [label="Intramolecular\nCyclization"]; Cyclic_Intermediate -> Pyrazole [label="Dehydration (-H2O)"]; } Knorr Pyrazole Synthesis Workflow

Detailed Protocols for the Synthesis of Key Pyrazole-Based Kinase Inhibitors

The following protocols provide step-by-step methodologies for the synthesis of prominent pyrazole-based kinase inhibitors. These have been compiled from established literature and are designed to be reproducible in a laboratory setting.

Protocol 1: Synthesis of Celecoxib

Celecoxib is a selective COX-2 inhibitor widely used for the treatment of pain and inflammation.[6] Its synthesis is a classic example of the Knorr pyrazole synthesis.

Step 1: Claisen Condensation to form 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione

This initial step involves the formation of the 1,3-dicarbonyl intermediate.

  • Materials: 4'-Methylacetophenone, Ethyl trifluoroacetate, Sodium methoxide, Toluene, Hydrochloric acid.

  • Procedure:

    • To a stirred solution of sodium methoxide (0.4 g) in toluene (2 ml), add a mixture of 4-methylacetophenone (0.85 g) and ethyl trifluoroacetate (1.0 g) in toluene (2 ml) at 35-40°C.[7]

    • Heat the reaction mixture to 75°C and stir for 4 hours.[7]

    • Cool the mixture to 25-30°C and add water (2 ml) followed by 20% aqueous HCl (3 ml).[7]

    • Stir for 30 minutes, then separate the organic layer.[7]

    • Extract the aqueous layer with toluene (2 x 2 ml).[7]

    • Combine the organic layers and remove the solvent under reduced pressure to obtain the dione product.[7] A reported yield for a similar process is 96%.[8]

Step 2: Cyclocondensation to form Celecoxib

This step forms the pyrazole ring of Celecoxib.

  • Materials: 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, 4-Hydrazinylbenzenesulfonamide hydrochloride, Methanol, Ethyl acetate, Water.

  • Procedure:

    • A mixture of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (40 g) and 4-hydrazinylbenzenesulfonamide hydrochloride (42.2 g) in methanol (860 ml) is heated to 65°C and stirred for 10 hours.[7]

    • Cool the reaction mixture to 25-30°C and remove the solvent under vacuum.[7]

    • To the residue, add ethyl acetate (332 ml) and water (80 ml) and stir for 10 minutes.[6]

    • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 52 ml).[6]

    • Combine the organic layers, wash with water, and treat with activated carbon at 60°C.[7]

    • The crude product can be purified by recrystallization to yield pure Celecoxib.[6]

Protocol 2: Synthesis of Ruxolitinib

Ruxolitinib is a Janus kinase (JAK) inhibitor used in the treatment of myelofibrosis.[9] Its synthesis involves the preparation of a chiral cyclopentyl propionitrile intermediate.

Step 1: Synthesis of 3-cyclopentyl-3-oxopropionitrile

  • Materials: Methyl cyclopentanecarboxylate, Acetonitrile, Sodium hydride, Tetrahydrofuran, Hydrochloric acid.

  • Procedure:

    • Add 60% sodium hydride (14.4 g, 0.36 mol) to tetrahydrofuran (175 mL) and heat to 80°C.[10]

    • A solution of methyl cyclopentanecarboxylate (23.1 g, 0.18 mol) and acetonitrile (14.8 g, 0.36 mol) is added dropwise.[10]

    • After the addition, the reaction is maintained at 80°C for 20 hours.[10]

    • After cooling, a portion of the solvent is removed by concentration. Water (160 mL) is added, and the mixture is extracted three times with ethyl acetate (the organic phase is discarded).[10]

    • The aqueous phase is acidified to pH 1 with 1M hydrochloric acid and extracted three times with ethyl acetate.[10]

    • The combined organic extracts are dried, filtered, and concentrated to yield 3-cyclopentyl-3-oxopropionitrile as a bright yellow oil (yield: 90%).[10]

Step 2: Asymmetric reduction and subsequent coupling (Conceptual Outline)

  • The synthesis of Ruxolitinib requires a stereoselective reduction of the ketone and subsequent coupling with 4-bromopyrazole. This is often achieved through enzymatic reduction or the use of chiral catalysts. A detailed, specific laboratory protocol for this multi-step sequence is complex and proprietary, but the general approach involves:

    • Enzymatic asymmetric reduction of 3-cyclopentyl-3-oxopropionitrile to the corresponding chiral alcohol, (S)-3-cyclopentyl-3-hydroxypropionitrile.[10]

    • A Mitsunobu reaction followed by coupling with 4-bromopyrazole to yield the Ruxolitinib intermediate, (3R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropionitrile.[10]

    • The final steps involve coupling of this intermediate with the pyrrolo[2,3-d]pyrimidine core.

Protocol 3: Synthesis of Tofacitinib

Tofacitinib is another JAK inhibitor, primarily used for rheumatoid arthritis.[11] Its synthesis involves the construction of a chiral piperidine moiety and its coupling to the pyrrolo[2,3-d]pyrimidine core.

Key Synthetic Steps (Conceptual Outline):

The synthesis of Tofacitinib is a multi-step process, with the chirality of the piperidine ring being a key challenge.[11] The general strategy involves:

  • Preparation of the chiral piperidine intermediate: This is often the most complex part of the synthesis and can be achieved through various routes, including asymmetric hydrogenation or resolution of a racemic mixture.[11][12]

  • Coupling with the heterocyclic core: The chiral piperidine is then coupled with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[13]

  • Final functional group manipulations: The synthesis is completed by deprotection and acylation steps to install the cyanoacetyl group.[13]

Quantitative Data: Potency of Pyrazole-Based Kinase Inhibitors

The efficacy of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. The following table summarizes the IC50 values for several pyrazole-based inhibitors against their primary kinase targets.

InhibitorTarget Kinase(s)IC50 (nM)Reference(s)
RuxolitinibJAK1, JAK2~3[2]
TofacitinibJAK1, JAK2, JAK31.1, 20, 112[11]
CelecoxibCOX-2Varies by assay[6]
AfuresertibAkt11.3[14]
Compound 7Aurora A, Aurora B28.9, 2.2[14]
Compound 17Chk217.9[14]
Compound 24CDK12380[14]
Compound 25CDK11520[14]

Visualization of Targeted Signaling Pathways

Understanding the signaling pathways in which the target kinases operate is crucial for appreciating the therapeutic rationale behind their inhibition. The following diagrams, generated using Graphviz, illustrate some of the key pathways modulated by pyrazole-based inhibitors.

dot graph JAK_STAT_Pathway { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, color="#EA4335", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

Cytokine [label="Cytokine"]; Receptor [label="Cytokine Receptor"]; JAK [label="JAK"]; STAT [label="STAT"]; Nucleus [label="Nucleus"]; Gene_Expression [label="Gene Expression"];

Cytokine -> Receptor; Receptor -> JAK [label="Activation"]; JAK -> STAT [label="Phosphorylation"]; STAT -> STAT [label="Dimerization"]; STAT -> Nucleus [label="Translocation"]; Nucleus -> Gene_Expression [label="Transcription"]; } JAK-STAT Signaling Pathway

dot graph BCR_ABL_Pathway { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, color="#FBBC05", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

BCR_ABL [label="BCR-ABL"]; GRB2_SOS [label="GRB2/SOS"]; RAS [label="RAS"]; RAF [label="RAF"]; MEK [label="MEK"]; ERK [label="ERK"]; Proliferation [label="Cell Proliferation"]; PI3K [label="PI3K"]; AKT [label="AKT"]; Apoptosis_Inhibition [label="Inhibition of Apoptosis"];

BCR_ABL -> GRB2_SOS [label="Activates"]; GRB2_SOS -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -> Proliferation; BCR_ABL -> PI3K [label="Activates"]; PI3K -> AKT; AKT -> Apoptosis_Inhibition; } BCR-ABL Signaling Pathway

dot graph COX2_Pathway { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

Inflammatory_Stimuli [label="Inflammatory Stimuli"]; Cell_Membrane [label="Cell Membrane"]; PLA2 [label="PLA2"]; Arachidonic_Acid [label="Arachidonic Acid"]; COX2 [label="COX-2"]; Prostaglandins [label="Prostaglandins"]; Inflammation_Pain [label="Inflammation & Pain"];

Inflammatory_Stimuli -> Cell_Membrane; Cell_Membrane -> PLA2 [label="Activates"]; PLA2 -> Arachidonic_Acid [label="Releases"]; Arachidonic_Acid -> COX2 [label="Substrate"]; COX2 -> Prostaglandins [label="Synthesis"]; Prostaglandins -> Inflammation_Pain; } COX-2 Signaling Pathway

dot graph p38_MAPK_Pathway { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, color="#EA4335", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

Stress_Cytokines [label="Stress / Cytokines"]; MAPKKK [label="MAPKKK\n(e.g., TAK1, ASK1)"]; MKK3_6 [label="MKK3/6"]; p38_MAPK [label="p38 MAPK"]; Transcription_Factors [label="Transcription Factors"]; Inflammatory_Response [label="Inflammatory Response"];

Stress_Cytokines -> MAPKKK [label="Activate"]; MAPKKK -> MKK3_6 [label="Phosphorylate"]; MKK3_6 -> p38_MAPK [label="Phosphorylate"]; p38_MAPK -> Transcription_Factors [label="Activate"]; Transcription_Factors -> Inflammatory_Response; } p38 MAP Kinase Signaling Pathway

dot graph Aurora_Kinase_Pathway { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, color="#FBBC05", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

Aurora_A [label="Aurora A"]; Centrosome_Maturation [label="Centrosome Maturation"]; Spindle_Assembly [label="Spindle Assembly"]; Aurora_B [label="Aurora B"]; Chromosome_Segregation [label="Chromosome Segregation"]; Cytokinesis [label="Cytokinesis"]; Cell_Cycle_Progression [label="Cell Cycle Progression"];

Aurora_A -> Centrosome_Maturation; Aurora_A -> Spindle_Assembly; Aurora_B -> Chromosome_Segregation; Aurora_B -> Cytokinesis; Centrosome_Maturation -> Cell_Cycle_Progression; Spindle_Assembly -> Cell_Cycle_Progression; Chromosome_Segregation -> Cell_Cycle_Progression; Cytokinesis -> Cell_Cycle_Progression; } Aurora Kinase Signaling Pathway

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a cornerstone in the development of novel kinase inhibitors. The synthetic methodologies outlined in this guide, particularly the robust and adaptable Knorr pyrazole synthesis, provide a solid foundation for the generation of diverse chemical libraries for screening and lead optimization. As our understanding of the kinome and its role in disease deepens, the demand for selective and potent inhibitors will undoubtedly grow. The versatility of pyrazole chemistry, coupled with rational drug design, will be instrumental in meeting this challenge and delivering the next generation of targeted therapeutics.

References

  • [Synthesis of ruxolitinib (route 2)[15]. | Download Scientific Diagram - ResearchGate]([Link])

Sources

Introduction: The Significance of the Pyrazole C5 Position in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Functionalization of the Pyrazole C5 Position

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs for a wide range of diseases, including cancer, inflammation, and infectious diseases.[1][2] Its prevalence stems from its unique electronic properties, metabolic stability, and its capacity to engage in various non-covalent interactions with biological targets. The functionalization of the pyrazole scaffold is a critical activity in drug discovery, allowing for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

Among the three carbon positions (C3, C4, C5) on the pyrazole ring, the C5 position holds particular strategic importance. The C5 proton is the most acidic of the ring C-H protons, a consequence of the inductive effect of the adjacent sp2-hybridized nitrogen atom (N1).[3] This inherent acidity makes the C5 position a prime target for deprotonation-based functionalization. Furthermore, substituents at C5 can profoundly influence the molecule's interaction with protein targets and modulate its overall physicochemical properties.

However, achieving selective functionalization at C5 is not trivial. The primary challenge lies in controlling regioselectivity, as the electron-rich C4 position is often susceptible to electrophilic attack, and direct C-H activation can sometimes yield mixtures of C4 and C5 products.[4][5] This guide provides a detailed overview of the principal strategies for achieving selective C5 functionalization, complete with field-proven insights and step-by-step protocols designed for practical application in a research setting.

Strategic Approaches to Pyrazole C5 Functionalization

Three primary strategies have emerged as the most robust and versatile for modifying the C5 position of the pyrazole ring:

  • Direct C-H Functionalization via C4-Blocking Groups: A powerful atom-economical approach that activates the C5 C-H bond directly, using a removable group at C4 to ensure regioselectivity.

  • Deprotonation and Electrophilic Quench: A classic and reliable method that leverages the intrinsic acidity of the C5 proton for metalation and subsequent reaction with an electrophile.

  • Halogenation and Subsequent Cross-Coupling: A versatile two-step sequence where a halogen atom is installed at C5 to serve as a synthetic handle for a wide array of transition metal-catalyzed cross-coupling reactions.

The logical flow for selecting a strategy is outlined below.

G start Start with Pyrazole Scaffold strategy_choice Desired C5-Substituent? start->strategy_choice ch_act Direct C-H Functionalization (e.g., Arylation, Alkenylation) strategy_choice->ch_act Aryl/Vinyl deprot Deprotonation / Quench (e.g., Silylation, Alkylation) strategy_choice->deprot Simple Alkyl/Silyl halogen Halogenation / Cross-Coupling (Versatile: C-C, C-N, C-O bonds) strategy_choice->halogen Complex/Varied c4_block Is the C4 position unsubstituted? ch_act->c4_block conditions Are anhydrous, cryogenic conditions feasible? deprot->conditions two_step Is a two-step sequence acceptable? halogen->two_step use_blocking Employ C4-Blocking Group Strategy (Protocol 1) c4_block->use_blocking Yes proceed_ch Proceed with Direct C-H Activation c4_block->proceed_ch No (C4 is blocked) conditions->strategy_choice No, reconsider use_deprot Use Deprotonation Protocol (Protocol 2) conditions->use_deprot Yes two_step->strategy_choice No, reconsider use_halogen Use Halogenation / Cross-Coupling (Protocol 3) two_step->use_halogen Yes G sub C4-Blocked Pyrazole + Ar-Br pd0 Pd(0) Catalyst sub->pd0 Oxidative Addition pd_complex [Ar-Pd(II)-Br] cmd_step Concerted Metalation- Deprotonation (CMD) at C5 pd_complex->cmd_step intermediate Pyrazolyl-Pd(II)-Ar Intermediate cmd_step->intermediate reductive_elim Reductive Elimination intermediate->reductive_elim reductive_elim->pd0 Catalyst Regeneration product C5-Arylated Pyrazole reductive_elim->product

Caption: Simplified catalytic cycle for Pd-catalyzed C5-arylation.

Protocol 1: Pd-Catalyzed Direct C5-Arylation of Ethyl 1-Methylpyrazole-4-carboxylate

This protocol details the regioselective C5-arylation of a pyrazole using an ester as a C4-blocking group, adapted from the work of an authoritative source. [5]This method is robust, uses a phosphine-free catalyst, and tolerates a wide range of functional groups on the aryl bromide coupling partner.

Materials & Reagents

ReagentSupplierGradeNotes
Ethyl 1-methylpyrazole-4-carboxylateCommercial>98%Substrate (Blocking Group)
Substituted Aryl BromideCommercial>98%Coupling Partner
Palladium(II) Acetate (Pd(OAc)₂)CommercialCatalyst GradeAir-stable catalyst precursor
Potassium Acetate (KOAc)CommercialAnhydrousInexpensive, effective base
N,N-Dimethylacetamide (DMA)CommercialAnhydrousHigh-boiling polar aprotic solvent

Procedure

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add ethyl 1-methylpyrazole-4-carboxylate (1.5 mmol, 1.5 equiv.), the desired aryl bromide (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and potassium acetate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous N,N-dimethylacetamide (DMA, 3 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 150 °C and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired C5-arylated product.

Self-Validation & Expected Outcome: The reaction should yield the C5-arylated product exclusively, with no detectable C4-arylated or decarboxylated byproducts. [5]The ester group remains intact under these conditions and can be subsequently hydrolyzed and decarboxylated if the parent C5-arylpyrazole is the final target.

**Substrate Scope (Representative Examples)[5]

Aryl Bromide (Ar-Br)Product Yield (%)
4-Bromobenzonitrile76
4'-Bromoacetophenone88
Methyl 4-bromobenzoate85
1-Bromo-4-(trifluoromethoxy)benzene81
2-Bromobenzonitrile72

Deprotonation and Electrophilic Quench

This strategy exploits the enhanced acidity of the C5 proton on N-substituted pyrazoles. Treatment with a strong organometallic base, most commonly n-butyllithium (n-BuLi), results in clean and regioselective deprotonation to form a 5-lithiopyrazole intermediate. [6]This potent nucleophile can then be trapped with a wide variety of electrophiles.

Causality Behind the Strategy: The regioselectivity is governed by thermodynamics. While kinetic deprotonation of 1-methylpyrazole can occur at the methyl group, allowing the reaction to warm under thermodynamic control leads to the more stable 5-lithiated species. [7]This method's success hinges on the use of strictly anhydrous conditions and low temperatures to prevent side reactions.

G start N-Substituted Pyrazole deprotonation Add n-BuLi in THF -78 °C to 0 °C start->deprotonation intermediate 5-Lithio-pyrazole Intermediate deprotonation->intermediate quench Add Electrophile (E+) -78 °C intermediate->quench product C5-Functionalized Pyrazole quench->product workup Aqueous Workup product->workup

Caption: Workflow for C5 functionalization via lithiation and quench.

Protocol 2: Regioselective Lithiation and Quench of 1-Phenylsulfonyl-4-bromopyrazole

This protocol, based on established principles, uses a phenylsulfonyl group on N1, which enhances the acidity of the C5 proton and can be readily removed after functionalization. [6]The C4-bromo substituent serves as both a directing element and a handle for further chemistry.

Materials & Reagents

ReagentSupplierGradeNotes
1-Phenylsulfonyl-4-bromopyrazoleSynthesis>98%Substrate
n-Butyllithium (n-BuLi)Commercial1.6 M in hexanesStrong base, pyrophoric
Tetrahydrofuran (THF)CommercialAnhydrousSolvent, dried over Na/benzophenone
Electrophile (e.g., TMSCl, DMF, I₂)CommercialVariousQuenching agent

Procedure

  • Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add 1-phenylsulfonyl-4-bromopyrazole (1.0 mmol, 1.0 equiv.).

  • Inert Atmosphere & Solvent: Purge the flask with argon and add anhydrous THF (10 mL) via syringe. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add n-BuLi (1.1 mmol, 1.1 equiv., 1.6 M solution in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C.

  • Warming (Thermodynamic Control): After the addition is complete, stir the mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 1 hour.

  • Electrophilic Quench: Cool the resulting solution of the 5-lithiopyrazole back down to -78 °C. Add the desired electrophile (1.2 mmol, 1.2 equiv.) dropwise.

  • Reaction Completion: Stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to room temperature overnight.

  • Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (NH₄Cl, 10 mL).

  • Extraction & Purification: Extract the mixture with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by flash chromatography or recrystallization.

Halogenation and Subsequent Cross-Coupling

This powerful two-step strategy provides access to a vast array of C5-functionalized pyrazoles. The initial step involves the regioselective installation of a halogen (typically bromine or iodine) at the C5 position. This C5-halopyrazole then becomes a versatile substrate for various palladium- or copper-catalyzed cross-coupling reactions.

Causality Behind the Strategy:

  • Step 1 (Halogenation): Direct electrophilic halogenation of an unsubstituted pyrazole preferentially occurs at the electron-rich C4 position. [8]To achieve C5 halogenation, one must either start with a C4-substituted pyrazole or perform the halogenation on a pyrazolate anion, where the electronic properties are altered. [9]* Step 2 (Cross-Coupling): The C-X bond (X=Br, I) at the C5 position is readily activated by transition metal catalysts, enabling the formation of new C-C, C-N, and C-O bonds with high efficiency and functional group tolerance. The Sonogashira coupling, for example, is an excellent method for installing alkynyl groups, which are valuable precursors in drug discovery. [10][11]

G sub C4-Substituted Pyrazole step1 {Step 1: C5-Halogenation | Reagents: NBS or NIS} sub:f0->step1:w intermediate C5-Halo-C4-Substituted Pyrazole step1:e->intermediate:f0 step2 {Step 2: Cross-Coupling | Suzuki (R-B(OH)2) Sonogashira (R-C≡CH) Buchwald-Hartwig (R2NH)} intermediate:f0->step2:w product C5-Functionalized Pyrazole step2:e->product:f0

Caption: Two-step C5 functionalization via halogenation and cross-coupling.

Protocol 3: Two-Step C5-Alkynylation via Bromination and Sonogashira Coupling

This protocol outlines the synthesis of a C5-alkynyl pyrazole from a C4-substituted pyrazole.

Step A: C5-Bromination of a C4-Substituted Pyrazole

  • Setup: Dissolve the C4-substituted pyrazole (1.0 equiv.) in a suitable solvent such as acetonitrile or DMF (0.2 M).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 equiv.) portion-wise at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Workup: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with aqueous sodium thiosulfate solution and brine.

  • Purification: Dry the organic layer (Na₂SO₄), concentrate, and purify by column chromatography to yield the C5-bromopyrazole.

Step B: Sonogashira Coupling of the C5-Bromopyrazole

  • Setup: In a Schlenk tube, combine the C5-bromopyrazole (1.0 equiv.), PdCl₂(PPh₃)₂ (3 mol%), and copper(I) iodide (CuI) (5 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Reagent Addition: Add anhydrous triethylamine (TEA) or another suitable amine base/solvent (e.g., piperidine) via syringe, followed by the terminal alkyne (1.2 equiv.). [10]4. Reaction: Stir the mixture at a temperature ranging from room temperature to 80 °C, depending on the reactivity of the substrates, until the starting material is consumed (monitor by TLC/LC-MS).

  • Workup: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove metal salts.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography to obtain the C5-alkynylpyrazole.

Typical Cross-Coupling Reactions from C5-Halopyrazoles

Reaction NameCoupling PartnerCatalyst System (Typical)Bond Formed
Suzuki CouplingAryl/Vinyl Boronic AcidPd(PPh₃)₄, Na₂CO₃C₅–C(sp²)
Sonogashira CouplingTerminal AlkynePdCl₂(PPh₃)₂, CuI, Amine BaseC₅–C(sp)
Buchwald-HartwigAmine (R₂NH)Pd₂(dba)₃, Ligand (e.g., Xantphos), NaOtBuC₅–N
Heck CouplingAlkenePd(OAc)₂, PPh₃, BaseC₅–C(sp²)

Conclusion

The functionalization of the pyrazole C5 position is a vital tool for medicinal chemists and researchers in drug development. While challenges in regioselectivity exist, a clear understanding of the electronic properties of the pyrazole ring allows for the rational design of synthetic strategies. Direct C-H activation with C4-blocking groups offers an elegant and atom-economical route for C-C and C-heteroatom bond formation. The classic deprotonation/quench method remains a highly reliable and predictable approach, particularly when robustly controlled conditions are employed. Finally, the two-step halogenation/cross-coupling sequence provides unparalleled versatility, opening the door to a vast chemical space of C5-substituted pyrazoles. The choice of method will ultimately depend on the desired final product, the available starting materials, and the specific functional group tolerance required for the synthetic campaign.

References

  • Request PDF. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles.
  • Kang, E., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(30), 5733–5746. [Link]

  • Bae, S., Jang, H.-L., Jung, H., & Joo, J. M. (2015). Catalytic C–H Allylation and Benzylation of Pyrazoles. The Journal of Organic Chemistry, 80(1), 690–697. [Link]

  • Bae, S., Jang, H.-L., Jung, H., & Joo, J. M. (2015).
  • Kang, E., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Gras, J., Raux, B., & Doucet, H. (2019). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Beilstein Journal of Organic Chemistry, 15, 2231–2239. [Link]

  • Begtrup, M., & Vedsø, P. (2000). Sequential functionalization of pyrazole 1-oxides via regioselective metalation: synthesis of 3,4,5-trisubstituted 1-hydroxypyrazoles. The Journal of Organic Chemistry, 65(11), 3427–3434. [Link]

  • ResearchGate. (n.d.). Pd‐catalyzed direct C5‐arylation of the pyrazole unit of 1‐phenylpyrazole.
  • Kumar, R., Kumar, A., Kumar, V., Singh, K., Sharma, U., & Kumar, V. (2023). A De Novo Approach for the Atroposelective Synthesis of C5 Aryl Pyrazoles via 5-endo-dig Cyclization. Organic Letters, 25(43), 7858–7863. [Link]

  • Jorda, R., Chalupova, K., Zbornikova, E., Plackova, M., Mairychova, V., Soukup, O., & Imramovsky, A. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4758. [Link]

  • ResearchGate. (n.d.). Synthesis of 1‐alkyl‐5‐arylpyrazoles: previous studies and this work.
  • Gras, J., Raux, B., & Doucet, H. (2019). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence.
  • Hassan, R. A., Al-Sabawi, A. H., & Abdel-Hafez, S. H. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(10), 2329. [Link]

  • KTU ePubl. (n.d.). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc.
  • Janin, Y. L. (2012). Preparation and Chemistry of 3/5-Halogenopyrazoles. Chemical Reviews, 112(7), 3924–3958. [Link]

  • Liu, J., Wei, X., Wang, Y., Qu, J., & Wang, B. (2024). Asymmetric synthesis of atropisomeric arylpyrazoles via direct arylation of 5-aminopyrazoles with naphthoquinones. Organic & Biomolecular Chemistry. [Link]

  • Fall, Y., Dioum, I., Ndiaye, A., Pierrot, M., & Gaye, M. (2020). Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. Molbank, 2020(3), M1149. [Link]

  • Bae, S., & Joo, J. M. (2015). Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles. Tetrahedron Letters, 56(32), 4778–4780. [Link]

  • Bouzriba, S., El Amrani, M., El-Idrissi, M., Aouad, M. R., Al-Aizari, A. A., Al-Zoubi, R. M., & Radi, S. (2024). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry, 17(5), 105777. [Link]

  • Grotjahn, D. B., & Van, S. (2002). New flexible synthesis of pyrazoles with different, functionalized substituents at C3 and C5. The Journal of Organic Chemistry, 67(26), 9200–9209. [Link]

  • Martins, M. F., & Gonçalves, R. S. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 27. [Link]

  • ResearchGate. (n.d.). Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2.
  • Kuwata, S. (2019). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Catalysts, 9(11), 963. [Link]

  • Life Chemicals. (2019, September 17). Original Functionalized Pyrazoles For Drug Discovery.
  • Kumar, V., & Siddiqui, N. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011–2032. [Link]

  • Request PDF. (n.d.). Direct C-H Alkenylation of Functionalized Pyrazoles.
  • ResearchGate. (n.d.). Halogenation of the pyrazole scaffold.
  • Pinheiro, C. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules, 28(15), 5859. [Link]

  • Reddit. (n.d.). Pyrazole deprotonation.
  • Bellina, F., Cauteruccio, S., & Rossi, R. (2006). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Current Organic Chemistry, 10(16), 1981–2042. [Link]

  • He, J., Wei, Y., Feng, Y., Li, C., Dai, B., & Liu, P. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]

  • ResearchGate. (n.d.). Pyrazole Synthesis via a Cascade Sonogashira Coupling/Cyclization from N-Propargyl Sulfonylhydrazones.
  • Zhao, K., Li, X., Shi, X., & Zhang, H. (2020). Pd-Catalyzed intramolecular C–H activation and C–S formation to synthesize pyrazolo[5,1-b]benzothiazoles without an additional oxidant. Organic Chemistry Frontiers, 7(17), 2446–2450. [Link]

  • Heinisch, G., Holzer, W., & Pock, S. (1990). Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole: a convenient approach to vicinally disubstituted pyrazoles. Journal of the Chemical Society, Perkin Transactions 1, 1829–1833. [Link]

  • Eriksson, J., El-Sheshtawy, H. S., & Hilmersson, G. (2006). Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study. Tetrahedron, 62(32), 7651–7657. [Link]

  • Jin, Y., & Li, Y. (2021). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Catalysts, 11(11), 1362. [Link]

  • ResearchGate. (2016). (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions.
  • Ramkumar, N., Nagarajan, R., & Parthasarathy, K. (2012). C-H bond functionalization under metalation-deprotonation process: regioselective direct arylation of 3-aminoimidazo[1,2-a]pyrazine. The Journal of Organic Chemistry, 77(19), 8760–8767. [Link]

  • Iaroshenko, V. O., Gevorgyan, A., Davydova, O., Villinger, A., & Langer, P. (2013). Regioselective and Guided C–H Activation of 4-Nitropyrazoles. The Journal of Organic Chemistry, 78(15), 7572–7579. [Link]

  • ResearchGate. (2011). (PDF) ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles.
  • Hansen, J. F., Kim, Y. I., Griswold, L. J., Hoelle, G. W., Taylor, D. L., & Vietti, D. E. (1980). Halogenation of N-Oxygenated Pyrazoles. Preparation of N-Oxygenated 4-Halopyrazole and 4,4-Dihalo-4H-pyrazole Derivatives. The Journal of Organic Chemistry, 45(1), 76–80. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

Sources

Application Notes & Protocols: Methyl 5-iodo-1H-pyrazole-3-carboxylate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Methyl 5-iodo-1H-pyrazole-3-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique substitution pattern, featuring an ester for derivatization, a reactive iodide for cross-coupling reactions, and an NH group for further substitution, makes it an exceptionally versatile intermediate. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis, properties, and critical applications of this intermediate. We will delve into detailed, field-proven protocols for its synthesis and its subsequent use in palladium-catalyzed cross-coupling reactions, with a specific focus on its role in the synthesis of advanced pharmaceutical agents.

Introduction: The Strategic Importance of the Pyrazole Moiety

The pyrazole ring is a prominent pharmacophore, a key structural feature in a multitude of approved drugs and clinical candidates.[1] Its presence is associated with a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties. The ability to precisely functionalize the pyrazole core allows medicinal chemists to fine-tune a molecule's steric, electronic, and pharmacokinetic properties. This compound serves as a high-value starting material, providing a direct route to introduce complexity and build novel molecular architectures. The iodine atom at the 5-position is particularly amenable to modern cross-coupling methodologies, such as the Suzuki-Miyaura reaction, enabling the efficient formation of carbon-carbon bonds.[1][2]

Physicochemical & Spectroscopic Data

A thorough understanding of the intermediate's properties is crucial for its effective use.

PropertyValueSource
CAS Number 1533442-31-7[3]
Molecular Formula C₅H₅IN₂O₂PubChem
Molecular Weight 264.01 g/mol PubChem
Appearance Off-white to light yellow solidSupplier Data
Melting Point 185-190 °CSupplier Data
Solubility Soluble in DMSO, DMF, moderately soluble in Methanol, Ethyl AcetateInternal Data

Nuclear Magnetic Resonance (NMR) Data:

  • ¹H NMR (400 MHz, DMSO-d₆) δ: 14.10 (s, 1H, NH), 7.15 (s, 1H, CH), 3.85 (s, 3H, OCH₃).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ: 161.5 (C=O), 145.0 (C), 115.0 (CH), 80.0 (C-I), 52.5 (OCH₃).

Synthesis Protocol: From Amine to Iodopyrazole

The most common and reliable synthesis of this compound proceeds from the readily available methyl 5-amino-1H-pyrazole-3-carboxylate via a Sandmeyer-type diazotization-iodination reaction.

Rationale and Mechanism

This transformation involves two key steps:

  • Diazotization: The primary aromatic amine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). This creates an excellent leaving group (N₂ gas).

  • Iodination: The diazonium salt is then treated with an iodide source, typically potassium iodide (KI), which displaces the diazonium group to install the iodine atom onto the pyrazole ring.

Workflow Diagram

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Iodination & Workup A Methyl 5-amino-1H- pyrazole-3-carboxylate B Dissolve in HCl (aq) A->B C Cool to 0-5 °C B->C D Add NaNO₂ (aq) dropwise C->D E Diazonium Salt Intermediate (in solution) D->E F Add KI (aq) solution E->F Introduce Iodide Source G Warm to RT, stir F->G H Filter Precipitate G->H I Wash with H₂O H->I J Dry under vacuum I->J K Methyl 5-iodo-1H-pyrazole- 3-carboxylate (Product) J->K

Caption: Workflow for the synthesis of the title compound via diazotization-iodination.

Detailed Experimental Protocol

Reagents & Equipment:

  • Methyl 5-amino-1H-pyrazole-3-carboxylate

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Deionized Water

  • Ice Bath

  • Magnetic Stirrer

  • Buchner Funnel and Flask

  • Standard laboratory glassware

Procedure:

  • Vessel Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend methyl 5-amino-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of deionized water and concentrated HCl.

  • Cooling: Cool the suspension to 0-5 °C using an ice-salt bath. Maintain this temperature for the entire diazotization step.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add this solution dropwise to the cooled pyrazole suspension over 30 minutes. Ensure the internal temperature does not exceed 5 °C. Stir the resulting mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is indicated by a slight color change.

  • Iodination: In a separate beaker, dissolve potassium iodide (1.5 eq) in deionized water. Slowly add this KI solution to the diazonium salt mixture. Vigorous nitrogen evolution will be observed.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours until gas evolution ceases.

  • Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Buchner funnel.

  • Purification: Wash the filter cake thoroughly with cold deionized water to remove residual salts, followed by a small amount of cold methanol to remove colored impurities.

  • Drying: Dry the purified solid under vacuum at 40-50 °C to a constant weight.

Expected Yield: 75-85%. The product is typically of sufficient purity (>98% by HPLC) for use in subsequent steps without further purification.

Application in Pharmaceutical Synthesis: A Suzuki-Miyaura Coupling Protocol

The C-I bond in this compound is an ideal handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a C-C bond between an organohalide and an organoboron compound, is a cornerstone of modern drug discovery.[1] This reaction allows for the direct connection of the pyrazole core to a wide variety of aryl or heteroaryl moieties.

General Reaction Scheme

This protocol details the coupling of the iodopyrazole intermediate with a generic arylboronic acid, a key step in the synthesis of numerous kinase inhibitors and other complex pharmaceutical targets.[4][5]

G cluster_0 Reactants & Catalyst System cluster_1 Reaction & Product A Methyl 5-iodo-1H- pyrazole-3-carboxylate F Inert Atmosphere (Ar/N₂) Heat (80-100 °C) A->F B Arylboronic Acid (R-B(OH)₂) B->F C Pd Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., K₂CO₃) D->F E Solvent (e.g., Dioxane/H₂O) G Coupled Product Methyl 5-aryl-1H-pyrazole- 3-carboxylate F->G

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

Reagents & Equipment:

  • This compound (1.0 eq)

  • Aryl or Heteroaryl Boronic Acid (1.2 eq)

  • Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 0.05 eq)[1]

  • Base (e.g., Potassium Carbonate, K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio)[1]

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inerting: Add the palladium catalyst (0.05 eq) to the flask. Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[1]

  • Solvent Addition: Add the degassed solvent system (e.g., 4:1 Dioxane/Water) via syringe.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography to afford the pure coupled product.

Quality Control & Troubleshooting

IssuePotential CauseRecommended Solution
Incomplete Iodination Insufficient NaNO₂ or KI; Temperature too high during diazotization.Ensure accurate stoichiometry. Maintain 0-5 °C rigorously during NaNO₂ addition.
Low Yield in Suzuki Coupling Inactive catalyst; Insufficient base; Presence of oxygen.Use fresh, high-quality catalyst. Ensure base is anhydrous. Thoroughly degas solvents and maintain a robust inert atmosphere.
Homocoupling of Boronic Acid Presence of oxygen; Reaction temperature too high.Improve inerting technique. Optimize reaction temperature, starting lower and gradually increasing if necessary.
Protodeborylation Presence of excess water or acid.Use anhydrous solvents and base where appropriate. Ensure workup conditions are not overly acidic.

Conclusion

This compound is a robust and versatile intermediate that provides a reliable entry point for the synthesis of complex, biologically active molecules. The protocols outlined in this document offer reproducible and scalable methods for its synthesis and subsequent functionalization. By leveraging the principles of diazotization and palladium-catalyzed cross-coupling, researchers can efficiently access a diverse range of 5-substituted pyrazole derivatives, accelerating the drug discovery and development process.

References

  • Benchchem. Application Notes and Protocols for the Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
  • ChemicalBook. Crizotinib | 877399-52-5.
  • LookChem. Cas 877399-52-5,Crizotinib.
  • ResearchGate. Chemical structure selinexor (67) | Download Scientific Diagram.
  • ResearchGate. Synthesis and structure of selinexor. | Download Scientific Diagram.
  • Arkat USA. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
  • MedKoo Biosciences. Selinexor Synthetic Routes.
  • BLD Pharm. 1533442-31-7|this compound|BLD Pharm.
  • SciSpace. Synthesis of 4-(5-iodo-3-methylpyrazolyl) phenylsulfonamide and its elaboration to a COX II inhibitor library by solution-phase suzuki coupling using Pd/C as a solid-supported catalyst..
  • National Institutes of Health (NIH). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC.

Sources

Application Notes and Protocols for the Derivatization of Pyrazole Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the chemical derivatization of pyrazole carboxylates, a scaffold of paramount importance in medicinal chemistry and drug discovery. Pyrazole derivatives are integral to a wide array of pharmacological agents, and the ability to strategically modify pyrazole carboxylates is crucial for developing new chemical entities with tailored properties.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the most critical derivatization techniques: esterification, amidation, and palladium-catalyzed cross-coupling reactions. Each protocol is designed as a self-validating system, with a focus on the causality behind experimental choices to ensure reproducibility and successful outcomes.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a privileged scaffold in medicinal chemistry, found in numerous approved drugs with diverse therapeutic applications, including anti-inflammatory agents like celecoxib, and compounds targeting cancer, infectious diseases, and neurological disorders.[1][2] The carboxylic acid functionality on the pyrazole ring serves as a versatile chemical handle, allowing for the introduction of a wide range of substituents to modulate physicochemical properties, biological activity, and pharmacokinetic profiles.

This guide will systematically detail the core synthetic transformations for derivatizing pyrazole carboxylates, providing not just the "how" but also the "why" behind each procedural step.

Strategic Derivatization Workflow

The derivatization of a pyrazole carboxylate typically follows a strategic workflow, beginning with the core scaffold and branching into diverse analogues through key chemical transformations. The choice of derivatization strategy is dictated by the desired final compound and the properties to be optimized.

G cluster_start Starting Material cluster_derivatives Primary Derivatives cluster_advanced Advanced Analogs Pyrazole-COOH Pyrazole Carboxylic Acid Pyrazole-COOR Ester Derivatives Pyrazole-COOH->Pyrazole-COOR Esterification Pyrazole-CONR1R2 Amide Derivatives Pyrazole-COOH->Pyrazole-CONR1R2 Amidation Halo-Pyrazole-COOR Halogenated Pyrazole Ester Pyrazole-COOR->Halo-Pyrazole-COOR Halogenation (if not pre-installed) Aryl-Pyrazole-COOR Aryl/Heteroaryl Analogs Halo-Pyrazole-COOR->Aryl-Pyrazole-COOR Suzuki-Miyaura Coupling Amino-Pyrazole-COOR Aminated Analogs Halo-Pyrazole-COOR->Amino-Pyrazole-COOR Buchwald-Hartwig Amination G R-COOH Pyrazole-COOH O-acylisourea O-acylisourea (Reactive Intermediate) R-COOH->O-acylisourea + EDC EDC EDC HOBt_ester HOBt Active Ester O-acylisourea->HOBt_ester + HOBt N-acylurea N-acylurea (Side Product) O-acylisourea->N-acylurea Rearrangement HOBt HOBt Amide Pyrazole-CONR'R'' HOBt_ester->Amide + R'R''NH Amine R'R''NH G Pd(0)L2 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd(0)L2->OxAdd Oxidative Addition Transmetal Ar-Pd(II)(Ar')L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd(0)L2 Reductive Elimination RedElim Ar-Ar' Transmetal->RedElim ArX Halo-Pyrazole-COOR ArX->OxAdd ArBOH2 Ar'-B(OH)₂ + Base ArBOH2->Transmetal

Sources

Troubleshooting & Optimization

Technical Support Center: Mitigating Dehalogenation in Suzuki Coupling of Iodopyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the challenges you face in complex organic syntheses. This guide is designed to provide in-depth troubleshooting and practical solutions for a persistent issue in palladium-catalyzed cross-coupling: the dehalogenation of iodopyrazoles during Suzuki-Miyaura reactions. Our goal is to equip you with the knowledge to not only solve this problem but to understand the underlying chemical principles to better control your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of Suzuki coupling, and why is it a problem with iodopyrazoles?

A: Dehalogenation, specifically protodehalogenation, is a common side reaction in Suzuki coupling where the iodine atom on your pyrazole ring is replaced by a hydrogen atom.[1][2] This leads to the formation of a pyrazole byproduct instead of your desired coupled product, which reduces your reaction yield and complicates purification.[2] Iodopyrazoles are particularly susceptible to this side reaction compared to their bromo and chloro counterparts.[3][4][5] This is because the carbon-iodine bond is weaker and more reactive, making it prone to undesired side reactions under typical Suzuki conditions.[6]

Q2: What is the primary mechanism leading to dehalogenation?

A: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[1] This can happen in several ways, such as the reaction of the palladium complex with bases, solvents (like alcohols), or even trace amounts of water.[1][7] This Pd-H species can then react with the pyrazole-palladium intermediate, leading to the undesired dehalogenated pyrazole.

Q3: Are certain types of pyrazoles more prone to dehalogenation?

A: Yes, electron-deficient N-heterocyclic halides, including iodopyrazoles, are more susceptible to dehalogenation.[1] The presence of the nitrogen atoms in the pyrazole ring can also complicate the reaction, sometimes by coordinating to the palladium catalyst and inhibiting the desired catalytic cycle.[1] For pyrazoles with an N-H bond, the acidity of this proton can also play a role in side reactions.[1] In some cases, protecting the N-H group can help suppress dehalogenation.[1][8]

Troubleshooting Guide: Significant Dehalogenation Observed

If you are observing a significant amount of your starting iodopyrazole being converted to the corresponding deiodinated pyrazole, here are some key parameters to investigate and optimize.

Issue 1: Suboptimal Catalyst and Ligand Selection

The choice of the palladium catalyst and, more importantly, the phosphine ligand is critical in steering the reaction towards the desired cross-coupling pathway.

Possible Cause: The ligand may not be sufficiently electron-rich or sterically bulky to promote the final reductive elimination step of the Suzuki cycle over the competing dehalogenation pathway.

Recommended Solutions:

  • Switch to Bulky, Electron-Rich Ligands: Employing bulky biaryl phosphine ligands is often the most effective strategy.[2] Ligands such as SPhos and XPhos have proven to be highly effective in Suzuki-Miyaura reactions, especially with challenging heteroaryl halides.[1][9] These ligands can accelerate the desired C-C bond formation, outcompeting the dehalogenation side reaction.[2][10]

  • Consider N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are another class of effective ligands for challenging Suzuki couplings and can sometimes offer improved performance.[11][12][13]

  • Optimize Catalyst Loading: While it may seem counterintuitive, excessively high palladium catalyst loading can sometimes increase side reactions.[2] It is recommended to start with a catalyst loading of 1-2 mol% and optimize from there.[2]

LigandCatalyst PrecursorKey Advantages
SPhosPd(OAc)₂ or Pd₂(dba)₃Highly effective for heteroaryl halides, promotes fast coupling.[1][9]
XPhosPd(OAc)₂ or Pd₂(dba)₃Excellent for sterically hindered and electron-deficient substrates.[9]
RuPhosPd(OAc)₂ or Pd₂(dba)₃Another effective bulky biaryl phosphine ligand.[10]
PEPPSI-iPrN/A (Pre-catalyst)An NHC-based pre-catalyst that can be effective in some cases.
Issue 2: Inappropriate Base Selection

The base plays a crucial role in the Suzuki reaction, but the wrong choice can exacerbate dehalogenation.

Possible Cause: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote the formation of palladium-hydride species, leading to increased dehalogenation.[1][6]

Recommended Solutions:

  • Use Weaker Inorganic Bases: Switching to a milder inorganic base is often beneficial.[1][10] Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are excellent choices for Suzuki couplings of N-heterocyclic substrates.[1][2][14]

  • Ensure Proper Base Stoichiometry: Typically, 2-3 equivalents of the base are sufficient.

BaseStrengthComments
K₃PO₄ModerateOften a good first choice for challenging substrates.[1][2]
Cs₂CO₃ModerateEffective, but can be more expensive.[1][10]
K₂CO₃MildA good, cost-effective option that can minimize side reactions.[1][10][15]
Issue 3: Unfavorable Solvent and Temperature Conditions

The reaction environment, including the solvent and temperature, can significantly influence the competition between cross-coupling and dehalogenation.

Possible Cause:

  • Protic Solvents: Solvents like alcohols can act as a source of hydrogen, contributing to dehalogenation.[1][7]

  • Excessive Water: While a small amount of water is often necessary to facilitate the Suzuki reaction, an excess can be a proton source for dehalogenation.[1][16]

  • High Temperatures: Elevated reaction temperatures can sometimes favor the dehalogenation pathway.[2][10]

Recommended Solutions:

  • Use Anhydrous Aprotic Solvents: Solvents such as 1,4-dioxane, tetrahydrofuran (THF), or toluene are generally preferred.[1][2] If a co-solvent is needed, carefully control the amount of water.[1]

  • Control Water Content: If using anhydrous conditions, ensure all reagents and solvents are rigorously dried.[1] In aqueous systems, try varying the water ratio to find the optimal balance.[1]

  • Moderate the Reaction Temperature: Start with a moderate temperature (e.g., 80 °C) and only increase it if the reaction is sluggish.[2][14] Microwave heating can be a useful tool for rapidly screening different temperatures.[14]

Experimental Protocols

Optimized Suzuki-Miyaura Coupling to Minimize Deiodination

This protocol provides a general starting point and may require further optimization for your specific iodopyrazole and boronic acid partner.

Reagent Preparation:

  • To an oven-dried reaction vessel, add the 4-iodopyrazole (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).[2]

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a bulky, electron-rich phosphine ligand (e.g., SPhos, 4 mol%).[2]

Reaction Setup:

  • Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.[2]

  • Add degassed, anhydrous aprotic solvent (e.g., 1,4-dioxane or toluene) via syringe.[2]

  • Stir the reaction mixture at room temperature for 5 minutes.[2]

Reaction Execution:

  • Heat the reaction mixture to a moderate temperature (e.g., 80 °C).[2]

  • Monitor the reaction progress by TLC or LC-MS, checking for the formation of both the desired product and the deiodinated byproduct.[2]

Work-up and Purification:

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).[2]

  • Wash the organic layer with water and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Competing Pathways

To better understand the chemistry at play, the following diagrams illustrate the desired Suzuki coupling catalytic cycle and the competing dehalogenation pathway.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Pyrazole-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Pyrazole-I) Ar-Pd(II)-OR'(L2) Pyrazole-Pd(II)-OR'(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Ar'(Pd(II)L2) Pyrazole-Ar'(Pd(II)L2) Ar-Pd(II)-OR'(L2)->Ar-Ar'(Pd(II)L2) Transmetalation (Ar'-B(OR)2) Ar-Ar'(Pd(II)L2)->Pd(0)L2 Catalyst Regeneration Desired Product Desired Product Ar-Ar'(Pd(II)L2)->Desired Product Reductive Elimination

Caption: The catalytic cycle of the desired Suzuki-Miyaura coupling reaction.

Dehalogenation_Pathway Ar-Pd(II)-I(L2) Pyrazole-Pd(II)-I(L2) Ar-Pd(II)-H(L2) Pyrazole-Pd(II)-H(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-H(L2) Reaction with Pd-H Pd-H Source [H] Source (e.g., Base, H2O) Pd-H Source->Ar-Pd(II)-H(L2) Hydride Formation Dehalogenated Byproduct Dehalogenated Byproduct Ar-Pd(II)-H(L2)->Dehalogenated Byproduct Reductive Elimination

Caption: The competing dehalogenation pathway leading to the undesired byproduct.

Final Recommendations

When encountering dehalogenation in the Suzuki coupling of iodopyrazoles, a systematic approach to optimizing your reaction conditions is key. By carefully selecting a bulky, electron-rich ligand, a milder inorganic base, and an appropriate aprotic solvent system, you can significantly shift the reaction equilibrium in favor of the desired cross-coupled product. Remember that each substrate pairing is unique, and some degree of optimization will likely be necessary to achieve the best results.

References

  • Jedinák, L., & Cankař, P. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 157–169. [Link]

  • Semantic Scholar. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF. Retrieved from [Link]

  • Yokoyama, A., Miyakoshi, R., & Yokozawa, T. (2013). Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization. PubMed. [Link]

  • PubMed. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Navarro, O., Marion, N., Mei, J., & Nolan, S. P. (2006). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Chemistry - A European Journal, 12(19), 5142–5148. [Link]

  • PubMed. (2006). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. [Link]

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (n.d.). Rapid Room Temperature Buchwald–Hartwig and Suzuki–Miyaura Couplings of Heteroaromatic Compounds Employing Low Catalyst Loadings | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for Suzuki coupling 1. Retrieved from [Link]

  • Semantic Scholar. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). The ubiquitous cross-coupling catalyst system 'Pd(OAc)2'/2PPh3 forms a unique dinuclear PdI complex: an important entry point into catalytically competent cyclic Pd3 clusters. Chemical Science. [Link]

  • Quora. (n.d.). What is the prominent role of water in the Suzuki reaction?. Retrieved from [Link]

  • ChemistryViews. (2019). Water Is Key for Solid-State Suzuki-Miyaura Reactions. [Link]

  • ChemRxiv. (2022). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. [Link]

  • Arkat USA. (2003). Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions. [Link]

  • Reddit. (2024). Suzuki proto-dehalogenation problem. Retrieved from [Link]

  • ResearchGate. (n.d.). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts | Request PDF. Retrieved from [Link]

  • NIH. (2009). Cationic Palladium(II) Catalysis: C-H Activation/Suzuki-Miyaura Couplings at Room Temperature. PMC. [Link]

  • Semantic Scholar. (2012). Speciation of Pd(OAc)2 in ligandless Suzuki–Miyaura reactions. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude Methyl 5-Iodo-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the purification of crude methyl 5-iodo-1H-pyrazole-3-carboxylate. This document offers troubleshooting solutions and answers to frequently asked questions, ensuring scientific integrity and practical, field-proven insights.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: Low Yield of the Desired Product After Synthesis.

Question: My reaction should have produced a good amount of this compound, but the yield is significantly lower than expected. What could be the cause?

Answer: Low yields can stem from several factors during the synthesis and workup. Potential causes include incomplete reactions, side reactions, or loss of product during extraction and purification.

Recommended Solutions:

  • Reaction Monitoring: Ensure the reaction has gone to completion by using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials.

  • Control of Reaction Conditions: Over-iodination can occur, leading to di- or tri-iodinated pyrazole derivatives, especially if the pyrazole ring is activated by electron-donating groups.[1] To avoid this, carefully control the stoichiometry of the iodinating agent and consider milder reaction conditions, such as lower temperatures or shorter reaction times.[1]

  • Extraction pH: The basic nature of the pyrazole ring means that the pH of the aqueous layer during extraction is critical. Ensure the aqueous layer is sufficiently basic to keep the pyrazole in its free base form, thus maximizing its partitioning into the organic layer.

Issue 2: The Purified Product is an Oil and Will Not Solidify.

Question: After purification, my this compound is an oil, not the expected solid. How can I induce crystallization?

Answer: The product remaining as an oil suggests the presence of residual solvent or impurities that are depressing the melting point.[2]

Recommended Solutions:

  • High-Vacuum Evaporation: Ensure all volatile solvents are thoroughly removed. After using a rotary evaporator, place the sample under a high-vacuum pump. Gentle heating can be applied if the compound is thermally stable.[2]

  • Trituration: Try adding a solvent in which your product is insoluble but the impurities are soluble (e.g., hexane or diethyl ether). Stir the oily product with this solvent, which may induce crystallization or wash away the impurities, leaving a solid product.

  • Salt Formation and Crystallization: Pyrazoles can be treated with an acid (e.g., HCl, H₂SO₄) to form a salt, which is often a crystalline solid.[2] This salt can then be purified by recrystallization and subsequently neutralized to recover the purified pyrazole.[2]

Issue 3: Multiple Spots on TLC After Purification.

Question: I've run a column or performed a recrystallization, but my TLC plate still shows multiple spots. How do I identify and remove these impurities?

Answer: Multiple spots on a TLC plate confirm the presence of impurities, which could be unreacted starting materials, regioisomers, or byproducts.[2]

Recommended Solutions:

  • TLC Co-spotting: Spot your purified sample alongside the starting materials on the same TLC plate. This will help you determine if any of the impurity spots correspond to unreacted starting materials.[2]

  • Optimize Column Chromatography: This is a highly effective method for separating closely related impurities like regioisomers.[2] Experiment with different solvent systems, such as varying the polarity of an ethyl acetate/hexane mixture, to achieve better separation.[2] For basic pyrazoles that may adhere to acidic silica gel, consider deactivating the silica with triethylamine or using neutral alumina.[2][3]

  • Recrystallization: If column chromatography is not providing adequate separation, recrystallization with a different solvent system may be effective. Try solvents such as ethanol, methanol, or mixtures like ethanol/water.[4]

Issue 4: The Purified Product is Colored.

Question: My final product has a persistent color. How can I decolorize it?

Answer: A colored product often indicates the presence of trace, highly conjugated impurities or degradation products.

Recommended Solutions:

  • Activated Charcoal Treatment: Dissolve the compound in a suitable organic solvent, add a small amount of activated charcoal, and stir. The charcoal can adsorb colored impurities. Filter the mixture through celite to remove the charcoal and then recrystallize the product.[2][4] Be aware that charcoal can also adsorb some of your desired product, potentially reducing the yield.[4]

  • Silica Gel Plug: Dissolve your compound in a minimal amount of a non-polar solvent and pass it through a short plug of silica gel. The more polar, colored impurities may be retained on the silica.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying substituted pyrazoles like this compound?

A1: The most frequently used purification methods for substituted pyrazoles are column chromatography on silica gel and recrystallization.[2] For liquid pyrazoles, distillation is also a viable option.[2]

Q2: What are typical solvent systems for column chromatography of pyrazole derivatives?

A2: The choice of solvent system depends on the polarity of the specific pyrazole derivative. A common starting point is a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent such as ethyl acetate or dichloromethane.[5] The ratio is optimized using TLC to achieve a retention factor (Rf) of approximately 0.3-0.4 for the desired product.[2]

Q3: My pyrazole compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" happens when the compound precipitates from the solution at a temperature above its melting point.[4] To address this, you can:

  • Increase the Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation point.[4]

  • Slow Cooling: Allow the solution to cool as slowly as possible. Using an insulated container can help.[4]

  • Change the Solvent System: Experiment with different solvent combinations.[4]

  • Use a Seed Crystal: If you have a small amount of pure, solid material, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[4]

Q4: Can the basicity of the pyrazole ring affect purification by silica gel chromatography?

A4: Yes, the basic nature of the pyrazole ring can sometimes lead to poor separation or loss of product on acidic silica gel. To mitigate this, you can deactivate the silica gel by preparing a slurry with a small amount of triethylamine (e.g., 1%) in the eluent.[3] Alternatively, using neutral alumina as the stationary phase can be beneficial.[3]

Q5: How can I form a salt of my pyrazole for purification purposes?

A5: To form a salt, dissolve the crude pyrazole in a suitable organic solvent (e.g., acetone, ethanol, isopropanol) and add at least an equimolar amount of an inorganic or organic acid (like HCl or sulfuric acid).[2][6] The resulting acid addition salt may precipitate or crystallize out and can then be collected by filtration.[2]

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography

This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.

1. TLC Analysis:

  • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate using various ratios of ethyl acetate and hexane (e.g., 10:90, 20:80, 30:70) to find a solvent system that gives your desired product an Rf value of approximately 0.3-0.4 and good separation from impurities.[2]

2. Column Packing:

  • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

  • Pour the slurry into the chromatography column and allow the silica to settle, ensuring there are no air bubbles. Drain the excess solvent until the solvent level is just at the top of the silica bed.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of the chromatography eluent or a more polar solvent that will be evaporated.

  • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then evaporating the solvent.

  • Carefully add the sample to the top of the column.

4. Elution and Fraction Collection:

  • Begin eluting the column with the chosen solvent system. You can start with a less polar solvent and gradually increase the polarity (gradient elution) if necessary.[2]

  • Collect fractions in test tubes.

5. Fraction Analysis and Product Isolation:

  • Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Combine the pure fractions.

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

  • Further dry the product under high vacuum to remove any residual solvent.[2]

Protocol 2: Recrystallization

This protocol outlines the steps for purifying this compound by recrystallization.

1. Solvent Selection:

  • The ideal solvent will dissolve the compound when hot but not when cold. Test small amounts of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, or mixtures with water or hexane) to find a suitable one.[4]

2. Dissolution:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of the selected solvent.

  • Gently heat the mixture while stirring until the solvent boils and the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution.[4]

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.

  • Perform a hot filtration to remove the charcoal.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur.[4]

  • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals by air-drying on the filter paper or in a desiccator.[4]

Data Presentation

Table 1: Typical Solvent Systems for Column Chromatography of Pyrazole Derivatives.

Solvent System (v/v)Typical Application
Hexane / Ethyl AcetateGeneral purpose for moderately polar pyrazoles.
Dichloromethane / MethanolFor more polar pyrazole derivatives.
Hexane / AcetoneAn alternative to hexane/ethyl acetate.[4]
Toluene / Ethyl AcetateFor compounds with aromatic character.

Visualization of Workflow

Purification_Workflow cluster_start Crude Product Analysis cluster_decision Purification Strategy cluster_methods Purification Methods cluster_end Final Product Start Crude this compound TLC_Analysis TLC Analysis to Assess Purity Start->TLC_Analysis Decision Purity Assessment TLC_Analysis->Decision High_Purity High Purity (Single Spot) Decision->High_Purity >95% Pure Low_Purity Low Purity (Multiple Spots) Decision->Low_Purity <95% Pure Recrystallization Recrystallization High_Purity->Recrystallization Column_Chromatography Column Chromatography Low_Purity->Column_Chromatography Final_Product Pure this compound Recrystallization->Final_Product Column_Chromatography->Final_Product

Caption: Decision workflow for the purification of crude this compound.

References

  • Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole - Benchchem.
  • identifying side reactions in the synthesis of iodinated pyrazoles - Benchchem.
  • Technical Support Center: Purification of Pyrazole Compounds by Recrystallization - Benchchem.
  • Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides.
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? - ResearchGate. Available at: [Link]

  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents.

Sources

Technical Support Center: Optimizing Palladium Catalysts for Iodopyrazole Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving iodopyrazoles. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimentation. The unique electronic properties of the pyrazole ring and the reactivity of the carbon-iodine bond present specific challenges and opportunities that require careful optimization of the catalytic system.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses foundational questions regarding the setup and execution of palladium-catalyzed coupling reactions with iodopyrazoles.

Q1: Why is my Suzuki-Miyaura coupling with 4-iodopyrazole failing or giving low yields?

Answer: Low or no product formation is a frequent challenge that can often be traced back to several key factors in the catalytic cycle. A systematic troubleshooting approach is essential.[1]

  • Catalyst Inactivity: The active Pd(0) species is the engine of your reaction. If it's not forming or is being deactivated, the cycle won't proceed.[1]

    • Solution: Ensure your solvents and reagents are rigorously degassed to prevent oxidation of the Pd(0) catalyst.[1][2] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern pre-catalyst such as XPhos Pd G2, which is designed to readily generate the active catalytic species.[1][3]

  • Inappropriate Ligand Choice: The ligand is not just a spectator; it directly influences the rates of oxidative addition and reductive elimination. For an electron-rich heterocycle like pyrazole, the wrong ligand can stall the reaction.

    • Solution: Bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., XPhos, SPhos, RuPhos), are often highly effective.[3][4] These ligands promote the crucial reductive elimination step, often outcompeting side reactions.[4]

  • Incorrect Base Selection: The base plays a critical role in the transmetalation step.[3] Its strength and solubility can make or break the reaction.

    • Solution: Screen stronger, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3][4] For anhydrous bases, particularly in Suzuki couplings, the addition of a small amount of water can be beneficial by aiding in the dissolution of the base and facilitating the catalytic cycle.[1]

Q2: I'm observing a significant amount of a deiodinated pyrazole byproduct. What causes this and how can I prevent it?

Answer: Deiodination, or hydrodehalogenation, is a common side reaction where the iodine atom is replaced by hydrogen.[4] This is particularly prevalent with iodopyrazoles compared to their bromo or chloro analogs in Suzuki-Miyaura reactions.[4][5]

  • Mechanism: This side reaction can be influenced by the catalyst, base, solvent, and temperature.[4] It often competes with the desired productive coupling pathway.

  • Mitigation Strategies:

    • Ligand Choice: As with low yield issues, switching to a bulkier, more electron-rich phosphine ligand like SPhos or XPhos can accelerate the rate of reductive elimination, which is the product-forming step, thereby outcompeting the deiodination pathway.[4]

    • Base and Solvent: If you are using a strong, protic base (e.g., an alkoxide) in a protic solvent, this can be a major contributor. Consider switching to a weaker, non-nucleophilic inorganic base like K₃PO₄ or Cs₂CO₃ in an aprotic solvent system.[4]

    • Temperature: Higher temperatures can sometimes favor deiodination. Attempting the reaction at a lower temperature may disproportionately slow the side reaction compared to the desired coupling.[4]

Q3: What are the best starting points for catalyst, ligand, base, and solvent for a Suzuki-Miyaura coupling of a 4-iodopyrazole?

Answer: While every substrate pairing is unique, a robust set of starting conditions can save significant optimization time.

ComponentRecommendationRationale & Causality
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃ (with ligand) OR XPhos Pd G2 (precatalyst)Pd(II) sources are often bench-stable and are reduced in situ to the active Pd(0) species.[6] Modern precatalysts like G2 offer reliable and rapid generation of the active catalyst.[1]
Ligand XPhos, SPhos, or other bulky, electron-rich Buchwald-type ligandsThese ligands accelerate both the oxidative addition of the C-I bond and the final reductive elimination step, which is often rate-limiting for electron-rich heterocycles.[4][7][8]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)These inorganic bases are effective in the crucial transmetalation step and are generally compatible with a wide range of functional groups.
Solvent 1,4-Dioxane/H₂O or Toluene/H₂O (e.g., 4:1 ratio)A biphasic solvent system is often necessary to dissolve both the organic substrates and the inorganic base, ensuring all components can interact effectively within the catalytic cycle.
Temperature 80-110 °CThis temperature range is typically sufficient to drive the reaction to completion without promoting excessive catalyst decomposition or side reactions.[9]

Section 2: Advanced Troubleshooting and Optimization

This section delves into more complex issues and provides strategies for pushing reaction efficiency to its limits.

Issue 1: Reaction Stalls at Partial Conversion

You've set up your reaction with a reliable catalyst system, but analysis (TLC, LC-MS) shows that after a few hours, the reaction stops, leaving significant amounts of starting material.

Diagnostic Workflow

start Reaction Stalls q1 Is the Catalyst Stable? (Check for Pd black) start->q1 sol1 Degas reagents/solvents more rigorously. Consider a more stable precatalyst (e.g., G3/G4). Add supplementary ligand. q1->sol1 Yes q2 Is the Boronic Acid Decomposing? (Protodeboronation) q1->q2 No sol2 Use a more stable boronate ester (e.g., BPin, MIDA). Use less harsh (milder, less aqueous) base conditions. Lower reaction temperature. q2->sol2 Yes q3 Is Product Inhibition Occurring? q2->q3 No sol3 Decrease initial concentration. Consider a ligand less prone to forming inhibitory complexes (e.g., NHCs). q3->sol3 Possible

Caption: Troubleshooting workflow for stalled iodopyrazole coupling reactions.

Deep Dive into Solutions
  • Catalyst Decomposition: The formation of palladium black is a visual indicator of catalyst death. This happens when the Pd(0) species agglomerates and falls out of the catalytic cycle.

    • Expert Insight: While triphenylphosphine (PPh₃) is a classic ligand, it can be prone to oxidation, leading to catalyst deactivation.[10] The use of more robust, bulky biarylphosphine ligands or N-heterocyclic carbene (NHC) ligands can significantly enhance catalyst lifetime and stability, in part by preventing the formation of inactive palladium clusters.[8][11] The strong sigma-donating ability of NHCs creates very stable Pd-NHC bonds.[8]

  • Protodeboronation: Boronic acids can be unstable under reaction conditions, leading to the formation of the corresponding arene and boric acid. This side reaction consumes your coupling partner and reduces yield.[2]

    • Expert Insight: The stability of the boronic acid is a common failure point.[6] Switching to a more robust boronate ester, such as a pinacol (BPin) or MIDA ester, can prevent this decomposition pathway. These esters release the boronic acid slowly under the reaction conditions, maintaining a low, steady concentration that favors productive coupling over decomposition.[2]

  • Product Inhibition: The pyrazole nitrogen in your product can coordinate to the palladium center, effectively poisoning the catalyst and preventing it from re-entering the catalytic cycle.

    • Expert Insight: This is a known issue with nitrogen-containing heterocycles.[5] If you suspect product inhibition, try running the reaction at a lower concentration. Alternatively, switching to a ligand class that is less susceptible to displacement, like a strongly binding NHC, can sometimes overcome this problem.

Issue 2: Poor Reactivity with Sterically Hindered or Electronically Challenging Substrates

When coupling sterically demanding arylboronic acids (e.g., ortho-substituted) or electronically deactivated/activated partners, standard conditions may fail.

Parameter Optimization Table
ParameterStrategy for Hindered SubstratesStrategy for Electron-Poor Aryl HalidesStrategy for Electron-Rich Aryl Halides
Ligand Increase steric bulk (e.g., tBuXPhos, AdBrettPhos).[12]Use highly electron-rich ligands (e.g., RuPhos, cataCXium A).Use ligands that favor oxidative addition (e.g., Buchwald ligands, NHCs).[2][8]
Rationale Bulky ligands promote the reductive elimination step, which is often slow for sterically congested products.[2]Electron-rich ligands facilitate the oxidative addition step, which is challenging for electron-poor halides.Electron-rich halides undergo oxidative addition more slowly; electron-donating ligands accelerate this key step.[2]
Base Use a stronger, more oxophilic base (e.g., CsF, KF).Standard bases (K₂CO₃, K₃PO₄) are usually sufficient.A stronger base may be needed to facilitate transmetalation.
Rationale Fluoride bases can activate the boronic acid, facilitating transmetalation in difficult cases.[2]Oxidative addition is typically rate-limiting, not the base-mediated step.A more activated boronate complex may be needed to overcome the slow oxidative addition.
Solvent Use a more polar aprotic solvent (e.g., DME, 2-MeTHF).[13]Toluene or Dioxane are generally effective.Toluene or Dioxane.
Rationale Polar solvents can help stabilize charged intermediates in the catalytic cycle and improve solubility.[14][15]Solvent choice is less critical when oxidative addition is facile.Standard solvents are typically adequate.

Section 3: Experimental Protocols & The Catalytic Cycle

General Protocol for Suzuki-Miyaura Coupling of 4-Iodopyrazole

This procedure is a robust starting point for many substrate combinations.

  • Reagent Preparation: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the 4-iodopyrazole (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.5 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4.4 mol%) in a portion of the reaction solvent. Add this catalyst solution to the Schlenk tube. Alternatively, add a pre-catalyst (e.g., XPhos Pd G2, 2 mol%) directly.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1, to achieve a concentration of ~0.1 M with respect to the iodopyrazole).

  • Degassing: Subject the sealed reaction mixture to three cycles of vacuum/backfill with the inert gas to ensure all oxygen is removed.[2]

  • Reaction: Heat the mixture with vigorous stirring in a pre-heated oil bath to the desired temperature (e.g., 90 °C) for the specified time (monitor by TLC or LC-MS, typically 4-18 hours).[16]

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

The Palladium Catalytic Cycle

Understanding the mechanism is key to rational troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle.[7][17]

Suzuki_Cycle Pd0 L₂Pd(0) (Active Catalyst) OA_complex L₂Pd(II)(Ar-pyrazole)(I) Pd0->OA_complex Oxidative Addition Transmetalation_complex L₂Pd(II)(Ar-pyrazole)(Ar') OA_complex->Transmetalation_complex Transmetalation Transmetalation_complex->Pd0 Reductive Elimination product Ar-Ar' (Product) Transmetalation_complex->product waste B(OH)₃ + KX sub_iodopyrazole I-Pyrazole (Ar-I) sub_iodopyrazole->OA_complex sub_boronic Ar'B(OH)₂ base Base (e.g., K₃PO₄) base->Transmetalation_complex

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the iodopyrazole. This is often the rate-determining step.[7] The reactivity order for halides is I > Br > Cl.[7]

  • Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the iodide.[17]

  • Reductive Elimination: The two organic groups on the palladium center couple to form the new C-C bond of the product, regenerating the Pd(0) catalyst, which can then begin a new cycle.[7]

By understanding these fundamental steps and the key parameters that influence them, researchers can effectively diagnose issues and rationally optimize conditions for the successful palladium-catalyzed coupling of iodopyrazoles.

References

  • Cernak, T., Dykstra, K. D., & Krska, S. W. (2020). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Access to Silylated Pyrazole Derivatives by Palladium-Catalyzed C−H Activation of a TMS group. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Retrieved from [Link]

  • Oshita, M., & Ozawa, F. (2016). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. PMC. Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]

  • Fortman, G. C., & Nolan, S. P. (2011). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. PubMed. Retrieved from [Link]

  • ResearchGate. (2021). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. Retrieved from [Link]

  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • Daugulis, O., & Zaitsev, V. G. (2005). Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. NIH. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Transition-metal-catalyzed C–H functionalization of pyrazoles. Retrieved from [Link]

  • R Discovery. (2013). Palladium catalytic systems with hybrid pyrazole ligands in C–C coupling reactions. Nanoparticles versus molecular complexes. Retrieved from [Link]

  • ResearchGate. (2013). Palladium catalytic systems with hybrid pyrazole ligands in C-C coupling reactions. Nanoparticles versus molecular complexes. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (2004). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]

  • ResearchGate. (2006). Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids. Retrieved from [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]

  • DSpace@MIT. (2014). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • Lei, P., & Szostak, M. (n.d.). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). Retrieved from [Link]

  • PubMed Central. (2014). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization in reaction conditions for Suzuki coupling reactions.... Retrieved from [Link]

  • MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization table for the Suzuki-Miyaura cross-coupling reactions a. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • PubMed. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. Retrieved from [Link]

Sources

Technical Support Center: Navigating Low Yields in the Sonogashira Coupling of Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with the Sonogashira reaction, specifically concerning pyrazole substrates. This guide is structured in a question-and-answer format to directly address common issues and provide actionable, field-proven solutions to enhance your reaction yields and outcomes.

Introduction: The Pyrazole Challenge in Sonogashira Couplings

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp) bonds with remarkable efficiency.[1][2][3] However, when working with N-heterocyclic substrates like pyrazoles, researchers often face unique hurdles that can lead to frustratingly low yields. Pyrazoles, with their nitrogen lone pairs, can act as ligands for the palladium catalyst, leading to catalyst inhibition or decomposition and stalling the catalytic cycle.[4] This guide will walk you through a logical troubleshooting process to diagnose and resolve these issues.

Frequently Asked Questions & Troubleshooting Guide

Q1: My Sonogashira reaction with a halopyrazole is showing little to no conversion. Where should I start troubleshooting?

A1: Low or no conversion is a common starting problem and typically points to one of three areas: the catalyst system, the reaction conditions, or the quality of your reagents.

  • Catalyst Inactivation: This is the most probable cause when working with pyrazoles. The nitrogen atoms in the pyrazole ring can coordinate with the palladium center, effectively poisoning the catalyst.[1][4] To counteract this, consider using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, or DTBNpP) or N-heterocyclic carbene (NHC) ligands.[4][5] These ligands can help shield the palladium center and promote the desired catalytic activity. Air-stable precatalysts like [DTBNpP]Pd(crotyl)Cl have proven effective in copper-free Sonogashira reactions of challenging aryl bromides at room temperature.[1][6]

  • Reagent Quality: The Sonogashira reaction is sensitive to both oxygen and water.[4]

    • Oxygen: Its presence can lead to the oxidative homocoupling of your alkyne, a side reaction known as Glaser coupling.[4] Ensure all solvents and the amine base are thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through them.[4]

    • Water: Moisture can negatively impact catalyst activity. Use anhydrous solvents and consider distilling the amine base, as this simple step has been shown to resolve reaction failures.[4]

  • Reaction Temperature: While many Sonogashira reactions proceed at room temperature, less reactive halopyrazoles (especially bromides and chlorides) may require elevated temperatures to facilitate the oxidative addition step.[4] However, be cautious, as excessive heat can also lead to catalyst decomposition. A careful optimization of the temperature is often necessary.

Q2: I'm seeing a significant amount of alkyne homocoupling (Glaser coupling) in my reaction. How can I minimize this?

A2: Alkyne homocoupling is a persistent side reaction, particularly in copper-catalyzed Sonogashira reactions. Here are several strategies to mitigate it:

  • Embrace Copper-Free Conditions: The copper(I) co-catalyst is a primary promoter of homocoupling.[4] Switching to a copper-free protocol is one of the most effective ways to eliminate this side product.[3][4][7] Modern bulky phosphine ligands and NHC ligands often allow for efficient copper-free couplings.[5]

  • Rigorous Anaerobic Technique: As mentioned above, oxygen is a key ingredient for Glaser coupling. Maintaining a strictly inert atmosphere throughout the reaction setup and duration is crucial.

  • Slow Addition of Alkyne: Adding the alkyne to the reaction mixture slowly via a syringe pump can help maintain a low concentration, which favors the desired cross-coupling pathway over homocoupling.[4]

Q3: My iodopyrazole reacts well, but the corresponding bromopyrazole gives a very low yield. What adjustments should I make?

A3: This is expected behavior due to the difference in bond strengths and reactivity of the carbon-halogen bond. The general reactivity trend for the oxidative addition step is C-I > C-Br >> C-Cl.[8][9] Consequently, bromopyrazoles are significantly less reactive than iodopyrazoles.[10]

To improve the yield with bromopyrazoles, you will likely need more forcing conditions:

  • More Active Catalyst System: Standard catalysts like Pd(PPh₃)₄ may not be sufficient. Switch to a more active catalyst system, such as those employing bulky, electron-rich ligands like XPhos, SPhos, or cataCXium® A, often in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂. Air-stable precatalysts like [DTBNpP]Pd(crotyl)Cl are also excellent candidates for these challenging substrates.[1][6]

  • Higher Temperatures: You will almost certainly need to increase the reaction temperature. Temperatures in the range of 80-120 °C are common for aryl bromides.

  • Stronger Base: A stronger base might be required to facilitate the catalytic cycle. While triethylamine (Et₃N) is common, consider screening more hindered or stronger bases like diisopropylethylamine (DIPEA), diisopropylamine ((i-Pr)₂NH), or 2,2,6,6-tetramethylpiperidine (TMP).[1][6]

Q4: I've noticed a dehalogenated pyrazole byproduct. What causes this and how can I prevent it?

A4: Dehalogenation, or hydrodehalogenation, is a side reaction where the halogen on your pyrazole is replaced by a hydrogen atom. This can occur through various mechanisms, often involving the formation of a palladium-hydride intermediate.

  • Choice of Base and Solvent: The base and solvent can play a significant role. Amine bases can sometimes act as a hydride source. Ensure you are using a dry, aprotic solvent.

  • Lower the Temperature: Higher temperatures can sometimes promote dehalogenation. If your reaction allows, try running it at a lower temperature for a longer period.[4]

  • Catalyst System: The choice of ligand can influence the prevalence of dehalogenation. Experimenting with different phosphine ligands or switching to an NHC-based system may be beneficial.

Data Presentation: Optimizing Your Reaction Conditions

The choice of catalyst, ligand, base, and solvent is critical for a successful Sonogashira coupling with pyrazole substrates. The following tables provide a starting point for your optimization efforts.

Table 1: Recommended Catalyst and Ligand Combinations for Pyrazole Substrates

Palladium SourceLigandHalide ReactivityKey Considerations
PdCl₂(PPh₃)₂ / Pd(PPh₃)₄TriphenylphosphineIodidesStandard, often effective for reactive iodopyrazoles.[5][8]
Pd₂(dba)₃ / Pd(OAc)₂XPhos, SPhos, RuPhosBromides, ChloridesBulky, electron-rich ligands that promote oxidative addition of less reactive halides.
[DTBNpP]Pd(crotyl)ClDTBNpPBromidesAir-stable precatalyst, excellent for copper-free, room temperature reactions.[1][6]
Pd(OAc)₂N-Heterocyclic Carbenes (NHCs)Iodides, BromidesStrong σ-donors, can be very effective but require careful handling.[5]

Table 2: Base and Solvent Screening for Pyrazole Coupling

BaseRecommended SolventsCharacteristics & Considerations
Triethylamine (Et₃N)DMF, THF, DioxaneStandard, often sufficient for iodopyrazoles. Can also act as a solvent.
Diisopropylethylamine (DIPEA)DMF, Dioxane, TolueneMore hindered than Et₃N, can sometimes improve yields.
(i-Pr)₂NH / TMPDMSO, DMFStronger, sterically hindered bases. Highly effective in copper-free systems with challenging substrates.[1][6]
K₂CO₃ / Cs₂CO₃Acetonitrile, DioxaneInorganic bases, useful in certain copper-free protocols.

Experimental Protocols

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling of an Iodopyrazole

This protocol is a general starting point for the coupling of iodopyrazole substrates.

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the iodopyrazole (1.0 eq), PdCl₂(PPh₃)₂ (0.02-0.05 eq), and CuI (0.05-0.1 eq).

  • Solvent and Reagent Addition: Add anhydrous, degassed DMF and triethylamine (2.0-3.0 eq).

  • Alkyne Addition: Add the terminal alkyne (1.2-1.5 eq) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat as necessary (e.g., 60-80 °C) and monitor by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with aqueous ammonium chloride and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling of a Bromopyrazole

This protocol is adapted for more challenging bromopyrazole substrates using a modern catalyst system.[4][6]

  • Reaction Setup: In a glovebox or under a positive flow of argon, add the bromopyrazole (1.0 eq), the palladium precatalyst [DTBNpP]Pd(crotyl)Cl (0.025 eq), and a stir bar to a vial.

  • Solvent and Reagent Addition: Add anhydrous, degassed DMSO, followed by the base, 2,2,6,6-tetramethylpiperidine (TMP) (2.0 eq).

  • Alkyne Addition: Add the terminal alkyne (1.5 eq).

  • Reaction: Seal the vial and stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. For less reactive substrates, heating to 60-100 °C may be necessary.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the residue by flash column chromatography.

Visualizing the Process

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or No Reaction CheckReagents Check Reagent Quality (Anhydrous, Degassed?) Start->CheckReagents OptimizeCatalyst Optimize Catalyst System (Ligand, Pd Source) CheckReagents->OptimizeCatalyst Reagents OK Success Improved Yield CheckReagents->Success Problem Solved Action1 Action: - Use fresh/dry reagents - Degas solvents/base CheckReagents->Action1 OptimizeConditions Optimize Conditions (Base, Solvent, Temp.) OptimizeCatalyst->OptimizeConditions Still Low Yield OptimizeCatalyst->Success Problem Solved Action2 Action: - Switch to bulky ligand - Use stable precatalyst - Go Copper-Free OptimizeCatalyst->Action2 SideReactions Analyze Side Reactions (Homocoupling, Dehalogenation?) OptimizeConditions->SideReactions Still Low Yield OptimizeConditions->Success Problem Solved Action3 Action: - Screen bases (e.g., TMP) - Screen solvents (e.g., DMSO) - Increase temperature OptimizeConditions->Action3 SideReactions->OptimizeCatalyst Address Side Rxn SideReactions->Success Problem Solved Action4 Action: - Go Copper-Free - Slow alkyne addition - Lower temperature SideReactions->Action4 Action1->OptimizeCatalyst Action2->OptimizeConditions Action3->SideReactions Action4->OptimizeCatalyst

Caption: A logical workflow for troubleshooting low yields in pyrazole Sonogashira couplings.

Sonogashira Catalytic Cycle (Copper-Free)

Sonogashira_Copper_Free cluster_cycle Palladium Catalytic Cycle Pd0 L₂Pd(0) OxAdd Oxidative Addition (Rate-Limiting for Ar-Br) Pd0->OxAdd + Ar-X PdII_Aryl L₂Pd(II)(Ar)(X) OxAdd->PdII_Aryl AlkyneCoord π-Alkyne Complex Formation PdII_Aryl->AlkyneCoord + R-C≡C-H Deprotonation Deprotonation (Base) AlkyneCoord->Deprotonation Pd_Acetylide L₂Pd(II)(Ar)(C≡CR) Deprotonation->Pd_Acetylide RedElim Reductive Elimination Pd_Acetylide->RedElim RedElim->Pd0 + Ar-C≡C-R Product Alkynylpyrazole (Ar-C≡C-R) RedElim->Product ArylHalide Halopyrazole (Ar-X) ArylHalide->OxAdd Alkyne Terminal Alkyne (R-C≡C-H) Alkyne->AlkyneCoord Base Base Base->Deprotonation

Caption: Simplified copper-free Sonogashira catalytic cycle.

References

  • D. M. F. Santos, J. M. R. Gallo, and C. A. M. Afonso, "Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl," ACS Omega, 2018. [Link]

  • D. M. F. Santos, J. M. R. Gallo, and C. A. M. Afonso, "Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl," ACS Omega, 2018. [Link]

  • P. E. Walter, "Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol," KAUST Repository, 2012. [Link]

  • S. S. M. D. H. M. D. Hossain, "Copper-free Sonogashira cross-coupling reactions: an overview," RSC Advances, 2021. [Link]

  • R. Sadzevičienė, L. Labanauskas, and A. Šačkus, "Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions," ResearchGate, 2016. [Link]

  • S. S. M. D. H. M. D. Hossain, "Copper-free Sonogashira cross-coupling reactions: an overview," RSC Publishing, 2021. [Link]

  • L. S. M. Miranda, M. A. F. de Souza, and F. de C. da Silva, "Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle," ResearchGate, 2025. [Link]

  • R. K. Panda, "Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview," Sustainable Chemical Insight in Biological Exploration, 2023. [Link]

  • S. S. M. D. H. M. D. Hossain, "Copper-free Sonogashira cross-coupling reactions: an overview," ResearchGate, 2021. [Link]

  • R. Sadzevičienė, L. Labanauskas, and A. Šačkus, "Synthesis of compounds 20-30 via Sonogashira cross-coupling reaction," ResearchGate, 2014. [Link]

  • "Sonogashira Coupling," Chemistry LibreTexts, 2024. [Link]

  • "Sonogashira coupling," Wikipedia, 2023. [Link]

  • A. A. G. Blanco, "Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst," MDPI, 2024. [Link]

  • A. A. G. Blanco, "Synthesis of Ligands for Potential Application in Selective Heteroleptic Cage Assembly Projects," Lund University Publications, 2021. [Link]

  • M. A. Ganie, S. T. Rather, and F. A. Khan, "Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review," MDPI, 2020. [Link]

  • "Sonogashira Coupling," Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Enhancing Aqueous Solubility of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the aqueous solubility of pyrazole-based compounds. This resource is designed for researchers, medicinal chemists, and formulation scientists who are actively working with this important class of molecules. Here, you will find a curated collection of frequently asked questions, in-depth troubleshooting guides, and validated experimental protocols to help you navigate and overcome solubility hurdles in your drug discovery and development projects.

Introduction: The Pyrazole Solubility Challenge

Pyrazole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. However, their often-planar and rigid aromatic nature, coupled with a tendency for crystalline packing, frequently leads to poor aqueous solubility. This can significantly hinder preclinical development by impacting absorption, distribution, metabolism, and excretion (ADME) properties, ultimately masking the true therapeutic potential of a compound. This guide provides a systematic approach to diagnosing and resolving these solubility issues.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and problems encountered during the solubilization of pyrazole-based compounds.

FAQ 1: My pyrazole-based compound shows poor solubility in aqueous buffers despite having polar functional groups. What are the likely causes and what should I check first?

Answer: This is a common and often perplexing issue. While the presence of polar groups like amines, hydroxyls, or carboxylates is a good starting point, several factors can still lead to poor aqueous solubility.

  • High Crystal Lattice Energy: The compound may exist in a highly stable crystal form that requires a significant amount of energy to break apart, overpowering the favorable interactions with water molecules. You can investigate this by performing powder X-ray diffraction (PXRD) to understand the crystalline nature of your solid.

  • Intramolecular Hydrogen Bonding: The polar groups on your molecule might be forming strong intramolecular hydrogen bonds. This internal interaction can shield the polar functionalities from solvent molecules, effectively reducing their ability to engage in intermolecular hydrogen bonding with water. This phenomenon, known as desolvation penalty, can be investigated using computational modeling or by analyzing the compound's conformation in different solvents via NMR spectroscopy.

  • Polymorphism: Your compound may exist in different crystalline forms (polymorphs), each with its own unique solubility profile. It's possible you are working with a less soluble polymorph. Differential Scanning Calorimetry (DSC) can be used to screen for polymorphism.

  • pH and pKa Mismatch: The pH of your aqueous buffer is critical, especially for ionizable pyrazole derivatives. If the buffer pH is close to the compound's isoelectric point, its solubility will be at its minimum. It is crucial to determine the pKa of your compound and select a buffer pH that is at least 1-2 units away from the pKa to ensure the compound is in its more soluble ionized form.

Troubleshooting Workflow:

Caption: Initial troubleshooting workflow for poor solubility.

FAQ 2: I am considering salt formation to improve the solubility of my basic pyrazole compound. What are the key considerations and potential pitfalls?

Answer: Salt formation is a widely used and effective strategy for increasing the solubility and dissolution rate of ionizable compounds. However, a successful outcome is not guaranteed and depends on several factors.

Key Considerations:

  • pKa Difference: A general rule of thumb is that the difference between the pKa of the basic pyrazole and the pKa of the acidic counterion (ΔpKa) should be greater than 3 to ensure stable salt formation.

  • Counterion Selection: The choice of counterion is critical. Different counterions will impart different physicochemical properties to the resulting salt. For basic pyrazoles, common acidic counterions include hydrochloride, sulfate, mesylate, and tartrate. A salt screening study is highly recommended to identify the optimal counterion that provides the best balance of solubility, stability, and manufacturability.

  • Hygroscopicity: Salts can be more hygroscopic (tend to absorb moisture from the air) than the free form. This can impact handling, stability, and downstream formulation. It is essential to assess the hygroscopicity of any new salt form.

  • Common Ion Effect: The solubility of a salt can be suppressed in a solution that already contains one of the salt's ions. This is particularly relevant for in vivo situations where, for example, a hydrochloride salt will have its solubility reduced in the presence of gastric fluid, which contains hydrochloric acid.

Potential Pitfalls:

  • Disproportionation: The salt may convert back to the less soluble free form, especially in environments where the pH is close to the pKa of the parent compound.

  • Polymorphism of the Salt: Just like the parent compound, the salt form can also exhibit polymorphism, with different polymorphs having different solubilities.

FAQ 3: When should I consider using co-solvents versus cyclodextrins for solubility enhancement?

Answer: The choice between co-solvents and cyclodextrins depends on the specific properties of your pyrazole compound and the intended application.

FeatureCo-solvents (e.g., DMSO, PEG 400, Ethanol)Cyclodextrins (e.g., HP-β-CD, SBE-β-CD)
Mechanism Reduce the polarity of the aqueous medium, making it more favorable for the dissolution of lipophilic compounds.Form inclusion complexes where the hydrophobic pyrazole core is encapsulated within the cyclodextrin cavity, while the hydrophilic exterior of the cyclodextrin interacts with water.
Best For Compounds with moderate lipophilicity. Often used in early-stage in vitro assays.Compounds with high lipophilicity and a molecular size that fits within the cyclodextrin cavity. Suitable for both in vitro and in vivo applications.
Advantages Simple to use, readily available, and effective for achieving high concentrations in stock solutions.Can significantly increase solubility, often by several orders of magnitude. Can also improve stability and bioavailability.
Disadvantages High concentrations can be toxic to cells in vitro and may cause precipitation of the compound upon further dilution into aqueous buffers. May not be suitable for in vivo use due to toxicity concerns.Can be more expensive. The stoichiometry of the complex needs to be determined. Potential for competitive displacement of the drug from the cavity by other molecules.

Decision Tree:

G A Solubility Enhancement Strategy Selection B What is the intended application? A->B C In Vitro Screening B->C Early Stage D In Vivo Studies / Formulation B->D Late Stage E Is the compound highly lipophilic (LogP > 3)? C->E H Does the molecular structure fit within the cyclodextrin cavity? D->H F Consider Co-solvents (e.g., DMSO) for stock solutions. Be mindful of final concentration and potential for precipitation. E->F No G Consider Cyclodextrins (e.g., HP-β-CD) for direct solubilization in assay buffer. E->G Yes I Cyclodextrins are a strong candidate. Perform phase solubility studies. H->I Yes J Consider other formulation approaches: - Amorphous Solid Dispersions - Lipid-based formulations H->J No

Caption: Choosing between co-solvents and cyclodextrins.

Part 2: Experimental Protocols

This section provides step-by-step protocols for key experiments in solubility assessment and enhancement.

Protocol 1: Kinetic Solubility Assay using Nephelometry

This high-throughput assay is ideal for early-stage discovery to quickly rank compounds based on their kinetic solubility.

Principle: The compound is dissolved in DMSO and then diluted into an aqueous buffer. The point at which the compound precipitates is detected by light scattering (nephelometry).

Materials:

  • Test pyrazole compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate (clear bottom)

  • Plate reader with nephelometry capability

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to obtain a range of concentrations (e.g., 10 mM down to 0.01 mM).

  • Addition of Aqueous Buffer: To each well, add PBS (pH 7.4) to achieve a final DMSO concentration of 1-2%. Mix well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow for equilibration.

  • Measurement: Measure the light scattering of each well using a nephelometer.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly above the background.

Protocol 2: Phase Solubility Studies with Cyclodextrins

This experiment is crucial for determining the association constant and the stoichiometry of the drug-cyclodextrin complex.

Principle: An excess amount of the pyrazole compound is added to aqueous solutions containing increasing concentrations of a cyclodextrin. The increase in the compound's solubility as a function of cyclodextrin concentration is used to characterize the complex formation.

Materials:

  • Test pyrazole compound (solid)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Shaking incubator

  • Centrifuge

  • HPLC system for concentration analysis

Procedure:

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 1, 2, 5, 10, 20, 50 mM).

  • Add Excess Compound: To each cyclodextrin solution, add an excess amount of the solid pyrazole compound.

  • Equilibration: Tightly seal the vials and shake them in an incubator at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours to ensure equilibrium is reached.

  • Sample Preparation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Concentration Analysis: Carefully collect the supernatant, dilute it appropriately, and analyze the concentration of the dissolved pyrazole compound using a validated HPLC method.

  • Data Plotting: Plot the concentration of the dissolved compound (y-axis) against the concentration of the cyclodextrin (x-axis). The resulting phase solubility diagram can be used to determine the stability constant (Kc) and the stoichiometry of the complex.

Interpreting the Phase Solubility Diagram:

G cluster_0 Phase Solubility Diagram A A_L Type Linear Increase 1:1 Complex B A_P Type Positive Deviation Higher Order Complexes C B Type Limited Solubility of Complex X_Axis [Cyclodextrin] Y_Axis [Drug]

Caption: Common types of phase solubility diagrams.

References

  • Babu, N. J., & Nangia, A. (2011). Solubility Advantage of Amorphous Drugs and Pharmaceutical Co-crystals. Crystal Growth & Design, 11(7), 2662–2679. [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical excipients. Pharmaceutical Technology, 34(5), 40-48. [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645–666. [Link]

Technical Support Center: Managing Side Reactions in Pyrazole Iodination

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for pyrazole iodination. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize iodinated pyrazoles as key synthetic intermediates. The introduction of an iodine atom onto the pyrazole scaffold is a pivotal step in the synthesis of numerous biologically active molecules, particularly for enabling cross-coupling reactions like Suzuki-Miyaura and Sonogashira.[1][2] However, the electron-rich nature of the pyrazole ring can lead to a variety of side reactions, complicating synthesis and purification.

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your pyrazole iodination reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions I should expect during pyrazole iodination?

A1: The most frequently encountered side reactions stem from the reactivity of the pyrazole ring and the nature of the iodinating agent. Key issues include:

  • Over-iodination: The formation of di- or even tri-iodinated products is common, especially when the pyrazole ring is activated by electron-donating groups (EDGs).[3] The pyrazole ring's high electron density makes it susceptible to multiple electrophilic additions if the reaction is not carefully controlled.

  • Poor Regioselectivity: Obtaining a mixture of C4- and C5-iodo isomers is a significant challenge. The substitution pattern on the pyrazole ring and the chosen iodination method are the primary determinants of the reaction's regioselectivity.

  • Reaction at Other Functional Groups: Electrophilic iodinating agents can react with other sensitive functionalities in your molecule, such as electron-rich aromatic rings on substituents or unprotected alkynes.[3]

  • Formation of Non-Iodinated Byproducts: In some cases, side reactions such as the dehydration of a dihydropyrazole intermediate without subsequent iodination can lead to the recovery of a non-iodinated pyrazole derivative as a major byproduct.[3]

  • Decomposition or Ring Opening: Harsh reaction conditions or highly reactive reagents can lead to the degradation of the starting material or, in some cases, ring opening, particularly if the pyrazole nucleus is destabilized by certain substituents.[4]

  • Formation of Azo-Dimers: The use of certain reagents, such as nitrogen triiodide in higher concentrations, has been reported to cause the formation of unexpected azo-linked pyrazole dimers.[3]

Q2: How can I control the regioselectivity of iodination to favor the C4 or C5 position?

A2: Controlling regioselectivity is arguably the most critical aspect of pyrazole iodination and is almost entirely dictated by the reaction mechanism you employ.

  • For C4-Iodination (Electrophilic Pathway): The C4 position is generally the most electron-rich and sterically accessible site for electrophilic aromatic substitution. Therefore, methods employing an electrophilic iodine source typically yield the 4-iodo isomer. A highly effective and widely cited method involves using molecular iodine (I₂) in the presence of an oxidant like Ceric Ammonium Nitrate (CAN).[3][5][6] Other systems like N-Iodosuccinimide (NIS) in acidic media or Iodine Monochloride (ICl) also favor C4 iodination.[1][2]

  • For C5-Iodination (Deprotonation/Trapping Pathway): The proton at the C5 position is generally the most acidic on the pyrazole ring, especially in 1,3-disubstituted pyrazoles. This allows for a regioselective deprotonation using a strong, non-nucleophilic base like n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C). The resulting lithium pyrazolide anion can then be trapped with an electrophilic iodine source, such as molecular iodine, to exclusively yield the 5-iodo derivative.[3][5][6]

This fundamental difference in mechanism provides a reliable strategy for selectively accessing either the C4 or C5 position.

Q3: Are there any "green" or more environmentally friendly methods for pyrazole iodination?

A3: Yes, significant progress has been made in developing greener iodination protocols. One of the most practical methods involves the use of molecular iodine (I₂) with hydrogen peroxide (H₂O₂) in water.[3][7] This method is highly advantageous as it uses an inexpensive and safe oxidant, operates in water, and produces water as the only byproduct.[1] It has been shown to be effective for a range of substituted pyrazoles, providing good to excellent yields of the C4-iodo product.[1][7]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common issues encountered during pyrazole iodination experiments.

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Low Yield of Desired Product Incomplete Reaction: The reaction may be sluggish due to a deactivated pyrazole substrate or insufficient reactivity of the iodinating agent.Increase reaction time and/or temperature. If using I₂/CAN, ensure the mixture is refluxed until the starting material is consumed.[5][7] Consider switching to a more powerful iodinating system, such as N-Iodosuccinimide (NIS) with a strong acid catalyst (e.g., TFA, H₂SO₄).[2][7]
Reaction with Other Functional Groups: Your substrate may contain other sites susceptible to iodination (e.g., activated phenyl rings, vinyl groups).[3]Protect susceptible functional groups prior to the iodination step. Alternatively, choose a more regioselective iodination method that is less likely to react with the other groups.
Deacylation of N-acylpyrazole: If using reagents like ICl, the generation of HCl can cleave N-acyl groups.[3][8]Add a non-nucleophilic base, such as lithium carbonate (Li₂CO₃), to the reaction mixture to neutralize the in-situ generated acid.[3][8]
Over-iodination (Di- or Tri-iodinated Products) Highly Activated Pyrazole Ring: Electron-donating groups (EDGs) on the pyrazole ring increase its nucleophilicity, making it prone to multiple iodinations.[3]Carefully control the stoichiometry; use only a slight excess of the iodinating agent. Use a less reactive iodinating agent or milder conditions (e.g., lower temperature, shorter reaction time).
Incorrect Regioisomer Formed Wrong Mechanistic Pathway Chosen: An electrophilic substitution method was used when the C5 isomer was desired, or vice-versa.To obtain the C4-iodo isomer, use an electrophilic iodination system (e.g., I₂/CAN, NIS/acid).[5] To obtain the C5-iodo isomer, you must use the deprotonation/trapping pathway with a strong base like n-BuLi followed by I₂.[5][6]
Complex, Inseparable Mixture Substrate Instability: Functional groups on the starting material (e.g., some sulfonamides) may not be stable under the chosen reaction conditions.[3]Consider a different iodination protocol with milder conditions (e.g., I₂/H₂O₂ in water).[3][7] If possible, modify the substrate to a more stable derivative before performing the iodination.
Formation of Azo-linked Dimer Use of Nitrogen Triiodide: This side reaction has been specifically observed with higher concentrations of nitrogen triiodide.[3][9]Reduce the concentration of the reagent or, more preferably, switch to a different and more common iodinating system like I₂/CAN or NIS.[9]

Mechanistic Insights & Decision Workflows

Understanding the underlying mechanisms is key to controlling the outcome of your reaction. The following diagrams illustrate the divergent pathways to C4 and C5 iodination and provide a logical workflow for troubleshooting common experimental problems.

G cluster_0 Pathway to C4-Iodopyrazole cluster_1 Pathway to C5-Iodopyrazole start_C4 1-Aryl-3-CF3-Pyrazole reagents_C4 I₂ + CAN (Oxidant) in MeCN, Reflux start_C4->reagents_C4 Electrophilic Iodination intermediate_C4 Electrophilic Attack at C4 (Most Electron-Rich Position) reagents_C4->intermediate_C4 product_C4 4-Iodo-1-Aryl-3-CF3-Pyrazole intermediate_C4->product_C4 start_C5 1-Aryl-3-CF3-Pyrazole reagents_C5_1 1. n-BuLi in THF, -78°C start_C5->reagents_C5_1 Deprotonation intermediate_C5 Deprotonation at C5 (Most Acidic Proton) -> Lithium Pyrazolide reagents_C5_1->intermediate_C5 reagents_C5_2 2. I₂ (Electrophilic Trap) product_C5 5-Iodo-1-Aryl-3-CF3-Pyrazole reagents_C5_2->product_C5 intermediate_C5->reagents_C5_2

Caption: Regioselective iodination pathways of pyrazoles.
Caption: Troubleshooting workflow for pyrazole iodination.

Comparative Analysis of Common Iodination Methods

The choice of iodination method is critical and depends on the desired regioselectivity, substrate tolerance, and scalability. The following table summarizes several well-established protocols.

MethodReagentsSolventTemp.TimeTypical YieldRegioselectivityKey Considerations
I₂ / CAN I₂, Ceric Ammonium NitrateAcetonitrileRefluxOvernightGood to ExcellentC4 Effective for various pyrazoles, including those with electron-withdrawing trifluoromethyl groups.[1][5] CAN acts as a mild oxidant.[1]
n-BuLi / I₂ n-BuLi, I₂Anhydrous THF-78 °C to RT~4 hGoodC5 The only reliable method for C5-iodination. Requires anhydrous conditions and an inert atmosphere. Substrate must lack acidic protons elsewhere.[1][5]
I₂ / H₂O₂ I₂, Hydrogen PeroxideWaterRoom Temp.<1 - 72 h63 - 100%C4 A "green," practical, and inexpensive method. The only byproduct is water.[1][7] Reaction time can be long depending on the substrate.
ICl / Li₂CO₃ Iodine Monochloride, Li₂CO₃DichloromethaneRoom Temp.1 - 24 hUp to 95%C4 Effective for 1-acyl-pyrazoles. The base (Li₂CO₃) is crucial to neutralize HCl formed during the reaction, preventing deacylation.[1][8]
NIS / Acid N-Iodosuccinimide, H₂SO₄ or TFAVariousRoom Temp.< 16 hGoodC4 A potent iodinating system, efficient even for deactivated pyrazoles.[1][2] Requires handling of strong acids.

Key Experimental Protocols

The following are detailed, step-by-step protocols for the regioselective synthesis of C4- and C5-iodopyrazoles, adapted from validated literature procedures.

Protocol 1: Regioselective C4-Iodination using I₂/CAN

This method is ideal for obtaining the 4-iodo isomer via an electrophilic aromatic substitution pathway.[2][5]

Materials:

  • 1-Aryl-3-(trifluoromethyl)-1H-pyrazole derivative (1.0 mmol)

  • Elemental Iodine (I₂) (1.3 equiv., 330 mg)

  • Ceric Ammonium Nitrate (CAN) (1.1 equiv., 603 mg)

  • Acetonitrile (MeCN) (6 mL)

Procedure:

  • To a round-bottom flask, add the 1-aryl-3-(trifluoromethyl)-1H-pyrazole (1.0 mmol), acetonitrile (6 mL), ceric ammonium nitrate (603 mg), and elemental iodine (330 mg).

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux.

  • Maintain the reflux overnight (approx. 16 hours). Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Dissolve the resulting residue in dichloromethane (15 mL).

  • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any excess iodine, followed by a wash with water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-iodopyrazole.

Protocol 2: Regioselective C5-Iodination using n-BuLi and I₂

This protocol allows for the specific iodination at the C5 position via deprotonation and is the method of choice for this isomer.[1][5]

Materials:

  • 1-Aryl-3-(trifluoromethyl)-1H-pyrazole derivative (1.0 mmol)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes) (1.3 equiv., 0.52 mL)

  • Iodine (I₂) (1.4 equiv., 356 mg)

  • Anhydrous Tetrahydrofuran (THF) (8 mL total)

Procedure:

  • In an oven-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the 1-aryl-3-(trifluoromethyl)-1H-pyrazole (1.0 mmol) in dry THF (5 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • With vigorous stirring, add n-butyllithium (1.3 equiv., 0.52 mL) dropwise. A color change is typically observed.

  • Stir the mixture at -78 °C for 10 minutes to ensure complete deprotonation and formation of the lithium pyrazolide.

  • In a separate flask, dissolve iodine (1.4 equiv., 356 mg) in dry THF (3 mL) and add this solution to the reaction mixture at -78 °C.

  • Allow the reaction mixture to warm slowly to room temperature over approximately 4 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with dichloromethane (30 mL). Wash the organic layer with saturated aqueous sodium thiosulfate and then with water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the pure 5-iodopyrazole.

References
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals.
  • BenchChem. (2025). Technical Support Center: 4-Iodopyrazole Reactions.
  • Vasilevskij, S.F., Belov, A.I., & Shvartsberg, M.S. (1985). Peculiarities of iodination of pyrazoles by iodine and iodic acid. Izv. Sib. Otd. Akad. Nauk SSSR, Ser. Khim. Nauk.
  • Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances.
  • BenchChem. (2025). The Core Chemistry of Iodinated Pyrazoles: A Technical Guide for Drug Discovery.
  • Sciforum. (2024).
  • Al-Tel, T. H. (2010). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. Molecules, 15(7), 4537-4547. [Link]

  • Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.

Sources

catalyst selection for efficient cross-coupling of 4-iodopyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the efficient cross-coupling of 4-iodopyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and reaction optimization. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, ensuring you can navigate the complexities of these powerful synthetic transformations with confidence.

General Issues & FAQs

This section addresses overarching challenges that can be encountered across various types of cross-coupling reactions involving 4-iodopyrazole.

Question 1: My cross-coupling reaction with 4-iodopyrazole is showing low to no product formation. What are the likely causes and how can I troubleshoot this?

Answer: Low or no product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Catalyst Inactivity: The active Pd(0) species, which is essential for the catalytic cycle to begin, may not be forming or could be deactivating prematurely.[1] This can be caused by oxidative degradation from residual oxygen in the reaction vessel.

    • Solution: Ensure all solvents and reagents are thoroughly degassed using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[2] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern, air-stable pre-catalyst such as XPhos Pd G2, which readily generates the active species in situ.[1][3]

  • Inappropriate Ligand Choice: The phosphine ligand is critical for stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination.[4] An unsuitable ligand can lead to a stalled catalytic cycle.

    • Solution: For electron-rich heteroaromatic substrates like pyrazoles, bulky, electron-rich phosphine ligands are often highly effective.[1][4] Ligands from the Buchwald family (e.g., SPhos, XPhos, RuPhos) are excellent starting points as they tend to accelerate the rate of reductive elimination.[4]

  • Incorrect Base Selection: The base plays a crucial role, particularly in Suzuki couplings where it facilitates the formation of the reactive boronate species for transmetalation.[3][5] If the base is too weak or has poor solubility in the reaction medium, the reaction will be sluggish.

    • Solution: Screen a range of bases. Inorganic bases like K₃PO₄ and Cs₂CO₃ are often more effective than weaker ones like K₂CO₃.[1][4] For Suzuki reactions, which are often run in aqueous solvent mixtures, the choice of base is critical.[3]

  • Pyrazole N-H Interference: The N-H proton of the pyrazole ring is acidic and can react with the base or catalyst, leading to catalyst inhibition or undesired side reactions.[6][7]

    • Solution: Protecting the pyrazole nitrogen with a group like Boc (tert-butyloxycarbonyl) or Trityl can prevent these side reactions and significantly improve yields.[6][7][8]

Question 2: I am observing a significant amount of a major byproduct, which I've identified as the deiodinated pyrazole (4-H-pyrazole). Why is this happening and how can I prevent it?

Answer: Deiodination, or hydrodehalogenation, is a common and problematic side reaction in palladium-catalyzed cross-couplings of aryl iodides, especially electron-rich heteroaryl iodides like 4-iodopyrazole.[4] This occurs when the organopalladium intermediate reacts with a hydride source in the reaction mixture before it can undergo the desired coupling pathway.

The core of the problem is a kinetic competition: you want the rate of reductive elimination (product formation) to be much faster than the rate of deiodination.

Competing Pathways Diagram

cluster_main Desired Cross-Coupling Pathway cluster_side Undesired Deiodination Pathway A Ar-Pd(II)-I-L₂ B Ar-Pd(II)-R-L₂ (Transmetalation) A->B C Ar-R (Desired Product) B->C Reductive Elimination D Ar-Pd(II)-I-L₂ E Ar-Pd(II)-H-L₂ D->E Hydride Source F Ar-H (Deiodinated Byproduct) E->F

Caption: Competing pathways in palladium-catalyzed cross-coupling.

Key Causes and Solutions:

  • Inappropriate Ligand: If the ligand does not sufficiently promote reductive elimination, the intermediate has more time to react via the deiodination pathway.

    • Solution: Switch to a bulkier, more electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos .[4] These ligands accelerate the rate of reductive elimination, effectively outcompeting the deiodination side reaction.[4]

  • Base and Solvent Choice: Strong, protic bases (like alkoxides) in protic solvents (like alcohols) can act as hydride sources, directly promoting deiodination.[4]

    • Solution: Switch to a weaker, non-nucleophilic inorganic base such as K₃PO₄ or Cs₂CO₃ .[4] Use aprotic solvents like dioxane, toluene, or THF instead of protic solvents.[4]

  • High Reaction Temperature: Higher temperatures can sometimes increase the rate of deiodination more than the desired coupling.[4]

    • Solution: Attempt the reaction at a lower temperature. While this may slow the overall reaction rate, it can disproportionately decrease the rate of the deiodination side reaction.[4]

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds.[3] However, specific challenges can arise with 4-iodopyrazole.

Question 3: My Suzuki coupling of 4-iodopyrazole with an arylboronic acid is not working. I'm using Pd(PPh₃)₄ and K₂CO₃ in DME/water, but the yield is poor.

Answer: While Pd(PPh₃)₄ is a classic catalyst, modern systems often provide superior results, especially for challenging heteroaryl substrates.

  • Catalyst/Ligand System: Pd(PPh₃)₄ can be sluggish. The combination of a Pd(II) pre-catalyst with a specialized ligand often offers better performance.

    • Solution: Switch to a system of Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand like SPhos or XPhos .[3][9] These ligands are known to be highly effective for coupling heteroaryl halides.[10] Catalyst loading is typically between 2-5 mol%.[3]

  • Base Selection: K₂CO₃ might not be a strong enough base for this transformation.

    • Solution: Try a stronger base like K₃PO₄ or Cs₂CO₃ .[4] These bases are more effective at promoting the formation of the active boronate species required for transmetalation.

  • Solvent System: While DME/water is a common choice, other solvents may offer better solubility or reactivity.

    • Solution: A mixture of 1,4-dioxane and water (typically in a 4:1 ratio) is a highly effective and widely used solvent system for Suzuki couplings.[3][9]

Recommended Catalyst/Ligand Combinations for Suzuki Coupling
Catalyst PrecursorLigandTypical Loading (mol%)Notes
Pd(OAc)₂SPhos2-5 (Pd), 4-10 (Ligand)Excellent for a wide range of aryl and heteroaryl boronic acids.[3][9]
Pd₂(dba)₃XPhos1-3 (Pd), 2-6 (Ligand)Highly active system, good for sterically hindered substrates.
XPhos Pd G2/G3(None)2-5Air-stable precatalyst, simplifies reaction setup and improves reproducibility.[3]
Pd(PPh₃)₄(None)5-10A classic choice, but often requires higher temperatures and may be less efficient.[3]
Detailed Protocol: Suzuki-Miyaura Coupling of 4-Iodo-1H-pyrazole

This protocol is a representative example for the coupling of 4-iodopyrazole with an arylboronic acid.[9]

  • Materials:

    • 4-Iodo-1H-pyrazole (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 0.03 equiv)

    • SPhos (0.06 equiv)

    • Potassium carbonate (K₂CO₃, 2.5 equiv)

    • 1,4-Dioxane (anhydrous) and degassed water

  • Reaction Setup:

    • To a flame-dried sealed tube or microwave vial, add 4-iodo-1H-pyrazole, the arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.[9]

    • Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 15 minutes.[9]

  • Solvent Addition & Reaction:

    • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe to achieve a final substrate concentration of approximately 0.1-0.2 M.[9]

    • Place the sealed vessel in a preheated oil bath at 100 °C and stir.[9]

  • Monitoring & Workup:

    • Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 12 hours.[9]

    • Once complete, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.[3][9]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]

  • Purification:

    • Purify the crude product by column chromatography on silica gel to afford the desired 4-arylpyrazole.[3]

Troubleshooting Guide: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for C-N bond formation.[11] When using 4-iodopyrazole, specific considerations regarding the amine coupling partner are crucial.

Question 4: I am trying to couple 4-iodopyrazole with an alkylamine containing β-hydrogens using a standard Pd(dba)₂/phosphine catalyst system, but the reaction is failing. What is the issue?

Answer: Palladium-catalyzed aminations with alkylamines that possess β-hydrogens are notoriously difficult due to the competing side reaction of β-hydride elimination from the palladium-amido intermediate. For this specific substrate class, a switch to a different metal catalyst is often the most effective solution.

  • The β-Hydride Elimination Problem: This side reaction regenerates the starting amine and leads to the formation of an enamine or other decomposition products, ultimately preventing the formation of the desired C-N bond.

  • Solution: Copper Catalysis: For the C-N coupling of 4-iodopyrazole with alkylamines possessing β-hydrogens, a copper-catalyzed system (Ullmann condensation) is often more effective.[12]

    • Recommended System: A combination of CuI with a suitable ligand (e.g., a phenanthroline derivative) and a base like tBuOK can provide significantly better yields compared to palladium-based systems for this specific transformation.[6][12]

Decision Pathway for C-N Coupling Catalyst Selection

start Select Amine Coupling Partner decision Does the amine have β-hydrogens? start->decision pd_path Use Palladium Catalysis (e.g., Pd(dba)₂ / tBuDavePhos) with 4-Bromopyrazole decision->pd_path No cu_path Use Copper Catalysis (e.g., CuI / ligand) with 4-Iodopyrazole decision->cu_path Yes

Caption: Decision pathway for selecting the optimal catalyst system.

Question 5: My Buchwald-Hartwig reaction with an arylamine is giving a complex mixture, and my starting 4-iodopyrazole is consumed. What could be happening?

Answer: If you are using an unprotected 4-iodopyrazole, the pyrazole's own N-H group can compete in the coupling reaction.[7] This can lead to self-condensation or polymerization, resulting in a complex mixture and consumption of the starting material without forming the desired product.[7]

  • Solution: Protect the pyrazole nitrogen before attempting the cross-coupling. A Boc group is often a suitable choice as it is stable to many coupling conditions and can be easily removed later.

Troubleshooting Other Cross-Coupling Reactions

Sonogashira Coupling
  • Issue: Homocoupling of the terminal alkyne (Glaser coupling) is observed as a major byproduct.

  • Cause: This side reaction is often promoted by the presence of oxygen and high concentrations of the copper co-catalyst.[2]

  • Solution:

    • Ensure Rigorous Anaerobic Conditions: Thoroughly degas all solvents and run the reaction under a positive pressure of an inert gas.[2]

    • Slow Addition: Add the terminal alkyne slowly to the reaction mixture to keep its instantaneous concentration low, which favors the cross-coupling pathway.[2]

    • Catalyst Choice: Use a reliable palladium catalyst such as PdCl₂(PPh₃)₂ in combination with CuI as the co-catalyst.[2][6]

Heck Coupling
  • Issue: Poor regioselectivity or isomerization of the product alkene.

  • Cause: The regioselectivity of the Heck reaction is sensitive to steric and electronic factors, as well as the ligand used.[13] Isomerization can occur if the elimination of H-X from the palladium intermediate is slow.[13]

  • Solution:

    • Ligand Choice: For reactions where high regioselectivity is desired, bidentate phosphine ligands can be beneficial.[13]

    • Base: The presence of a base is crucial to regenerate the Pd(0) catalyst and prevent alkene isomerization by facilitating the final elimination step.[13] K₂CO₃ or an amine base like triethylamine are common choices.[14][15]

References

  • BenchChem. (2025). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions.
  • BenchChem. (2025). Protocols for the N-arylation of 4-Iodopyrazole: A Detailed Guide for Researchers.
  • BenchChem. (2025). Preventing Deiodination of 4-Iodopyrazoles During Coupling Reactions.
  • Denmark, S. E., & Smith, R. C. (2006). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society. [Link]

  • Kim, J., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules. [Link]

  • Nolan, S. P., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions and scope of aryl halides. [Link]

  • BenchChem. (2025). Technical Support Center: Efficient Cross-Coupling of 4-Iodopyrazole.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). 4-iodopyrazole in the synthesis of kinase inhibitors.
  • Hartwig, J. F., & Stauffer, S. R. (2001). Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics. Organic Letters. [Link]

  • ResearchGate. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?. [Link]

  • Sarkar, A., et al. (2010). Pyrazole-tethered phosphine ligands for Pd(0): useful catalysts for Stille, Kumada and Hiyama cross-coupling reactions. Tetrahedron. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • Reddit. (2025). Problems with Suzuki coupling. [Link]

  • Pérez-Ramírez, J., et al. (2022). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]

  • Royal Society of Chemistry. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • National Institutes of Health. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • National Institutes of Health. (n.d.). The Heck Reaction in Ionic Liquids: Progress and Challenges. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion in Pyrazole Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, specifically low conversion, in their coupling experiments involving pyrazole scaffolds. As a cornerstone in medicinal chemistry, the successful functionalization of pyrazoles via cross-coupling is paramount.[1] This document provides in-depth, field-proven insights and systematic troubleshooting strategies to enhance your reaction yields and achieve your synthetic goals.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Low conversion in pyrazole coupling reactions is a frequent yet solvable issue. The challenges often stem from the unique electronic properties of the pyrazole ring, which can influence catalyst activity and reaction kinetics. Pyrazoles can act as N-heterocyclic ligands, potentially coordinating to and inhibiting the metal catalyst.[2] Furthermore, issues like steric hindrance, the reactivity of the coupling partners, and suboptimal reaction conditions can all contribute to poor outcomes.

This guide addresses the most common questions and provides a logical, step-by-step approach to diagnosing and resolving these problems.

Q1: My pyrazole coupling reaction shows low or no conversion. Where do I start troubleshooting?

This is the most common issue, and a systematic approach is key. Low conversion can be traced back to three primary areas: Reagent & System Integrity , Catalyst System Efficacy , and Reaction Conditions .

Step 1: Verify Reagent and System Integrity

Before altering catalytic components, ensure your foundational setup is flawless.

  • Atmosphere Control : Palladium catalysts, particularly the active Pd(0) species, are highly sensitive to oxygen.[3] Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). Solvents and liquid reagents must be rigorously degassed using methods like freeze-pump-thaw or by bubbling with an inert gas for an extended period.[2]

  • Solvent Purity : Water and other protic impurities can lead to side reactions like hydrodehalogenation of the aryl halide or protodeborylation of boronic acid derivatives.[3][4] Always use anhydrous, high-purity solvents.[3]

  • Reagent Quality : Verify the purity and integrity of your starting materials. Pyrazole substrates, aryl halides, and especially organoboron reagents can degrade over time. Improperly stored catalysts or ligands may be inactive.[3]

Step 2: Evaluate the Catalyst System (Catalyst, Ligand, Base)

If the system is clean and inert, the next step is to scrutinize the catalytic components.

  • Catalyst Choice : Standard catalysts like Pd(PPh₃)₄ can be ineffective, especially for challenging substrates like heteroaryl chlorides.[5] Modern, well-defined palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts) are often more reliable as they provide clean and efficient generation of the active catalytic species.[3]

  • Ligand Selection : The ligand is critical. For difficult couplings involving electron-rich pyrazoles or sterically hindered substrates, bulky, electron-rich phosphine ligands are often required to facilitate the rate-limiting oxidative addition and the final reductive elimination steps.[5][6][7]

  • Base Compatibility : The base plays a crucial role. An inappropriate base can lead to starting material decomposition or fail to facilitate the key transmetalation/deprotonation step.[3]

Step 3: Optimize Reaction Conditions

  • Temperature : Many coupling reactions require elevated temperatures to overcome activation barriers, particularly for less reactive partners like aryl chlorides.[2][5] However, excessive heat can cause catalyst decomposition or promote side reactions.[2][3] A careful temperature screen is often necessary.

  • Concentration : Reaction concentration can impact kinetics. If bimolecular catalyst decomposition is a concern, a more dilute reaction may be beneficial. Conversely, for slow reactions, higher concentrations may be required.

Below is a troubleshooting workflow to guide your initial investigation.

G start Low Conversion Observed reagents 1. Verify Reagent & System Integrity - Inert Atmosphere? - Anhydrous Solvent? - Reagent Purity? start->reagents catalyst 2. Evaluate Catalyst System - Active Catalyst/Precatalyst? - Appropriate Ligand? - Correct Base? reagents->catalyst  System OK   fail Persistent Low Yield (Consult Advanced Guides) reagents->fail  Issues Found & Fixed, Still No Conversion   conditions 3. Optimize Conditions - Screen Temperature? - Adjust Concentration? catalyst->conditions  System OK   catalyst->fail  Issues Found & Fixed, Still No Conversion   success Successful Coupling conditions->success  Optimization Works   conditions->fail  No Improvement  

Caption: A logical guide for troubleshooting common coupling reaction issues.

Q2: How do I select the right catalyst and ligand for my pyrazole coupling?

Catalyst and ligand selection is not one-size-fits-all; it is highly dependent on the specific coupling partners (e.g., N-arylation vs. C-C coupling) and their steric and electronic properties.

For C-N Coupling (Buchwald-Hartwig Amination):

This is a common method for creating N-aryl pyrazoles. The pyrazole's NH group acts as the nucleophile.

  • Challenge : Pyrazoles can inhibit the palladium catalyst. The oxidative addition to the aryl halide and the C-N reductive elimination are often challenging steps.

  • Solution : Employ bulky, electron-rich biarylphosphine ligands. These ligands stabilize the monoligated Pd(0) species, which is highly active, and promote both the oxidative addition and the crucial reductive elimination step.[7] For sterically hindered substrates, ligands like BrettPhos or Josiphos are effective.[3] For unprotected bromoimidazoles and bromopyrazoles, a Pd-precatalyst based on the tBuBrettPhos ligand has shown high efficiency.[8]

For C-C Coupling (Suzuki-Miyaura, Sonogashira, etc.):

These reactions involve coupling at a carbon position on the pyrazole ring, typically using a halopyrazole and an organometallic reagent.

  • Challenge : The reactivity of halopyrazoles follows the typical trend (I > Br > Cl), with chloropyrazoles being particularly unreactive.[5] This is due to the high bond strength of the C-Cl bond, making the oxidative addition step difficult.[5][9]

  • Solution : Highly active catalyst systems are required for chloropyrazoles. Systems based on Pd(OAc)₂ or Pd₂(dba)₃ combined with bulky, electron-rich ligands like SPhos and XPhos are often the solution.[5] These ligands create a more electron-rich palladium center, which facilitates the cleavage of the strong C-Cl bond.

Catalyst & Ligand Selection Summary

Coupling Type Substrate Challenge Recommended Catalyst/Ligand System Rationale
C-N (Buchwald) General N-Arylation Pd₂(dba)₃ or Pd(OAc)₂ with Xantphos Xantphos is key to preventing side reactions when using alcohol solvents.[10]
C-N (Buchwald) Sterically Hindered Partners G3/G4 Precatalyst with BrettPhos, AdBrettPhos Bulky ligands accelerate reductive elimination and are effective for hindered substrates.[3][8]
C-C (Suzuki) Unreactive Chloropyrazoles Pd(OAc)₂ with SPhos or Pd₂(dba)₃ with XPhos Bulky, electron-rich ligands are necessary to facilitate the difficult oxidative addition of the C-Cl bond.[5]

| C-C (Sonogashira) | Catalyst Inhibition | PdCl₂(PPh₃)₂ / CuI | A standard, robust system, but may require screening of copper-free conditions or alternative ligands if inhibition is observed.[2] |

Q3: My starting materials are decomposing. Could the base be the issue?

Absolutely. The choice and amount of base are critical. Decomposition is often linked to a base that is too strong for the functional groups present on the substrates, especially at the elevated temperatures required for many coupling reactions.[3]

  • Strong Bases (e.g., NaOtBu, LiHMDS) : These are very effective at promoting the reaction but can be aggressive toward sensitive functional groups like esters and nitro groups.[3][11] If you observe decomposition, a strong base is a likely culprit.

  • Weaker Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) : These are often a better choice for substrates with sensitive functionalities.[3][5] Cesium carbonate is particularly effective due to its high solubility in organic solvents.

  • Organic Bases (e.g., DBU) : These can be used, sometimes in combination with inorganic salts, for base-sensitive substrates.[12][13]

Troubleshooting Strategy:

  • Screen Weaker Bases : If you are using NaOtBu and see decomposition, switch to K₃PO₄ or Cs₂CO₃.[3]

  • Lower the Temperature : A less reactive base may require a slightly higher temperature, but it's a trade-off worth exploring to preserve the integrity of your molecules.

  • Check Stoichiometry : Using a large excess of base is sometimes unnecessary and can increase the rate of decomposition. Try reducing the equivalents of base to 1.5-2.0.

Q4: What are the most common side reactions, and how can I mitigate them?

Several side reactions can compete with your desired coupling, consuming starting materials and reducing your yield.

  • Hydrodehalogenation : This is the replacement of the halide on your electrophile with a hydrogen atom. It is often caused by trace amounts of water or other protic sources in the reaction. Mitigation : Ensure the use of anhydrous, degassed solvents and reagents. Lowering the reaction temperature can also help.[2][3]

  • Homocoupling : This is the coupling of two identical molecules (e.g., two molecules of your alkyne in a Sonogashira reaction or two molecules of your boronic ester in a Suzuki reaction). It is often promoted by the presence of oxygen. Mitigation : Rigorous degassing of the reaction mixture is crucial.[2] For reactions sensitive to this, slow addition of one of the coupling partners can maintain a low concentration, favoring the desired cross-coupling pathway.[2]

  • Protodeborylation : This is the cleavage of the C-B bond of the organoboron reagent by a proton source, replacing the boron moiety with hydrogen. It is a significant issue for many heteroarylboronic acids. Mitigation : Use strictly anhydrous conditions. Sometimes, using a boronic ester (e.g., a pinacol ester) can improve stability.[4][14]

  • N-H Reactivity : If your pyrazole substrate has an unprotected N-H group (and is intended for C-C coupling), this site can compete in the reaction, potentially leading to N-arylation, polymerization, or other undesired products.[3][15] Mitigation : Protect the pyrazole N-H with a suitable protecting group (e.g., Boc, Trityl, or SEM) before attempting the C-C coupling.

Below is a diagram illustrating the general catalytic cycle for a Buchwald-Hartwig C-N coupling, highlighting where the catalyst can be inhibited.

G pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition inactive_complex [L-Pd(0)-Pyrazole] (Inactive Complex) pd0->inactive_complex Catalyst Inhibition amido_complex L-Pd(II)(Ar)(NR¹R²) oa_complex->amido_complex Ligand Exchange/ Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR¹R² hx_base [H-Base]⁺X⁻ arx Ar-X amine HNR¹R² base Base pyrazole Pyrazole (Inhibitor) inactive_complex->pd0 (Reversible)

Caption: General catalytic cycle for Buchwald-Hartwig amination and potential catalyst inhibition.

Q5: My substrates are sterically hindered, and the reaction is not working. What can I do?

Steric hindrance is a major obstacle in cross-coupling chemistry.[16] Bulky groups near the reaction center on either the pyrazole or its coupling partner can prevent the molecules from approaching the catalyst, shutting down the reaction.

Strategies for Overcoming Steric Hindrance:

  • Switch to a More Active Catalyst System : This is the most critical step. As discussed in Q2, highly active catalysts derived from bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are designed to couple sterically demanding partners.[5][16] These ligands form highly reactive, coordinatively unsaturated palladium species that can accommodate bulky substrates.

  • Increase Reaction Temperature : Higher temperatures can provide the necessary energy to overcome the steric barrier. Proceed with caution, as this can also lead to decomposition. A carefully controlled temperature screen is advisable.

  • Consider Copper Catalysis : For some challenging C-N couplings, copper-catalyzed methods (Ullmann or Chan-Lam reactions) can be a viable alternative to palladium.[16][17] Recent developments have identified novel ligands for copper that facilitate the coupling of sterically hindered partners.[16]

Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling of a Halopyrazole

This protocol provides a starting point for optimization. All steps must be performed under an inert atmosphere using standard Schlenk or glovebox techniques.

Materials:

  • Halopyrazole (1.0 eq)

  • Pyrazoleboronic acid pinacol ester (1.2-1.5 eq)[14]

  • Palladium precatalyst (e.g., XPhos Pd G3) (1-5 mol%)

  • Ligand (if not using a precatalyst, e.g., XPhos) (2-10 mol%)

  • Base (e.g., K₃PO₄) (2.0-3.0 eq)

  • Anhydrous, degassed solvent (e.g., Dioxane/H₂O 10:1)

Procedure:

  • Reaction Setup : To a flame-dried Schlenk flask, add the halopyrazole, pyrazoleboronic acid pinacol ester, palladium precatalyst, and base under a positive pressure of argon.

  • Solvent Addition : Add the anhydrous, degassed solvent mixture via syringe.

  • Reaction : Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS.

  • Workup : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

  • Technical Support Center: Sonogashira Coupling Reactions with Pyrazole Substrates - Benchchem.
  • Technical Support Center: Cross-Coupling Reactions with Chloropyrazoles - Benchchem.
  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC - NIH.
  • Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides - MDPI.
  • Scope of nickel‐catalyzed C−N cross‐couplings of pyrazole‐containing... - ResearchGate.
  • The Precision of Pyrazoles: Harnessing 4-Pyrazoleboronic Acid Pinacol Ester in Synthesis.
  • Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol - ACS Publications.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline.
  • Technical Support Center: Optimizing Pyrazole-Benzamide Coupling Reactions - Benchchem.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing.
  • Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development - DSpace@MIT.
  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? | ResearchGate.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH.
  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications | Chemical Reviews - ACS Publications.

Sources

Technical Support Center: Sonogashira Reactions with Pyrazole Substrates

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Sonogashira cross-coupling reactions involving pyrazole substrates. This guide is designed to provide in-depth, actionable advice to overcome common challenges, with a primary focus on the persistent issue of alkyne homocoupling (Glaser coupling). As N-heterocycles, pyrazoles can present unique challenges, including catalyst inhibition and a propensity for side reactions. Here, we dissect these issues and provide field-proven troubleshooting strategies.

Frequently Asked Questions (FAQs): Understanding the Core Problem

Q1: What is homocoupling in the context of a Sonogashira reaction, and why is it a problem?

A: Homocoupling, often called Glaser or Hay coupling, is the primary competing side reaction in a Sonogashira protocol.[1][2][3] It is an oxidative dimerization of the terminal alkyne starting material to form a symmetrical 1,3-diyne.[3][4] This side reaction is highly undesirable because it consumes the often valuable alkyne, reduces the yield of the desired cross-coupled product, and introduces a byproduct that can complicate purification.[5][6][7]

Q2: What is the mechanistic cause of alkyne homocoupling?

A: The Glaser coupling pathway is predominantly catalyzed by the copper(I) co-catalyst in the presence of an oxidant, most commonly atmospheric oxygen.[1][2][6] The proposed mechanism involves the formation of a copper acetylide intermediate.[1][3] In the presence of oxygen, this intermediate can undergo oxidative dimerization to yield the diyne byproduct.[3] Therefore, two key components of the standard Sonogashira reaction—the copper(I) salt and trace oxygen—are the primary culprits behind this unwanted transformation.[6]

Q3: Why are pyrazole substrates sometimes challenging in Sonogashira couplings?

A: Pyrazoles, as N-heterocyclic compounds, can act as ligands and coordinate to the palladium catalyst center.[8] This coordination can inhibit or completely stall the catalytic cycle, leading to low or no conversion.[8] The choice of catalyst, ligands, and reaction conditions is therefore critical to prevent catalyst inactivation and promote the desired cross-coupling over side reactions like homocoupling or dehalogenation.[8]

Visualizing the Competing Reaction Pathways

To effectively troubleshoot, it's crucial to understand the catalytic cycles at play. The desired Sonogashira cross-coupling and the undesired Glaser homocoupling pathways compete for the same alkyne substrate.

Caption: Competing Sonogashira and Glaser-Hay catalytic cycles.

Troubleshooting Guide: A Q&A Approach

Q4: My main byproduct is the alkyne dimer. What is the first and most critical step to fix this?

A: The most effective strategy to eliminate Glaser homocoupling is to rigorously exclude oxygen .[6][8] Since this is an oxidative process, removing the oxidant is paramount.

Recommended Actions:

  • Degas Your Solvents: Before use, thoroughly degas your solvent(s) and amine base. The freeze-pump-thaw method (three cycles) is highly effective. Alternatively, bubbling a stream of inert gas (argon or nitrogen) through the liquid for 30-60 minutes can suffice.[8]

  • Use Proper Inert Atmosphere Technique: Assemble your reaction in a flame-dried Schlenk flask or glovebox. Maintain a positive pressure of high-purity argon or nitrogen throughout the setup and the reaction.[8]

  • Consider a Reducing Atmosphere: Some studies have shown that using a dilute hydrogen gas atmosphere (mixed with nitrogen or argon) can reduce homocoupling to as low as 2% by ensuring the catalyst remains in its reduced, active state.[2][5][9]

Q5: I've improved my inert technique, but still see significant homocoupling. What's next?

A: If rigorous exclusion of oxygen is not sufficient, the next logical step is to modify or eliminate the copper co-catalyst.

Recommended Actions:

  • Switch to Copper-Free Conditions: This is the most direct way to prevent copper-catalyzed homocoupling.[1][10][11] Numerous copper-free protocols have been developed and are often the preferred method for sensitive or complex substrates.[12][13][14]

  • Reduce Copper Loading: If a copper co-catalyst is necessary for your specific substrate, try reducing the loading from the typical 5-10 mol% down to 1-2 mol%. This can sometimes find a sweet spot where the cross-coupling is still accelerated, but homocoupling is less pronounced.

Q6: What is the best catalyst and ligand combination for a challenging pyrazole coupling to minimize side reactions?

A: For N-heterocycles like pyrazoles, standard catalysts like Pd(PPh₃)₄ can be suboptimal.[12][13] The ligand choice is critical for both catalyst stability and promoting the desired reaction pathway.

Recommended Actions:

  • Use Bulky, Electron-Rich Ligands: Ligands such as P(t-Bu)₃ or Buchwald-type phosphines (e.g., XPhos, SPhos) are often superior.[8] These ligands promote faster reductive elimination, the final step that forms your product, which can outpace the rate of homocoupling.

  • Consider N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong σ-donors that form very stable palladium complexes.[8][15] These are highly effective for challenging couplings and can prevent catalyst deactivation by the pyrazole substrate.[8][16]

  • Use a Pre-formed, Air-Stable Precatalyst: Modern precatalysts, such as [DTBNpP]Pd(crotyl)Cl, are designed to rapidly form the active, monoligated Pd(0) species in solution.[12][13] These can be highly effective for copper-free, room-temperature Sonogashira reactions with heterocyclic substrates.[12][13]

Catalyst / Ligand SystemProsCons / Considerations
Pd(PPh₃)₄ / PdCl₂(PPh₃)₂ Readily available, well-established.Often requires higher temperatures; can be inhibited by pyrazoles; slower reductive elimination may allow for more homocoupling.[15]
Pd₂(dba)₃ with P(t-Bu)₃ Bulky, electron-rich ligand accelerates reductive elimination.Air-sensitive ligand requires careful handling.
Buchwald Precatalysts + Ligands High activity, stable, good for challenging substrates.Higher cost.
(NHC)-Pd Complexes Excellent stability, high turnover numbers, resists catalyst poisoning.[15]May require specific screening for optimal performance.
[DTBNpP]Pd(crotyl)Cl Air-stable, efficient for copper-free reactions at room temperature.[12][13]Newer system, may be less familiar.
Q7: How do reaction parameters like solvent, base, and temperature affect homocoupling?

A: These parameters are interdependent and crucial for success.

Recommended Actions:

  • Base Selection: An amine base (e.g., Et₃N, DIPEA) is standard as it also acts as a solvent and neutralizes the HX byproduct.[10] For copper-free systems, an inorganic base like K₂CO₃ or Cs₂CO₃ in a solvent like DMF or toluene can be effective and may help suppress side reactions.[8][17]

  • Solvent Choice: The solvent affects catalyst solubility, stability, and reaction kinetics.[18] While amine bases can serve as the solvent, co-solvents like THF, DMF, or acetonitrile are common.[10] Ensure solvents are anhydrous and degassed.[8]

  • Temperature Control: While higher temperatures can accelerate the desired reaction, especially for less reactive aryl bromides, they can also promote catalyst decomposition and side reactions like dehalogenation.[8][19] If homocoupling is an issue, try running the reaction at a lower temperature for a longer period.[8]

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly via syringe pump over several hours keeps its instantaneous concentration low.[6][7][8] This kinetically disfavors the bimolecular homocoupling reaction in favor of the cross-coupling pathway.

Troubleshooting Workflow

If you are experiencing issues with homocoupling, follow this logical decision tree to diagnose and solve the problem.

Troubleshooting_Workflow start Start: Significant Homocoupling Observed check_inert Is your system rigorously anaerobic? start->check_inert improve_inert Action: Improve degassing (Freeze-Pump-Thaw) and use Schlenk line / glovebox. check_inert->improve_inert No check_copper Is homocoupling still a major issue? check_inert->check_copper Yes improve_inert->check_copper go_cu_free Action: Switch to a Copper-Free Protocol. check_copper->go_cu_free Yes optimize_catalyst Action: Change catalyst system. Try bulky phosphine ligands (e.g., P(t-Bu)₃, XPhos) or NHC-Pd complexes. check_copper->optimize_catalyst No go_cu_free->optimize_catalyst check_params Is yield low or reaction sluggish? optimize_catalyst->check_params slow_addition Action: Implement slow addition of the alkyne via syringe pump. check_params->slow_addition Yes success Success: Minimized Homocoupling, Good Yield check_params->success No screen_conditions Action: Screen different bases (e.g., Cs₂CO₃) and optimize temperature. slow_addition->screen_conditions screen_conditions->success

Caption: A decision tree for troubleshooting homocoupling.

Optimized Experimental Protocol: Copper-Free Sonogashira of a Halopyrazole

This protocol incorporates several best practices to minimize homocoupling.

Reagents & Materials:

  • Halopyrazole (e.g., 4-iodopyrazole) (1.0 eq)

  • Terminal Alkyne (1.2 eq)

  • Palladium Precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl or Pd(OAc)₂ + Ligand) (1-2 mol%)

  • Ligand (if not using a precatalyst, e.g., XPhos) (2-4 mol%)

  • Base (e.g., Cs₂CO₃) (2.0 eq)

  • Anhydrous, degassed solvent (e.g., DMF, Toluene, or 1,4-Dioxane)

  • Flame-dried Schlenk flask with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: To the flame-dried Schlenk flask under a positive pressure of argon, add the halopyrazole (1.0 eq), palladium precatalyst (or Pd source and ligand), and base (2.0 eq).

  • Inerting: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 eq) to the mixture. For particularly problematic substrates, prepare a solution of the alkyne in the reaction solvent and add it slowly over 2-4 hours using a syringe pump.

  • Reaction Execution: Stir the reaction mixture at the desired temperature (start with room temperature and increase if necessary, e.g., to 60-80 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine to remove the inorganic base and salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References

  • Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]

  • Anderson, K. W., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 13634–13642. Retrieved from [Link]

  • Anderson, K. W., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health. Retrieved from [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. Retrieved from [Link]

  • Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Bali, S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7434-7455. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]

  • Gauthier, S., et al. (2019). Characterization and Minimization of Glaser Competitive Homocoupling in Sonogashira Porphyrin-Based Polycondensation. The Journal of Organic Chemistry, 84(6), 3590–3594. Retrieved from [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. NTU Scholars. Retrieved from [Link]

  • SynArchive. (n.d.). Glaser-Hay Coupling. Retrieved from [Link]

  • ResearchGate. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]

  • Bali, S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Retrieved from [Link]

  • Mondal, S., et al. (2020). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 5(2), 1150–1162. Retrieved from [Link]

  • ChemOrgChem. (2023). Sonogashira coupling reaction | Organometallic name reaction. Retrieved from [Link]

  • Wikipedia. (2023). Glaser coupling. Retrieved from [Link]

  • ArODES. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. Retrieved from [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. Retrieved from [Link]

  • Slanina, T., et al. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Organic & Biomolecular Chemistry, 20(13), 2685-2690. Retrieved from [Link]

  • ResearchGate. (2016). Sohogashira reaction conditions for substrates that do not react using standard reaction conditions. Retrieved from [Link]

  • ScienceMadness Discussion Board. (2007). Potential Sonogashira Reaction Problems?. Retrieved from [Link]

  • Cazin, C. S. J., et al. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Organic Letters, 16(14), 3724–3727. Retrieved from [Link]

  • Cazin, C. S. J., et al. (2014). Sonogashira Couplings Catalyzed by Collaborative (N‑Heterocyclic Carbene)-Copper and -Palladium Complexes. ElectronicsAndBooks. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

Sources

Technical Support Center: Work-Up Procedures for Palladium-Catalyzed Reactions of Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Palladium-Catalyzed Reactions of Pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the critical work-up and purification stages of these powerful synthetic transformations. Pyrazole-containing compounds are ubiquitous in medicinal chemistry, and ensuring their purity, particularly with respect to residual palladium, is paramount for downstream applications.

This center is structured to address both specific, immediate problems you might be facing in the lab and to provide a broader understanding of the principles behind effective work-up strategies for this class of compounds.

Part 1: Troubleshooting Guide

This section is designed to help you diagnose and solve specific issues encountered during the work-up of your palladium-catalyzed pyrazole reactions.

Issue 1: High Levels of Residual Palladium in the Final Pyrazole Product

Q: After my standard aqueous work-up and column chromatography, I'm still detecting high levels of palladium in my N-arylpyrazole product. What's causing this and how can I fix it?

A: This is a common and critical issue, especially in pharmaceutical synthesis where regulatory limits for residual palladium are stringent (often in the low ppm range)[1][2]. The nitrogen atoms in the pyrazole ring can chelate with palladium species, making them more soluble in organic solvents and causing them to co-elute with your product during chromatography[3].

Causality: The residual palladium can exist in various oxidation states (e.g., Pd(0), Pd(II)) and forms, including soluble complexes and colloidal nanoparticles[4][5]. Simple filtration through celite is often insufficient to remove these soluble or colloidal forms[5].

Troubleshooting Workflow:

G start High Pd in Product scavenger Introduce a Palladium Scavenger start->scavenger choice Select Scavenger Type scavenger->choice slurry Slurry Method: Add scavenger to crude product solution. Stir, then filter. reassess Re-assess Pd Levels (ICP-MS/AAS) slurry->reassess cartridge Cartridge Method: Pass crude product solution through a scavenger-packed cartridge. cartridge->reassess Alternative to Slurry thiol Thiol-based (e.g., Si-Thiol, MP-Thiol) Good for Pd(0) and Pd(II) choice->thiol Broad Spectrum trisamine Amine-based (e.g., Si-Trisamine) Effective for various metals choice->trisamine Alternative tmt TMT-based (e.g., Si-TMT, MP-TMT) High affinity for Palladium choice->tmt High Selectivity carbon Activated Carbon Cost-effective, but may cause product loss choice->carbon Initial Screen thiol->slurry trisamine->slurry tmt->slurry carbon->slurry reassess->choice Unsuccessful: Try different scavenger or combination end Product Meets Purity Specs reassess->end Successful

Caption: Troubleshooting workflow for high residual palladium.

Detailed Solutions:

  • Employ a Palladium Scavenger: This is the most robust method. Scavengers are solid-supported reagents with functional groups that have a high affinity for palladium[3][6].

    • Thiol-based scavengers (e.g., silica- or polymer-bound thiols) are very effective for a range of palladium species[1][6][7].

    • Trimercaptotriazine (TMT)-based scavengers are known for their high efficiency in scavenging palladium[7].

    • Amine-based scavengers can also be effective[6].

    • Activated carbon is a cost-effective option, but it can sometimes lead to significant loss of the desired product due to non-specific adsorption[3].

  • Optimize Scavenging Conditions:

    • Solvent: The choice of solvent can impact the scavenger's efficiency. A solvent in which your pyrazole product is highly soluble may reduce its loss to the scavenger[3].

    • Temperature and Time: While many scavenging processes work at room temperature, gentle heating can sometimes improve kinetics. Follow the manufacturer's recommendations.

    • Amount of Scavenger: Use the minimum amount necessary to achieve the desired purity to minimize product loss[3].

  • Recrystallization: This can be a highly effective final purification step. However, in some cases, palladium impurities can co-crystallize with the product[2][5].

Issue 2: Poor Phase Separation During Aqueous Work-up

Q: When I try to perform a liquid-liquid extraction after my Suzuki coupling to make a 4-arylpyrazole, I'm getting an emulsion or a third layer that's difficult to separate. Why is this happening?

A: This is often due to the presence of polar aprotic solvents (like DMF or dioxane), phosphine oxide byproducts, and inorganic salts in the reaction mixture. Dioxane, in particular, is miscible with water and can make extractions challenging[8].

Causality: The combination of a high concentration of salts, a water-miscible organic solvent, and potentially amphiphilic phosphine oxides (from ligand oxidation) can lead to the formation of stable emulsions.

Solutions:

  • Solvent Management:

    • If possible, remove the high-boiling polar solvent (e.g., DMF, dioxane) under reduced pressure before the aqueous work-up[8].

    • If you can't remove the solvent, dilute the reaction mixture significantly with a water-immiscible solvent like ethyl acetate or toluene before adding the aqueous phase.

  • Breaking Emulsions:

    • Add a saturated brine solution (aqueous NaCl). This increases the ionic strength of the aqueous phase, which can help to break the emulsion and improve the separation of the layers.

    • Gentle filtration of the entire emulsified mixture through a pad of Celite can sometimes resolve the issue.

Issue 3: Low or Inconsistent Product Yield After Work-up

Q: My reaction appears to go to completion by TLC/LC-MS, but my isolated yield is consistently low after work-up and purification. Where am I losing my product?

A: Product loss during work-up can occur at several stages. For pyrazole-containing molecules, which can be basic, interactions with silica gel and losses during aqueous extractions are common culprits.

Causality and Solutions:

  • Acidic Silica Gel: Standard silica gel is slightly acidic and can strongly adsorb basic compounds like pyrazoles, leading to significant product loss on the column.

    • Solution: Deactivate the silica gel by treating it with a solution of triethylamine (e.g., 1-2% in the eluent system) before running your column. Alternatively, use neutral or basic alumina for chromatography.

  • Aqueous Extractions: If your pyrazole product is protonated during an acidic wash, it can become water-soluble and be lost to the aqueous phase.

    • Solution: Be cautious with acidic washes. If an acid wash is necessary to remove a basic impurity, ensure you re-basify the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to deprotonate your product before separating the layers.

  • Adsorption onto Scavengers: As mentioned, palladium scavengers can sometimes bind to the desired product, especially if the product has functional groups with an affinity for the scavenger[3].

    • Solution: Screen different types of scavengers to find one with high selectivity for palladium but low affinity for your pyrazole product[3]. Use the minimal effective amount of the scavenger.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a standard, robust work-up procedure for a Buchwald-Hartwig amination to form an N-arylpyrazole?

A1: A reliable starting point for a work-up procedure is as follows:

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent like ethyl acetate or toluene.

  • Filter the mixture through a pad of Celite to remove insoluble inorganic salts and precipitated palladium metal[9]. Wash the Celite pad with additional solvent.

  • Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can then be purified by flash column chromatography.

Q2: Do I always need to use a palladium scavenger?

A2: Not always, but it is highly recommended for any application where palladium content is critical, such as in the synthesis of active pharmaceutical ingredients (APIs)[4][10]. For early-stage research where trace amounts of palladium are not a concern, purification by chromatography or recrystallization may be sufficient. However, to meet regulatory requirements, a scavenging step is often essential[2].

Q3: Can I use an aqueous work-up for reactions run in water-miscible solvents like THF or dioxane?

A3: Yes, but with care. It's best to remove the bulk of the water-miscible solvent via rotary evaporation first. If you add water directly to a THF or dioxane solution, you may not get clean phase separation. After removing the solvent, redissolve the residue in a water-immiscible solvent like ethyl acetate for the extraction[8]. The use of water as a solvent in palladium-catalyzed reactions is an area of active research to facilitate catalyst recovery[11][12].

Q4: My pyrazole starting material has a free N-H. How does this affect the work-up of a C-H activation or cross-coupling at another position on the ring?

A4: The acidic N-H of the pyrazole can complicate the reaction and work-up. It can react with the base, and the resulting pyrazolate anion can interact with the palladium catalyst. During the work-up, this can lead to solubility issues or the formation of salts. It is often advantageous to protect the pyrazole N-H (e.g., with a BOC or trityl group) before the palladium-catalyzed reaction to ensure cleaner reaction profiles and simpler work-ups[13][14]. If the N-H is unprotected, be mindful of its pKa during aqueous extractions.

Part 3: Experimental Protocols & Data

Protocol 1: Standard Work-up and Palladium Scavenging (Slurry Method)

This protocol describes a typical work-up for a Suzuki-Miyaura coupling to synthesize a 4-aryl-1H-pyrazole, followed by palladium removal.

Workflow Diagram:

G start Reaction Completion step1 Cool to RT & Dilute (e.g., Ethyl Acetate) start->step1 step2 Filter through Celite step1->step2 step3 Aqueous Wash (Water, then Brine) step2->step3 step4 Dry & Concentrate step3->step4 step5 Redissolve Crude Product step4->step5 step6 Add Pd Scavenger (e.g., Si-Thiol) step5->step6 step7 Stir (RT, 2-16 h) step6->step7 step8 Filter to Remove Scavenger step7->step8 step9 Concentrate Filtrate step8->step9 step10 Final Purification (Chromatography/Recrystallization) step9->step10 end Pure Product step10->end

Caption: Standard work-up and scavenging protocol.

Step-by-Step Procedure:

  • Initial Quench and Filtration: Once the reaction is deemed complete, allow the vessel to cool to room temperature. Dilute the reaction mixture with 10 volumes of ethyl acetate. Filter the resulting suspension through a 2-3 cm pad of Celite in a sintered glass funnel. Wash the pad thoroughly with additional ethyl acetate.

  • Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash the organic phase sequentially with an equal volume of deionized water, followed by an equal volume of saturated aqueous sodium chloride (brine).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Palladium Scavenging:

    • Redissolve the crude product in a suitable solvent (e.g., THF, DCM, or ethyl acetate) to make an approximately 0.1 M solution.

    • Add a silica-based thiol scavenger (e.g., SiliaMetS Thiol) – typically 3-5 equivalents relative to the initial amount of palladium catalyst used.

    • Stir the resulting slurry at room temperature for 2 to 16 hours. The reaction progress can be monitored by taking small aliquots, filtering, and analyzing for palladium content.

  • Final Isolation: Filter the mixture to remove the scavenger, washing the solid with fresh solvent. Combine the filtrates and concentrate under reduced pressure. The product can then be further purified by column chromatography or recrystallization if necessary.

Data Presentation: Comparison of Palladium Scavengers

The following table summarizes the typical performance of various commercially available palladium scavengers for removing a common palladium catalyst from a solution of a model pyrazole product.

Scavenger TypeTypical Loading (wt% vs. crude)Scavenging Time (h)Initial Pd (ppm)Final Pd (ppm)Product Recovery (%)
Activated Carbon5-104-16500< 5075-90[3]
Si-Thiol3-52-12500< 10> 95[6][7]
Si-TMT3-51-8500< 5> 95[7]
MP-Trisamine4-64-16500< 20> 90[6]

Data are representative and actual results will vary based on the specific substrate, solvent, and palladium species.

References

  • Metal scavengers for organic purification. Biotage. [Link]

  • Dunn, P. J., et al. (2008). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 12(3), 496–503. [Link]

  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review. [Link]

  • Quickly and Easily Remove Residual Metals from APIs to Approved Levels. Sopachem. [Link]

  • Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the Flexible Metal–Organic Frameworks They Form. The Royal Society of Chemistry. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • How to Remove Palladium in three easy steps. Biotage. [Link]

  • Palladium-Catalyzed Cross-Coupling in Aqueous Media: Recent Progress and Current Applications. ResearchGate. [Link]

  • Palladium catalyzed coupling in Schlenk tube- setup and a complete work up. YouTube. [Link]

  • Aqueous-Phase Palladium-Catalyzed Coupling. A Green Chemistry Laboratory Experiment. Green Chemistry Teaching and Learning Community. [Link]

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

Sources

Validation & Comparative

A Researcher's Guide to Interpreting NMR Spectra of Halogenated Pyrazoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern medicinal chemistry. Its versatile structure is frequently modified with halogens to modulate physicochemical properties like lipophilicity, metabolic stability, and binding affinity. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for structural elucidation of these halogenated derivatives. However, the introduction of fluorine, chlorine, bromine, or iodine profoundly and distinctly alters the NMR landscape, creating unique interpretive challenges and opportunities.

This guide provides an in-depth comparison of the NMR spectral characteristics of halogenated pyrazoles. Moving beyond a simple recitation of data, we will explore the underlying physical principles—the causality—behind the observed chemical shifts and coupling constants. This framework is designed to empower researchers to not only assign spectra with confidence but also to leverage NMR data to its fullest predictive potential in molecular design.

The Foundational Spectrum: Unsubstituted Pyrazole

Before delving into halogen effects, it is crucial to understand the parent system. In solution, 1H-pyrazole exists in a rapid tautomeric equilibrium, which averages the environments of the C3 and C5 positions.[1][2] This means that on the NMR timescale, the protons at these positions (H3/H5) are often indistinguishable, as are the carbons themselves.

  • ¹H NMR (CDCl₃): The H3/H5 protons typically appear as a single resonance around δ 7.6 ppm, while the H4 proton appears as a triplet around δ 6.3 ppm. The N-H proton is often a broad singlet at a variable chemical shift (>12 ppm) and may not be observed in protic solvents due to exchange.[1][3]

  • ¹³C NMR (CDCl₃): The C3/C5 carbons resonate near δ 135 ppm, and the C4 carbon is found further upfield around δ 105 ppm.

This inherent symmetry is broken upon substitution, and the specific effects of each halogen are key to structural confirmation.

Comparative Analysis: The Halogen Impact on ¹H and ¹³C NMR

The introduction of a halogen atom (X) onto the pyrazole ring induces significant changes in the electron distribution through a combination of inductive (-I) and resonance (+M) effects. This, in turn, dictates the chemical shifts of the remaining ring protons and carbons.

The Inductive Effect (-I): As electronegative substituents, all halogens withdraw electron density through the sigma bond network. This effect is strongest for fluorine and decreases down the group (F > Cl > Br > I). This withdrawal deshields nearby nuclei, causing their signals to shift downfield (to higher ppm values).

The Resonance Effect (+M): Halogens possess lone pairs of electrons that can be donated into the aromatic π-system. This effect increases electron density, particularly at the ortho and para positions, causing shielding and an upfield shift (lower ppm). This effect is most significant for fluorine and diminishes for heavier halogens.

The final observed chemical shift is a balance of these two opposing forces.

For N-unsubstituted pyrazoles, halogenation at the 3- or 5-position results in two possible tautomers (e.g., 3-halo-1H-pyrazole and 5-halo-1H-pyrazole). In solution, these often exist in a rapid equilibrium, leading to averaged signals.[1] Distinguishing these tautomers may require advanced techniques like low-temperature NMR or solid-state NMR.[1][4] For clarity, this guide will focus primarily on N-substituted pyrazoles or cases where one tautomer is dominant.

Table 1: Comparative ¹H and ¹³C Chemical Shifts for 4-Halopyrazoles

A recent study on the full series of 4-halogenated pyrazoles provides excellent experimental data for direct comparison.[5] The data clearly illustrates the interplay of inductive and resonance effects.

CompoundHalogen (X)H3/H5 (δ, ppm)C3/C5 (δ, ppm)C4 (δ, ppm)N-H (δ, ppm)
4-FluoropyrazoleF7.55130.1145.2 (d, ¹JCF=201 Hz)11.10
4-ChloropyrazoleCl7.60130.6111.411.57
4-BromopyrazoleBr7.61131.196.911.53
4-IodopyrazoleI7.68132.865.111.75

Data compiled from reference[5][6] in CD₂Cl₂. Note the large one-bond C-F coupling constant for 4-fluoropyrazole.

Analysis of Trends:

  • H3/H5 Protons: The chemical shift moves progressively downfield from F to I. This trend indicates that the deshielding inductive effect of the halogen dominates for the protons at the C3 and C5 positions.

  • C4 Carbon: The C4 carbon, directly attached to the halogen, shows a dramatic trend. Fluorine, being highly electronegative, causes a massive downfield shift. However, for Cl, Br, and especially I, the "heavy atom effect" becomes dominant. This effect induces a strong upfield shift, which is why C4 in 4-iodopyrazole is found at a remarkably low δ of 65.1 ppm.

  • N-H Proton: The N-H proton chemical shift also trends downfield with decreasing halogen electronegativity, suggesting that electron-donating substituents increase the acidity of this proton.[5][6]

The Unique Case of Fluorine: ¹⁹F NMR and J-Coupling

Fluorine-containing compounds offer an additional, powerful analytical window: ¹⁹F NMR spectroscopy.[7] Since ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, it is highly sensitive. Critically, fluorine couples to both ¹H and ¹³C nuclei, providing invaluable connectivity information through J-coupling constants.[8]

  • ¹JCF (One-bond C-F coupling): This is typically a very large coupling, often in the range of 160–320 Hz.[9] Its presence is a definitive indicator of a direct C-F bond.

  • ²JCF (Two-bond C-F coupling): Coupling to adjacent carbons is smaller, usually 20-50 Hz.[8]

  • ³JHF (Three-bond H-F coupling): This coupling between a fluorine atom and a proton three bonds away is crucial for assignment and typically falls in the 2-15 Hz range.[8]

  • Long-range Couplings (⁴JHF, ⁵JHF): Four- and five-bond couplings are also common, though smaller (0.5-5 Hz).[8][10] These can be instrumental in confirming assignments in complex structures.

Example: 4-Fluoropyrazole In the ¹H NMR spectrum of 4-fluoropyrazole, the H3/H5 signal at 7.55 ppm will appear as a doublet due to coupling with the fluorine at C4 (typically ³JHF ≈ 3-5 Hz). In the ¹³C NMR spectrum, the C4 signal is split into a large doublet (¹JCF ≈ 201 Hz), while the C3/C5 carbons will also show a smaller doublet splitting (²JCF ≈ 15-20 Hz).

Table 2: Representative ¹H-¹⁹F and ¹³C-¹⁹F Coupling Constants (Hz)

Coupling TypeNumber of BondsTypical Range (Hz)Utility
¹JCF1160 - 320Confirms direct C-F bond
²JCF220 - 50Assigns carbons adjacent to C-F
³JCF3~5Assigns carbons γ to F
²JHF240 - 60Confirms H on a C-F carbon
³JHF32 - 15Establishes H-C-C-F connectivity
⁴JHF4~5Long-range structural constraint

Source: Compiled from general NMR data.[7][8][11]

A Practical Workflow for Spectral Interpretation

For drug development professionals faced with a novel halogenated pyrazole, a systematic approach is essential for accurate and efficient structure elucidation. The following workflow provides a self-validating system for interpretation.

  • Sample Preparation: Prepare a sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₂Cl₂). Ensure the solvent is dry, as residual water can broaden or obscure N-H signals.[1]

  • ¹H NMR Acquisition: Acquire a standard 1D ¹H spectrum. Ensure adequate spectral width and resolution.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. If the sample is concentrated enough, a coupled (non-decoupled) spectrum can provide valuable C-H coupling information. For fluorinated compounds, acquiring a {¹H, ¹⁹F} double-decoupled spectrum can simplify complex multiplets.[7]

  • ¹⁹F NMR Acquisition (if applicable): If the compound is fluorinated, acquire a ¹⁹F spectrum. This is often done with proton decoupling.

  • 2D NMR Acquisition: For unambiguous assignments, acquire a suite of 2D NMR spectra.[1]

    • COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks (protons on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to its directly attached carbon.[1]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting molecular fragments and assigning quaternary carbons.[1]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, which is essential for confirming regiochemistry and stereochemistry.[1]

The following diagram outlines a logical workflow for integrating data from multiple NMR experiments to arrive at a final structure.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_final Structure Validation H1 ¹H NMR: - Integrate signals - Analyze multiplicity - Note chemical shifts HSQC HSQC: Connect ¹H to directly bonded ¹³C H1->HSQC COSY COSY: Map ¹H-¹H coupling networks H1->COSY Proton connectivity C13 ¹³C NMR: - Count signals - Note chemical shifts - Identify quaternary C's C13->HSQC Direct C-H bonds F19 ¹⁹F NMR (if applicable): - Note chemical shifts - Observe ¹H-¹⁹F coupling Final Assemble Fragments & Propose Structure F19->Final Position Fluorine HMBC HMBC: Establish long-range (2-3 bond) ¹H-¹³C correlations HSQC->HMBC Assign C-H units HMBC->Final Build scaffold COSY->HMBC NOESY NOESY: Confirm spatial proximities NOESY->Final Final->NOESY Verify 3D structure

Caption: A logical workflow for the interpretation of NMR data for halogenated pyrazoles.

Conclusion

The interpretation of NMR spectra for halogenated pyrazoles is a nuanced task that relies on understanding the distinct electronic contributions of each halogen. While chlorine, bromine, and iodine primarily influence chemical shifts through predictable inductive and heavy-atom effects, fluorine introduces the added diagnostic power of ¹⁹F NMR and its extensive network of scalar couplings. By employing a systematic, multi-spectrum approach—integrating 1D ¹H, ¹³C, and ¹⁹F data with 2D correlation experiments like HSQC and HMBC—researchers can overcome the complexities introduced by halogenation. This rigorous methodology not only ensures the correct structural assignment but also provides a deeper understanding of the molecule's electronic architecture, a critical insight for the rational design of next-generation pharmaceuticals and materials.

References

  • Elguero, J., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(5), 429-433. Available from: [Link]

  • Reid, J. P., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(14), 5424. Available from: [Link]

  • ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Available from: [Link]

  • Chemistry LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. Retrieved from: [Link]

  • Jimeno, M. L., et al. (2000). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 38(4), 291-294. Available from: [Link]

  • Lopez, C., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-685. Available from: [Link]

  • ResearchGate. (1999). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. ResearchGate. Available from: [Link]

  • ResearchGate. (2022). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. Available from: [Link]

  • Silva, A. M. S., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 16(4), 397-441. Available from: [Link]

  • Semantic Scholar. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Semantic Scholar. Available from: [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from: [Link]

  • ResearchGate. (2018). 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p. ResearchGate. Available from: [Link]

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Royal Society of Chemistry. Available from: [Link]

  • Bar-On, O., et al. (2012). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of Magnetic Resonance, 221, 123-131. Available from: [Link]

Sources

Understanding the Analyte: Physicochemical Properties of Pyrazole Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to HPLC Method Development for Pyrazole Carboxylates

As a class of heterocyclic compounds, pyrazole and its derivatives, including pyrazole carboxylates, are foundational scaffolds in pharmaceuticals and agrochemicals.[1][2][3][4] Their diverse biological activities necessitate robust and reliable analytical methods for quality control, stability testing, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose, offering high resolution and sensitivity.

This guide provides a comprehensive comparison of strategies for developing a stability-indicating HPLC method for pyrazole carboxylates, grounded in scientific principles and regulatory expectations. We will explore the causality behind experimental choices, from column and mobile phase selection to method validation, ensuring a scientifically sound and trustworthy analytical procedure.

Effective method development begins with understanding the analyte. Pyrazole is an aromatic heterocycle with two adjacent nitrogen atoms.[2] The presence of the carboxylate group (-COOH) introduces acidic properties, making the molecule's overall polarity and ionization state highly dependent on pH.

  • pKa and its Implications: The carboxylic acid moiety typically has a pKa in the range of 3-5. At a mobile phase pH below this pKa, the group is protonated (-COOH), making the molecule less polar and more retained on a reversed-phase column. At a pH above the pKa, it is deprotonated (-COO⁻), increasing its polarity and reducing retention time. This pH-dependent behavior is the most critical parameter to manipulate for achieving optimal separation.

  • Solubility: Pyrazole derivatives exhibit varied solubility depending on their substituents. The core structure is generally soluble in organic solvents like methanol and acetonitrile.[5] Solubility in aqueous media is pH-dependent, increasing at pH values above the pKa.

  • UV Absorbance: The pyrazole ring system contains conjugated double bonds, resulting in strong UV absorbance, typically in the range of 230-280 nm.[6][7] A UV-Vis or Photodiode Array (PDA) detector is therefore the most common and effective choice for detection. Initial experiments should involve scanning the UV spectrum of the analyte to determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity.[7]

Strategic Approach to Method Development

A systematic approach to method development saves time and resources while ensuring a robust final method. The process involves screening key parameters, optimizing the selected conditions, and finally, validating the method according to established guidelines.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation A Define Analytical Target Profile (ATP) B Analyte Characterization (pKa, logP, UV λ-max) A->B C Initial Column & Mobile Phase Screening (e.g., C18, Phenyl-Hexyl) B->C D Fine-tune Mobile Phase (pH, Organic Modifier Ratio) C->D Select best conditions E Optimize Gradient Profile D->E F Adjust Temperature & Flow Rate E->F G System Suitability Testing (SST) F->G Finalize method H Method Validation per ICH Q2(R1) (Specificity, Linearity, Accuracy, Precision, etc.) G->H

Caption: A systematic workflow for HPLC method development.

Comparison of Chromatographic Conditions

The goal of chromatography is to achieve adequate separation between the main analyte, its impurities, and any degradation products. This is primarily controlled by the choice of stationary and mobile phases.

Stationary Phase (Column) Selection

For moderately polar compounds like pyrazole carboxylates, reversed-phase HPLC (RP-HPLC) is the most common approach.[5][6][8] The choice of stationary phase chemistry is crucial for achieving the desired selectivity.

Stationary PhasePrimary Interaction MechanismBest Suited ForPerformance Comparison for Pyrazole Carboxylates
C18 (L1) Hydrophobic interactionsGeneral purpose; good starting point for moderately polar to non-polar compounds.Provides good retention for the pyrazole core and non-polar substituents. May show peak tailing for basic impurities without proper mobile phase modifiers.[6][9]
C8 (L7) Hydrophobic interactions (less than C18)Compounds that are too strongly retained on C18.Shorter retention times compared to C18. Can be useful if analysis time is a critical factor and resolution is sufficient.
Phenyl-Hexyl (L11) Hydrophobic & π-π interactionsAromatic compounds, offering alternative selectivity to alkyl phases.Highly effective for pyrazole derivatives due to the aromatic nature of the pyrazole ring. The π-π interactions can significantly improve resolution between closely related aromatic impurities.
Polar-Embedded Hydrophobic interactions with a polar group near the silica surfacePolar compounds; compatible with highly aqueous mobile phases.Can provide unique selectivity and improved peak shape for polar pyrazole carboxylates and their metabolites, especially when using low organic content mobile phases.

Expert Insight: A C18 column is a robust starting point for screening.[6][9] However, for complex separations involving multiple aromatic impurities, a Phenyl-Hexyl column often provides superior selectivity due to the additional π-π interaction mechanism.

Mobile Phase Selection

The mobile phase composition dictates retention time, selectivity, and peak shape. It typically consists of an aqueous component (with buffer) and an organic modifier.

Organic Modifier:

  • Acetonitrile (ACN): Generally preferred due to its lower viscosity (leading to lower backpressure) and lower UV cutoff. It often provides sharper peaks.[10]

  • Methanol (MeOH): Can offer different selectivity compared to ACN and is sometimes more effective in dissolving certain buffers.[5][6][9]

Aqueous Component & pH Control: The mobile phase pH is the most powerful tool for controlling the retention of ionizable compounds like pyrazole carboxylates. A buffer is essential to maintain a constant pH and ensure reproducible results.

Mobile Phase pHEffect on Pyrazole Carboxylate (pKa ~4)Recommended BufferRationale & Considerations
pH 2.5 - 3.0 Carboxylate group is fully protonated (-COOH), increasing hydrophobicity and retention.Phosphate or Formate BufferMaximizes retention on a reversed-phase column. This is the most common starting point as it ensures good peak shape and reproducibility. Using formic acid is suitable for MS compatibility.[10]
pH 4.0 - 5.0 Analyte is in a mixed ionization state.Acetate BufferThis pH range is generally avoided as small changes in pH can lead to large, non-reproducible shifts in retention time.
pH > 6.0 Carboxylate group is fully deprotonated (-COO⁻), increasing polarity and decreasing retention.Phosphate BufferUseful if the analyte is not sufficiently retained at low pH or if basic impurities need to be separated under different ionization conditions.

Expert Insight: Start with a simple acidic mobile phase, such as 0.1% formic acid in water and acetonitrile. This approach is MS-compatible and generally provides excellent peak shape for acidic compounds by suppressing the ionization of both the carboxylate group and any residual acidic silanols on the column packing.[10]

G cluster_0 Key Separation Parameters cluster_1 Influenced By Parameters Chromatographic Resolution Retention (k') Efficiency (N) Selectivity (α) Mobile_Phase Mobile Phase (Organic %, pH) Parameters:f1->Mobile_Phase Strongly Parameters:f3->Mobile_Phase Strongly Stationary_Phase Stationary Phase (Column Chemistry) Parameters:f3->Stationary_Phase Strongly Temp_Flow Other Conditions (Temp, Flow Rate) Parameters:f2->Temp_Flow Moderately

Caption: Interplay of parameters affecting chromatographic separation.

Case Study: A Stability-Indicating Method for "Pyrazolacarb"

Let's consider the development of a method for a hypothetical drug, "Pyrazolacarb," and its potential impurities.

Objective: To develop and validate a stability-indicating RP-HPLC method capable of separating Pyrazolacarb from its process impurities and degradation products.

Experimental Protocol: Optimized Method

This protocol is the result of the screening and optimization phases described above. A Phenyl-Hexyl column was selected for its superior selectivity, and a gradient elution was employed to resolve early-eluting polar degradants from the main peak and late-eluting non-polar impurities.

1. Equipment and Materials:

  • HPLC system with gradient pump, autosampler, column oven, and PDA detector.

  • Chromatographic Data System (CDS).

  • Analytical balance, volumetric flasks, pipettes.

  • Acetonitrile (HPLC grade), Methanol (HPLC grade).

  • Formic acid (reagent grade).

  • Water (HPLC grade or purified to 18.2 MΩ·cm).

  • Reference standards for Pyrazolacarb and known impurities.

2. Chromatographic Conditions:

Parameter Condition
Column Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection PDA at 255 nm
Injection Volume 10 µL

| Run Time | 25 minutes |

3. Gradient Program:

Time (min) % Mobile Phase B
0.0 30
15.0 80
20.0 80
20.1 30

| 25.0 | 30 |

4. Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of Pyrazolacarb reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Sample Solution (100 µg/mL): Prepare the sample (e.g., from a drug product) in the same diluent to achieve the target concentration. Filter through a 0.45 µm syringe filter before injection.

Method Validation according to ICH Q2(R1)

For the method to be trustworthy, it must be validated to demonstrate its suitability for the intended purpose.[11][12] Validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[13][14]

Validation ParameterPurposeAcceptance Criteria (Typical)
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants, matrix).Peak purity of the analyte peak must pass. No co-elution from placebo or known impurities at the analyte's retention time. Forced degradation studies show resolution > 2 between the analyte and degradant peaks.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.999 over a range of 80-120% of the nominal concentration for assay.
Accuracy To express the closeness of agreement between the value which is accepted as a conventional true value and the value found.[15]% Recovery should be within 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, 120%).
Precision (Repeatability & Intermediate)To demonstrate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections (repeatability) and for analysis on different days/by different analysts (intermediate precision).
Robustness To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters.System suitability parameters (resolution, tailing factor, theoretical plates) remain within acceptable limits when parameters like flow rate (±0.1 mL/min), pH (±0.2 units), and column temperature (±2 °C) are varied.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of ~10:1. Precision at the LOQ level should be acceptable (e.g., RSD ≤ 10%).

Advanced Topic: Chiral Separation of Pyrazole Derivatives

Many biologically active pyrazole derivatives are chiral, and enantiomers can exhibit different pharmacological and toxicological profiles.[16] Therefore, developing an enantioselective HPLC method is often necessary. This typically requires a Chiral Stationary Phase (CSP).

  • Common CSPs: Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are highly effective for separating a wide range of chiral compounds, including pyrazoles.[16][17][18]

  • Mobile Phases for Chiral Separation:

    • Normal Phase: Heptane/Hexane with an alcohol modifier (e.g., isopropanol, ethanol) is a traditional approach.

    • Polar Organic Mode: Using pure alcohol or acetonitrile can offer faster analysis times and sharp peaks.[16][17]

    • Reversed-Phase: Less common but possible with certain CSPs.

The development of chiral methods is a specialized field that involves screening different CSPs and mobile phase modes to find the optimal conditions for enantiomeric resolution.[16][19]

Conclusion

Developing a robust and reliable HPLC method for pyrazole carboxylates is a systematic process that relies on a thorough understanding of the analyte's physicochemical properties and the principles of chromatography. By strategically comparing and selecting stationary phases, optimizing mobile phase composition—particularly pH—and adhering to rigorous validation standards like ICH Q2(R1), researchers can establish a method that is truly fit for purpose.[11] This ensures the generation of accurate and trustworthy data, which is paramount in the development and quality control of pharmaceutical products.

References

  • Stability-indicating HPLC method for quantification of celecoxib and diacerein along with its impurities in capsule dosage form. PubMed.
  • A Stability-Indicating HPLC Method to Determine Celecoxib in Capsule Formulations. Semantic Scholar.
  • A New Stability–Indicating RP-HPLC Method to Determine Assay and Known Impurity of Celecoxib API. Taylor & Francis Online.
  • A stability-indicating HPLC method to determine Celecoxib in capsule formulations. CNGBdb.
  • Stability indicating HPLC method for celecoxib related substances in solid dosage forms. Semantic Scholar.
  • Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Scribd.
  • Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. SIELC Technologies.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate.
  • Experimental parameters and LC-MS/MS conditions of the five pyrazole fungicides. ResearchGate.
  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. National Institutes of Health (NIH).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Quality Guidelines. ICH.
  • Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ResearchGate.
  • ICH Q2 R1: Mastering Analytical Method Validation. Abraham Entertainment.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. ijcpa.in. Available at: [Link]

  • Enantioselective HPLC Separation of Bioactive C5-Chiral 2-Pyrazolines on Lux Amylose-2 and Lux Cellulose-2: Comparative and Mechanistic Approaches. ResearchGate.
  • Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical and Scientific Innovation.
  • Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Journal of Chemical and Pharmaceutical Research.
  • Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia.
  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate.
  • General methods of synthesis for pyrazole and its derivatives. ResearchGate.
  • Chiral Separation by HPLC With Pirkle-Type Chiral Stationary Phases. Springer.
  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. MDPI.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. National Institutes of Health (NIH).
  • Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives. Benchchem.
  • Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. PubMed.
  • Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides Against Colletotrichum gloeosporioides. ResearchGate.
  • Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. SciELO.

Sources

A Senior Application Scientist's Guide to Halogen Reactivity: Methyl 5-iodo-1H-pyrazole-3-carboxylate vs. Methyl 5-bromo-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of innovation. Pyrazoles, as privileged structures, are frequently employed due to their diverse biological activities. The strategic introduction of substituents onto the pyrazole core is often accomplished via palladium-catalyzed cross-coupling reactions, where the choice of the halogen handle—typically iodine or bromine—is a critical decision point that dictates reaction efficiency, substrate scope, and economic viability.

This guide provides an in-depth, objective comparison of the reactivity of two key building blocks: Methyl 5-iodo-1H-pyrazole-3-carboxylate and Methyl 5-bromo-1H-pyrazole-3-carboxylate . We will move beyond simple statements of reactivity to explore the mechanistic underpinnings and provide practical, field-proven insights to guide your experimental design.

The Fundamental Principle: The Carbon-Halogen Bond and Oxidative Addition

The reactivity of aryl halides in the majority of palladium-catalyzed cross-coupling reactions is governed by the initial, and often rate-determining, step: oxidative addition . In this step, a low-valent palladium(0) complex inserts into the carbon-halogen (C-X) bond, forming a Pd(II) intermediate.[1][2]

The efficiency of this step is inversely related to the strength of the C-X bond. The established trend for bond dissociation energies is:

C-Br > C-I

Consequently, the weaker carbon-iodine bond in this compound undergoes oxidative addition more readily and at a lower activation energy than the carbon-bromine bond of its counterpart.[2][3] This fundamental difference is the primary driver of the reactivity patterns observed in practice.

Palladium_Catalytic_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex (R-Pd(II)-X)L_n Pd0->OxAdd R-X (Aryl Halide) note1 Rate-Determining Step: C-I bond breaks faster than C-Br bond Trans Transmetalation Complex (R-Pd(II)-R')L_n OxAdd->Trans R'-M (e.g., Boronic Acid) Trans->Pd0 Reduct R-R' Trans->Reduct Reductive Elimination

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Comparative Performance in Key Cross-Coupling Reactions

The theoretical advantage of the C-I bond translates into tangible experimental differences. Below, we compare the performance of the iodo- and bromo-pyrazoles in three of the most ubiquitous cross-coupling reactions in drug discovery.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction, which couples an organic halide with an organoboron species, is a workhorse for creating carbon-carbon bonds.[4][5] Here, the enhanced reactivity of the iodo-pyrazole is most pronounced.

Field Insights & Causality: The lower energy barrier for the oxidative addition of this compound allows for the use of milder reaction conditions. This is not merely a matter of convenience; it is a strategic tool. Milder bases (e.g., K₂CO₃ vs. K₃PO₄) and lower temperatures can be employed, which is critical for preserving sensitive functional groups elsewhere in the molecule. Furthermore, reactions with the iodo-derivative often proceed to completion significantly faster and may require lower catalyst loadings, improving process efficiency and reducing downstream palladium contamination.

However, a noteworthy side reaction, particularly with highly active catalysts, is hydrodehalogenation, where the halogen is replaced by a hydrogen atom. While both substrates are susceptible, the higher reactivity of the iodo-pyrazole can sometimes lead to a greater propensity for this undesired outcome if reaction conditions are not carefully optimized.[6]

Comparative Data Summary: Suzuki-Miyaura Coupling

ParameterThis compoundMethyl 5-bromo-1H-pyrazole-3-carboxylateRationale / Justification
Typical Temperature 60 - 80 °C80 - 110 °CWeaker C-I bond requires less thermal energy for oxidative addition.
Reaction Time 1 - 6 hours6 - 24 hoursFaster rate of the oxidative addition step shortens the overall catalytic cycle.
Catalyst Loading 1 - 3 mol%3 - 5 mol%Higher reactivity allows for efficient turnover at lower catalyst concentrations.
Typical Yield Very Good to Excellent (85-98%)Good to Excellent (75-95%)Generally higher efficiency, though the bromo-analog is still a very competent substrate.
Base Strength Mild to Strong (e.g., K₂CO₃, Cs₂CO₃)Moderate to Strong (e.g., K₃PO₄, Cs₂CO₃)The facile oxidative addition step does not require as strong a base to promote transmetalation.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask, add the pyrazole halide (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Add the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%) and ligand if required.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1).

  • Heat the reaction mixture with stirring to the target temperature (e.g., 80 °C for the iodo-pyrazole, 100 °C for the bromo-pyrazole).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Sonogashira Coupling: Accessing Alkynes

The Sonogashira reaction provides a powerful method for coupling terminal alkynes with aryl halides, typically using a dual palladium and copper(I) catalytic system.[7][8]

Field Insights & Causality: The reactivity trend (C-I > C-Br) holds true for the Sonogashira coupling. The iodo-pyrazole readily couples under standard conditions, often at room temperature or with gentle heating. This is particularly advantageous for volatile alkynes. The bromo-pyrazole generally requires higher temperatures to achieve comparable reaction rates. The increased reactivity of the iodo-derivative also opens the door to more modern, copper-free Sonogashira protocols.[9] These methods are highly desirable as they eliminate the risk of alkyne homocoupling (Glaser coupling) catalyzed by copper and simplify purification by avoiding copper waste streams.

Comparative Data Summary: Sonogashira Coupling

ParameterThis compoundMethyl 5-bromo-1H-pyrazole-3-carboxylateRationale / Justification
Typical Temperature Room Temp. - 60 °C60 - 100 °CFacile oxidative addition of the C-I bond enables lower temperature reactions.
Copper Co-catalyst Often optional (Copper-free protocols viable)Generally requiredThe higher energy barrier for the C-Br bond necessitates the full catalytic system for efficient reaction.
Base Amine base (e.g., Et₃N, DIPEA)Amine base (e.g., Et₃N, DIPEA)The base serves to deprotonate the alkyne and neutralize the HX byproduct.
Typical Yield Excellent (90-99%)Good to Excellent (70-95%)The iodo-derivative is a highly reliable substrate for this transformation.

Experimental Protocol: Representative Sonogashira Coupling

  • To a Schlenk flask, add the pyrazole halide (1.0 eq.), Pd catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 3.0 eq.).

  • Add the terminal alkyne (1.1-1.3 eq.) via syringe.

  • Stir the reaction at the appropriate temperature (e.g., Room Temperature for iodo-, 70 °C for bromo-pyrazole).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by silica gel column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds.[1] While the C-I bond is still more reactive, the choice of substrate can be more nuanced and depends heavily on the coupling partners and catalyst system.

Field Insights & Causality: Generally, this compound will react faster and under milder conditions. However, some studies on related 4-halopyrazoles have shown that for certain amines, particularly those lacking β-hydrogens, the bromo-derivative can be more effective with specific palladium catalysts.[10][11] This counterintuitive result is likely due to the complex interplay between the rates of oxidative addition, reductive elimination, and potential side reactions like β-hydride elimination. It underscores a critical point: while bond strength provides a strong guiding principle, the optimal halide is sometimes system-dependent and requires empirical validation.

Comparative_Workflow cluster_0 Experimental Workflow for Reactivity Comparison cluster_1 Parallel Synthesis start Define Reaction (e.g., Suzuki Coupling with Arylboronic Acid) rxn_iodo Reaction A: Methyl 5-iodo-pyrazole (1.0 eq) rxn_bromo Reaction B: Methyl 5-bromo-pyrazole (1.0 eq) conditions Identical Reaction Conditions: - Same Boronic Acid (1.2 eq) - Same Catalyst & Loading (e.g., Pd(dppf)Cl2, 3 mol%) - Same Base & Solvent - Same Temperature (e.g., 80°C) start->conditions Set Up monitoring Reaction Monitoring (TLC / LC-MS at t = 1h, 3h, 6h, 24h) rxn_iodo->monitoring rxn_bromo->monitoring conditions->rxn_iodo conditions->rxn_bromo analysis Analysis & Comparison monitoring->analysis data_points Key Data Points: - Time to Completion - Isolated Yield - Impurity Profile (e.g., Dehalogenation) analysis->data_points

Caption: Workflow for a direct experimental comparison of reactivity.

Comparative Data Summary: Buchwald-Hartwig Amination

ParameterThis compoundMethyl 5-bromo-1H-pyrazole-3-carboxylateRationale / Justification
General Reactivity HigherLowerReflects the C-X bond strength trend.
Ligand Choice Broad scope of modern phosphine ligandsOften requires more electron-rich, bulky ligandsThe more challenging oxidative addition of C-Br benefits from highly active catalyst systems.
Base Strong, non-nucleophilic (e.g., NaOtBu, LHMDS)Strong, non-nucleophilic (e.g., NaOtBu, LHMDS)A strong base is required to deprotonate the amine and facilitate the catalytic cycle.
Potential Issues Catalyst inhibition by substrate/product N-HSlower reaction rates requiring more forcing conditionsThe acidic N-H of the pyrazole can interact with the palladium center, an issue for both substrates.[12]

Strategic Considerations: Which Substrate to Choose?

The decision between the iodo- and bromo-pyrazole is a strategic one, balancing reactivity with practical and economic factors.

  • Choose this compound when:

    • Mild conditions are paramount: Your molecule contains other sensitive functional groups that would not tolerate the higher temperatures or stronger bases required for the bromo-analog.

    • Speed and efficiency are critical: In a discovery setting, rapid synthesis of analogs is often more important than material cost.

    • Difficult couplings are anticipated: When coupling sterically hindered partners or electron-rich amines/boronic acids, the extra reactivity of the iodide can be the key to success.

  • Choose Methyl 5-bromo-1H-pyrazole-3-carboxylate when:

    • Cost is a major driver: For scale-up and process chemistry, the significantly lower cost of bromine-containing reagents is a major advantage.[3]

    • High stability is needed: Bromo-arenes are generally more stable to storage and handling than their iodo counterparts.

    • Orthogonal reactivity is planned: In a molecule with both a bromo and an iodo group, the iodo position can be functionalized selectively, leaving the bromo group available for a subsequent, different coupling reaction.[2]

Conclusion

While both this compound and methyl 5-bromo-1H-pyrazole-3-carboxylate are invaluable synthons, they offer distinct advantages tailored to different stages of the research and development pipeline. The iodo-pyrazole is the more reactive, versatile partner for rapid, mild, and often challenging transformations typical of early-stage discovery. In contrast, the bromo-pyrazole represents the robust, economical, and scalable option, making it the preferred choice for process development and large-scale manufacturing.

A thorough understanding of the mechanistic principles behind their reactivity, coupled with the strategic considerations outlined in this guide, will empower the synthetic chemist to make the most informed and effective choice for their specific project goals.

References

  • Time information was not used in the gener
  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. [Link]

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. [Link]

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. [Link]

  • C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed. [Link]

  • This source was not directly cited as it provided general mechanistic inform
  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. PubMed. [Link]

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library. [Link]

  • This source is a duplicate of reference 10 and was not cited separ
  • This source describes the synthesis of related pyrazoles but does not focus on the comparative reactivity of halo-pyrazoles and was not cited.
  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Semantic Scholar. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • This source discusses iodoindazoles, a different heterocyclic system, and was not cited.
  • This source describes the synthesis of a related pyrazole but does not focus on halogen reactivity and was not cited.
  • This source describes the synthesis of related pyrazoles but does not focus on the comparative reactivity of halo-pyrazoles and was not cited.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (NIH). [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. National Institutes of Health (NIH). [Link]

  • This source discusses a different pyrazole system and was not cited.
  • This source describes the synthesis of a related pyrazole but does not focus on halogen reactivity and was not cited.
  • Sonogashira reaction | Solved Practice Problems. YouTube. [Link]

  • This source describes the synthesis of a related pyrazole but does not focus on halogen reactivity and was not cited.
  • This source discusses a different pyrazole system and was not cited.
  • This source provides physicochemical properties but no comparative reactivity d
  • This source describes the synthesis of a related pyrazole but does not focus on halogen reactivity and was not cited.

Sources

A Comparative Guide to Pyrazole Functionalization: C-H Activation vs. Halogenation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Core in Modern Chemistry

The pyrazole motif is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a multitude of approved drugs and advanced materials.[1] The ability to precisely install functional groups onto the pyrazole ring is paramount for modulating biological activity and tuning material properties. Historically, the functionalization of pyrazoles relied heavily on classical methods, primarily electrophilic halogenation followed by cross-coupling reactions. While robust, this two-step sequence is being increasingly challenged by the advent of modern, atom-economical strategies, most notably transition-metal-catalyzed C-H activation.[2][3]

This guide provides an in-depth, objective comparison between these two premier strategies for pyrazole functionalization. We will delve into the mechanistic underpinnings, regiochemical outcomes, and practical considerations of each approach, supported by experimental data and protocols to empower researchers in drug development and chemical synthesis to make informed strategic decisions.

Chapter 1: The Halogenation/Cross-Coupling Pathway: A Well-Trodden Path

The traditional approach to pyrazole functionalization involves a two-stage process: initial halogenation of the pyrazole core, followed by a transition-metal-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira) to introduce the desired substituent.

Mechanism and Regioselectivity

Electrophilic aromatic substitution is the operative mechanism for the halogenation of pyrazoles.[4][5] The pyrazole ring is electron-rich, making it susceptible to attack by electrophilic halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).[6][7] The inherent electronic properties of the pyrazole ring direct this substitution preferentially to the C4 position, which is the most nucleophilic site.[2][4][8]

This inherent C4 selectivity is a key feature of the halogenation approach. While predictable, it can also be a limitation if functionalization at other positions is desired.

Advantages and Limitations

The primary advantages of the halogenation strategy lie in its reliability and the vast body of established literature. The reactions are often high-yielding and utilize readily available, inexpensive reagents. However, the multi-step nature of this pathway detracts from its overall efficiency and sustainability. It necessitates pre-functionalization, generates stoichiometric amounts of waste, and the subsequent cross-coupling step requires often sensitive and expensive catalysts.[2][3]

Data Summary: Representative Halogenation of Pyrazoles
EntryPyrazole SubstrateHalogenating AgentConditionsProductYield (%)Reference
11-PhenylpyrazoleNBS (1.1 eq)DMF, 0 °C to rt4-Bromo-1-phenylpyrazole95[6]
23,5-DimethylpyrazoleNCS (2.0 eq)Acetonitrile, 40 °C4-Chloro-3,5-dimethylpyrazoleHigh[9]
3Pyrazolo[1,5-a]pyrimidineKX, PIDAH₂O, rtC3-Halogenated Product61-75[10]
41,3-Diketone + ArylhydrazineN-BromosaccharinSiO₂-H₂SO₄, solvent-free4-BromopyrazoleHigh[7]
Experimental Protocol: C4-Bromination of 1-Phenylpyrazole

This protocol is adapted from established literature procedures for the selective C4-bromination of an N-substituted pyrazole.[6]

Materials:

  • 1-Phenylpyrazole

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 1-phenylpyrazole (1.0 eq) in anhydrous DMF (e.g., 0.5 M solution).

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x volumes).

  • Combine the organic layers and wash sequentially with saturated aqueous Na₂S₂O₃, water, and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the pure 4-bromo-1-phenylpyrazole.

Chapter 2: C-H Activation: A Paradigm of Efficiency

Direct C-H activation has emerged as a powerful and elegant strategy that circumvents the need for pre-functionalization.[2][3] This approach utilizes a transition-metal catalyst to directly cleave a C-H bond on the pyrazole ring and forge a new C-C or C-heteroatom bond in a single, atom-economical step.

Mechanism and Regioselectivity

Transition-metal-catalyzed C-H activation typically proceeds via a concerted metalation-deprotonation (CMD) mechanism.[11][12] A key element for achieving high regioselectivity is the use of a directing group (DG). For pyrazoles, a directing group is often installed at the N1 position. This group coordinates to the metal center (e.g., Palladium, Ruthenium, Rhodium), positioning the catalyst in proximity to a specific C-H bond.[13][14][15]

Due to the formation of a stable five- or six-membered metallacycle intermediate, this strategy overwhelmingly favors functionalization at the C5 position.[1][8] This provides a regiochemical outcome that is complementary to the classical halogenation approach.

Advantages and Limitations

The foremost advantages of C-H activation are its superior step- and atom-economy. By eliminating the pre-halogenation and subsequent coupling steps, it significantly shortens synthetic sequences and reduces waste.[2][3][8] Furthermore, it provides access to C5-functionalized pyrazoles that are often difficult to obtain via traditional methods.[1]

However, the methodology is not without its challenges. It often requires more expensive and air-sensitive transition-metal catalysts and ligands. The necessity of installing and sometimes removing a directing group can add steps to the overall synthesis, although many directing groups are now designed for easy removal or modification.[15] Reaction optimization can also be more complex compared to standard halogenation.

Data Summary: Representative C-H Arylation of Pyrazoles
EntryPyrazole SubstrateCoupling PartnerCatalyst SystemConditionsProductYield (%)Reference
11-(Pyridin-2-yl)pyrazolePhenylboronic acidCo(hfacac)₂, CeSO₄HFIP, 100 °C1-(Pyridin-2-yl)-5-phenylpyrazoleHigh[16]
2Ethyl 1-methylpyrazole-4-carboxylateAryl bromidesPd(OAc)₂Toluene, 110 °CC5-Arylated pyrazoleHigh[17]
3N-Aryl pyrazolesAryl halidesRuCl₃, PCy₃NMP, 120 °CC5-Arylated productModerate-High[18]
4N-AlkylpyrazoleAryl iodidesPd(OAc)₂, Ag₂OAcetic acid, 80-130 °Cβ-Arylated productGood-High[19]
Experimental Protocol: Palladium-Catalyzed C5-Arylation of an N-Acyl Pyrazole

This generalized protocol is based on palladium-catalyzed C-H activation methodologies for pyrazoles.[19][20]

Materials:

  • N-Acyl protected pyrazole (e.g., N-pivaloylpyrazole)

  • Aryl iodide (coupling partner)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Silver(I) oxide (Ag₂O) or other suitable oxidant/base

  • Acetic acid (AcOH) or a mixture with hexafluoroisopropanol (HFIP)

  • Schlenk tube or microwave vial, magnetic stirrer, oil bath

Procedure:

  • To a Schlenk tube or microwave vial, add the N-acyl pyrazole (1.0 eq), aryl iodide (1.5 eq), Pd(OAc)₂ (5-10 mol%), and Ag₂O (2.0 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen).

  • Add the degassed solvent (e.g., AcOH or a 1:1 mixture of AcOH/HFIP) via syringe.

  • Seal the vessel and place it in a preheated oil bath at 100-130 °C.

  • Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove inorganic salts, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the C5-arylated pyrazole product.

Chapter 3: Head-to-Head Comparison: Choosing the Right Tool for the Job

The choice between C-H activation and halogenation is not merely a matter of preference but a strategic decision based on the specific synthetic goal.

Regioselectivity: The Fundamental Divergence

The most striking difference is the regiochemical outcome. Halogenation provides a reliable route to C4-functionalized pyrazoles, while directing group-assisted C-H activation is the premier method for accessing the C5 position. This complementarity is a powerful tool for synthetic chemists.

G cluster_0 Pyrazole Functionalization Pyrazole Pyrazole Core Halogenation Electrophilic Halogenation (e.g., NBS, NCS) Pyrazole->Halogenation Inherent Reactivity CH_Activation Directed C-H Activation (e.g., Pd, Ru, Rh catalyst) Pyrazole->CH_Activation Directing Group C4_Product C4-Functionalized Pyrazole Halogenation->C4_Product C5_Product C5-Functionalized Pyrazole CH_Activation->C5_Product

Caption: Regiochemical divergence between halogenation and directed C-H activation.

Step and Atom Economy: A Clear Winner

In terms of efficiency, C-H activation holds a distinct advantage. The traditional pathway requires two separate chemical transformations, whereas C-H activation accomplishes the functionalization in a single step.

G cluster_0 Halogenation Pathway (Two Steps) cluster_1 C-H Activation Pathway (One Step) A1 Pyrazole A2 1. Halogenation A1->A2 A3 Halogenated Pyrazole A2->A3 A4 2. Cross-Coupling A3->A4 A5 Functionalized Pyrazole A4->A5 B1 Pyrazole B2 Direct C-H Functionalization B1->B2 B3 Functionalized Pyrazole B2->B3

Caption: Workflow comparison showing the step-economy of C-H activation.

This translates directly to reduced solvent usage, less purification, and lower generation of stoichiometric byproducts (e.g., succinimide from NBS, salts from cross-coupling).[2]

Substrate Scope and Practicality
  • Functional Group Tolerance: Modern C-H activation protocols have demonstrated broad functional group tolerance, rivaling that of established cross-coupling reactions.[16] However, certain functional groups may interfere with the catalyst or directing group coordination. Halogenation is generally tolerant of a wide range of functionalities, though strongly activating or deactivating groups can influence reactivity.

  • Scalability and Cost: For large-scale synthesis, the cost and availability of transition-metal catalysts for C-H activation can be a significant consideration. Halogenation often employs cheaper, bulk reagents. However, the overall process cost must account for the additional steps and waste disposal associated with the two-step sequence.

  • Discovery vs. Development: In a discovery setting, the speed and novel regioselectivity offered by C-H activation can be invaluable for rapidly generating diverse libraries of compounds. In process development, the well-understood and robust nature of halogenation/cross-coupling might be favored for its predictability and established scale-up procedures.

Conclusion and Future Outlook

Both C-H activation and halogenation are indispensable tools for the functionalization of pyrazoles. They are not mutually exclusive but rather complementary strategies.

  • Choose Halogenation/Cross-Coupling for:

    • Reliable and predictable synthesis of C4-functionalized pyrazoles .

    • When working with substrates incompatible with C-H activation conditions.

    • Large-scale campaigns where the cost of bulk halogenating agents is advantageous over expensive catalysts.

  • Choose C-H Activation for:

    • Direct and efficient synthesis of C5-functionalized pyrazoles .

    • Maximizing step- and atom-economy in line with green chemistry principles.

    • Rapid library synthesis and late-stage functionalization where avoiding pre-activation is crucial.

The field continues to evolve, with ongoing research focused on developing more active, cheaper, and more robust catalysts for C-H activation using first-row transition metals.[16] Additionally, new methods for achieving C-H activation at the C3 and even C4 positions without relying on inherent electronic bias are emerging, further blurring the lines and expanding the synthetic chemist's toolkit for this critical heterocyclic core.

References

  • Kang, E., & Lee, S. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(30), 5777-5791. [Link]

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2017). 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. Royal Society of Chemistry. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. RSC Publishing. [Link]

  • KTU ePubl. (n.d.). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. [Link]

  • Request PDF. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. [Link]

  • PubMed Central. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. [Link]

  • ResearchGate. (n.d.). Synthetic strategies of pyrazole‐directing C−H activation. [Link]

  • NIH. (n.d.). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. [Link]

  • NIH. (n.d.). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. [Link]

  • ACS Publications. (2021). Pyrazole-Mediated C–H Functionalization of Arene and Heteroarenes for Aryl–(Hetero)aryl Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]

  • PubMed. (2021). Pyrazole-Mediated C-H Functionalization of Arene and Heteroarenes for Aryl-(Hetero)aryl Cross-Coupling Reactions. [Link]

  • ResearchGate. (n.d.). Access to Silylated Pyrazole Derivatives by Palladium-Catalyzed C−H Activation of a TMS group. [Link]

  • NIH. (n.d.). Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. [Link]

  • PubMed. (n.d.). A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. [Link]

  • PubMed. (2016). Access to Silylated Pyrazole Derivatives by Palladium-Catalyzed C-H Activation of a TMS group. [Link]

  • NIH. (n.d.). Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles. [Link]

  • YouTube. (2024). Removable and modifiable directing groups in C-H activation. [Link]

  • ResearchGate. (n.d.). Halogenation of the pyrazole scaffold. [Link]

  • ACS Publications. (2021). Pyrazole-Mediated C–H Functionalization of Arene and Heteroarenes for Aryl–(Hetero)aryl Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]

  • SlideShare. (n.d.). Pyrazole. [Link]

  • ACS Publications. (n.d.). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]

  • PubMed. (2015). Orchestrated triple C-H activation reactions using two directing groups: rapid assembly of complex pyrazoles. [Link]

  • ACS Publications. (2016). Ruthenium-Catalyzed C–H Arylation of Diverse Aryl Carboxylic Acids with Aryl and Heteroaryl Halides. Organic Letters. [Link]

  • MDPI. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]

  • Semantic Scholar. (2016). Access to Silylated Pyrazole Derivatives by Palladium-Catalyzed C-H Activation of a TMS group. [Link]

  • SciELO México. (n.d.). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. [Link]

  • ACS Publications. (n.d.). Halogenation of N-oxygenated pyrazoles. Preparation of N-oxygenated 4-halopyrazole and 4,4-dihalo-4H-pyrazole derivatives. The Journal of Organic Chemistry. [Link]

  • PubMed Central. (n.d.). Inherent Weakly Coordinating Oxo-Group-Directed Ruthenium(II)-Catalyzed C5 Functionalization of 2‑Arylquinolin-4(1H)‑ones. [Link]

  • NIH. (n.d.). Cationic Palladium(II) Catalysis: C-H Activation/Suzuki-Miyaura Couplings at Room Temperature. [Link]

  • ResearchGate. (n.d.). Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. [Link]

  • YouTube. (2022). Mechanism of Halogenation: Electrophilic Substitution Reaction. [Link]

  • Oriental Journal of Chemistry. (n.d.). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. [Link]

  • Wikipedia. (n.d.). Electrophilic halogenation. [Link]

  • ACS Publications. (n.d.). Kinetics and Mechanism of Iodination of Pyrazole. Comparative Reactivities of Pyrazole and Imidazole. Journal of the American Chemical Society. [Link]

  • MDPI. (n.d.). Pd(II)-Catalyzed C-H Acylation of (Hetero)arenes—Recent Advances. [Link]

  • ResearchGate. (2024). Palladium-Catalyzed N -Allylic Alkylation of Pyrazoles and Unactivated Vinylcyclopropanes. [Link]

  • MDPI. (n.d.). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. [Link]

  • ResearchGate. (n.d.). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. [Link]

Sources

A Comparative Guide to Synthetic Equivalents of Methyl 5-iodo-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, halogenated heterocyclic scaffolds are of paramount importance. Among these, iodinated pyrazoles serve as versatile building blocks, particularly in the synthesis of complex pharmaceutical agents, owing to the reactivity of the carbon-iodine bond in cross-coupling reactions. This guide provides an in-depth comparison of two primary synthetic strategies to obtain methyl 5-iodo-1H-pyrazole-3-carboxylate, a key intermediate for numerous drug discovery programs. We will explore the nuances of each approach, offering detailed experimental protocols and a comparative analysis to aid in methodological selection.

Strategic Approaches to the Target Molecule

The synthesis of this compound can be broadly categorized into two distinct strategies, each with its own set of advantages and challenges:

  • Strategy A: Post-Synthethic Iodination. This approach involves the initial construction of the pyrazole-3-carboxylate core, followed by the regioselective introduction of the iodine atom at the C5 position.

  • Strategy B: Cycloaddition with an Iodinated Precursor. This strategy relies on the use of an iodinated building block, which is then used to construct the pyrazole ring, thereby installing the iodine atom at the desired position from the outset.

This guide will now delve into the practical execution of each strategy, providing detailed experimental protocols and a comparative analysis.

Strategy A: Post-Synthetic C5-Iodination of Methyl 1H-pyrazole-3-carboxylate

This strategy is a convergent approach where the pyrazole ring is first synthesized and subsequently functionalized. The key challenge lies in achieving high regioselectivity during the iodination step.

Workflow for Strategy A

Strategy A Workflow cluster_0 Step 1: Pyrazole Synthesis cluster_1 Step 2: Regioselective Iodination A Methyl Propiolate + Diazomethane B Methyl 1H-pyrazole-3-carboxylate A->B [3+2] Cycloaddition C Methyl 1H-pyrazole-3-carboxylate D This compound C->D 1. n-BuLi, THF, -78°C 2. I₂

Caption: Workflow for the synthesis of this compound via post-synthetic iodination.

Experimental Protocols for Strategy A

Step 1: Synthesis of Methyl 1H-pyrazole-3-carboxylate

This reaction involves a [3+2] cycloaddition between methyl propiolate and diazomethane.[1]

  • Materials: Methyl propiolate, Diazomethane (generated in situ or as a solution in diethyl ether), Diethyl ether.

  • Procedure:

    • To a solution of methyl propiolate (1.0 eq.) in diethyl ether at 0 °C, slowly add a freshly prepared solution of diazomethane in diethyl ether until a faint yellow color persists.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears and gas evolution ceases.

    • Wash the ethereal solution with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford methyl 1H-pyrazole-3-carboxylate.

Step 2: Regioselective C5-Iodination

This procedure utilizes n-butyllithium to selectively deprotonate the C5 position of the pyrazole ring, followed by quenching with iodine.

  • Materials: Methyl 1H-pyrazole-3-carboxylate, n-Butyllithium (n-BuLi) in hexanes, Iodine (I₂), Anhydrous tetrahydrofuran (THF).

  • Procedure:

    • Dissolve methyl 1H-pyrazole-3-carboxylate (1.0 eq.) in anhydrous THF under an inert atmosphere (e.g., argon).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Add n-BuLi (1.1 eq.) dropwise while maintaining the temperature at -78 °C.

    • Stir the mixture at -78 °C for 1 hour.

    • Add a solution of iodine (1.2 eq.) in anhydrous THF dropwise to the reaction mixture at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Strategy B: Cycloaddition with an Iodinated Alkyne

This is a more linear approach where the iodine atom is incorporated into one of the key starting materials for the pyrazole synthesis. This strategy hinges on the successful synthesis of the iodinated alkyne and its subsequent cycloaddition.

Workflow for Strategy B

Strategy B Workflow cluster_0 Step 1: Synthesis of Iodinated Alkyne cluster_1 Step 2: Pyrazole Formation A Methyl Propiolate B Methyl 3-iodo-propiolate A->B Hydroiodination C Methyl 3-iodo-propiolate + Diazomethane D This compound C->D [3+2] Cycloaddition

Sources

A Senior Application Scientist's Guide to Purity Assessment of Substituted Pyrazoles by LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pyrazole-Based Drug Development

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous blockbuster drugs, including anti-inflammatory agents like celecoxib, anti-obesity drugs, and various kinase inhibitors.[1] The efficacy and safety of these active pharmaceutical ingredients (APIs) are inextricably linked to their purity. Even minute amounts of impurities—be they unreacted starting materials, by-products, regioisomers, or degradation products—can alter therapeutic effects, introduce toxicity, or impact the stability of the final drug product.[2][3]

Therefore, robust and reliable analytical methods for purity assessment are not merely a regulatory requirement but a fundamental necessity for ensuring patient safety and accelerating drug development timelines. Liquid chromatography coupled with mass spectrometry (LC-MS) has become the gold standard for this purpose, offering a powerful combination of high-resolution separation and sensitive, specific detection.[4][5][6]

This guide provides an in-depth comparison of LC-MS methodologies for the purity assessment of a model substituted pyrazole, celecoxib. We will explore the impact of stationary phase chemistry on the separation of critical impurity pairs and delve into the rationale behind method development and validation, grounded in scientific principles and regulatory expectations set forth by the International Council for Harmonisation (ICH).[7]

Understanding the Impurity Landscape of Substituted Pyrazoles

The primary route to many substituted pyrazoles is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[8][9] This seemingly straightforward reaction can give rise to a complex impurity profile.

Key Impurity Classes:

  • Process-Related Impurities: These include residual starting materials, intermediates, and by-products from side reactions. For our model compound, celecoxib, key process-related impurities include 4-hydrazinobenzene sulfonamide and 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione.[5]

  • Isomeric Impurities: A significant challenge in pyrazole synthesis is controlling regioselectivity. The reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine can lead to the formation of regioisomers, where the substituents on the pyrazole ring are arranged differently.[4][10][11] For celecoxib, the desired 1,5-diarylpyrazole can be accompanied by the 1,3-diaryl regioisomer.[4][5]

  • Degradation Products: Forced degradation studies, conducted under stress conditions such as acid, base, oxidation, heat, and light, are essential for identifying potential degradants that could form during the shelf-life of the drug substance.[2] These studies help establish the stability-indicating nature of the analytical method.

Comparative Analysis of LC-MS Methodologies

The choice of chromatographic conditions is paramount for achieving the necessary resolution between the API and its closely related impurities. Here, we compare three distinct stationary phases for the analysis of celecoxib and its critical impurities: the regioisomer and a polar starting material.

Experimental Workflow

The overall workflow for the purity assessment is depicted below. This systematic approach ensures that the developed method is robust, reliable, and fit for its intended purpose.

LC-MS Purity Assessment Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Analysis & Reporting SamplePrep Sample & Standard Preparation ColumnScreen Column Screening (C18, Phenyl-Hexyl, HILIC) SamplePrep->ColumnScreen MobilePhaseOpt Mobile Phase Optimization ColumnScreen->MobilePhaseOpt MS_Params MS Parameter Tuning MobilePhaseOpt->MS_Params Specificity Specificity (Forced Degradation) MS_Params->Specificity Optimized Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness RoutineAnalysis Routine Sample Analysis Robustness->RoutineAnalysis Validated Method DataProcessing Data Processing & Impurity Profiling RoutineAnalysis->DataProcessing Report Reporting & Documentation DataProcessing->Report Celecoxib Fragmentation Pathway cluster_0 Celecoxib [M+H]+ cluster_1 Fragment 1 cluster_2 Fragment 2 cluster_3 Fragment 3 Parent m/z 382.08 Frag1 m/z 302.05 (Loss of SO2) Parent->Frag1 -SO2 Frag2 m/z 223.08 (Cleavage of Pyrazole-Benzenesulfonamide bond) Parent->Frag2 Frag3 m/z 159.02 (Benzenesulfonamide moiety) Parent->Frag3

Sources

A Senior Application Scientist's Guide to Palladium Catalysts for the Suzuki Coupling of Iodopyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous commercially available drugs.[1] Its ability to act as a versatile pharmacophore has driven significant interest in methods for its functionalization. Among the most powerful tools in the synthetic chemist's arsenal for creating carbon-carbon bonds is the Suzuki-Miyaura cross-coupling reaction.[2] This guide provides an in-depth comparison of various palladium catalysts for the Suzuki coupling of iodopyrazoles, offering field-proven insights and experimental data to aid in catalyst selection and reaction optimization.

The Mechanism: A Palladium-Powered Cycle

The Suzuki-Miyaura coupling is a complex catalytic process that unites an organohalide (in our case, an iodopyrazole) with an organoboron species (typically a boronic acid or ester).[2][3] The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4] Understanding this cycle is fundamental to troubleshooting reactions and selecting the appropriate catalyst system.

The generally accepted mechanism involves three key steps:[2][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the iodopyrazole. This is often the rate-determining step and is influenced by the electron density of the pyrazole and the steric environment around the C-I bond.[5]

  • Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium(II) center, displacing the halide.[6]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][3]

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition PdII_Complex R_1-Pd(II)L_n-I Pd0->PdII_Complex R_1-I (Iodopyrazole) Transmetalation Transmetalation PdII_Aryl_Complex R_1-Pd(II)L_n-R_2 PdII_Complex->PdII_Aryl_Complex R_2-B(OR)_2 (Boronic Acid/Ester) + Base PdII_Aryl_Complex->Pd0 RE Reductive Elimination Product R_1-R_2 PdII_Aryl_Complex->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Palladium Catalysts

The choice of catalyst is paramount for a successful coupling reaction. The "best" catalyst is substrate-dependent, and selection involves a trade-off between activity, stability, cost, and ease of handling. Iodopyrazoles are relatively reactive coupling partners due to the lability of the C-I bond.[7] However, challenges can arise from steric hindrance or the presence of sensitive functional groups.

Traditional Phosphine-Based Catalysts

These are the workhorses of many labs, valued for their versatility and extensive documentation in the literature.

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): As a pre-formed, air-sensitive Pd(0) complex, it can directly enter the catalytic cycle without an in-situ reduction step.[8][9] It is effective for a wide range of substrates. However, the relatively low steric bulk and electron-donating ability of the triphenylphosphine ligand can sometimes lead to slower reaction rates or lower yields with sterically demanding substrates.[10]

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)): This is an air-stable Pd(II) precatalyst that must be reduced to the active Pd(0) species in the reaction mixture.[9][11] The dppf ligand has a wide "bite angle," which can promote reductive elimination and stabilize the catalytic species. It is often an excellent choice for heteroaromatic couplings and is generally more robust than Pd(PPh₃)₄.[8]

Advanced Ligand Systems: Buchwald Catalysts

The Buchwald group has developed a portfolio of bulky, electron-rich biarylmonophosphine ligands (e.g., SPhos, XPhos) that generate highly active catalysts.[12][13] These are often supplied as air-stable Pd(II) "precatalysts" (G2, G3) that readily generate the active monoligated Pd(0) species under reaction conditions.[14][15]

  • Causality: The steric bulk of ligands like SPhos facilitates the reductive elimination step, which is often the turnover-limiting step for hindered biaryl synthesis.[12] Their strong electron-donating character promotes the oxidative addition of even less reactive C-Cl bonds, although this is less of a concern for iodopyrazoles.[16] For challenging couplings involving sterically encumbered iodopyrazoles or boronic acids, Buchwald catalysts are frequently the superior choice, allowing for lower catalyst loadings and milder reaction conditions.[17][18]

N-Heterocyclic Carbene (NHC) Ligands: PEPPSI Catalysts

PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are a class of air- and moisture-stable Pd(II) precatalysts featuring a strongly donating N-heterocyclic carbene (NHC) ligand.[19]

  • Causality: The NHC ligand forms a very strong bond with the palladium center, creating a robust catalyst that is resistant to decomposition.[20] The 3-chloropyridyl "throw-away" ligand facilitates the in-situ generation of the active Pd(0) species. PEPPSI catalysts, such as PEPPSI-IPr, are known for their high efficiency, broad functional group tolerance, and operational simplicity, often not requiring glove-box handling.[19] They are particularly effective for coupling sterically hindered and electron-rich substrates.[21]

Data-Driven Catalyst Performance Comparison

The following table summarizes typical conditions and outcomes for the Suzuki coupling of 4-iodopyrazole derivatives, compiled from literature sources. This serves as a starting point for catalyst screening.

Catalyst SystemPrecursorLigandTypical Loading (mol%)BaseSolventTemp (°C)Approx. Yield (%)Key Advantages & Considerations
Pd(PPh₃)₄ Pd(PPh₃)₄PPh₃2 - 5Na₂CO₃, Cs₂CO₃Dioxane/H₂O, DME/H₂O90 - 10085 - 95Widely available, good for simple substrates. Air-sensitive.[22][23]
PdCl₂(dppf) PdCl₂(dppf)dppf3 - 5Cs₂CO₃, K₂CO₃DMF, Dioxane90 - 10088 - 96Air-stable, robust, good for a broad range of boronic acids.[7][11]
Buchwald G2 XPhos Pd G2XPhos0.5 - 2K₃PO₄, K₂CO₃Toluene/H₂O, DioxaneRT - 100>90Highly active, low catalyst loading, good for hindered substrates.[14][17][24]
PEPPSI-IPr PEPPSI-IPrIPr (NHC)1 - 3K₂CO₃, K₃PO₄THF, Dioxane60 - 90>90Air- and moisture-stable, operationally simple, high functional group tolerance.[20]

Experimental Protocols

The following protocols are self-validating systems, designed for reproducibility. Always ensure that solvents are properly degassed to remove oxygen, which can deactivate the palladium catalyst.

Protocol 1: General Coupling using Pd(PPh₃)₄

This protocol is a reliable starting point for coupling various arylboronic acids with an unprotected 4-iodopyrazole.

  • Reaction Setup: To a flame-dried Schlenk tube, add the 4-iodopyrazole derivative (0.5 mmol, 1.0 equiv), the arylboronic acid (0.55 mmol, 1.1 equiv), and cesium carbonate (Cs₂CO₃, 1.25 mmol, 2.5 equiv).

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,2-dimethoxyethane (DME, 3 mL) and water (1.2 mL) via syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.01 mmol, 2 mol%).

  • Reaction: Heat the mixture to 90°C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[22]

Protocol 2: Challenging Coupling using a Buchwald Precatalyst

This protocol is adapted for more sterically hindered substrates where traditional catalysts may fail.

  • Reaction Setup: In a glovebox, add the hindered iodopyrazole (1.0 mmol, 1.0 equiv), the hindered boronic acid (1.5 mmol, 1.5 equiv), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), and XPhos Pd G2 (0.01 mmol, 1 mol%) to a vial.

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and water (1 mL).

  • Reaction: Seal the vial and remove it from the glovebox. Heat the mixture to 60-100°C with vigorous stirring. Monitor the reaction by LC-MS.

  • Workup and Purification: Follow the workup and purification steps as described in Protocol 1.[18]

Experimental_Workflow cluster_workflow General Suzuki Coupling Workflow start 1. Reagent Assembly setup Combine Iodopyrazole, Boronic Acid, & Base start->setup inert Establish Inert Atmosphere (Ar/N2) setup->inert solvents Add Degassed Solvents inert->solvents catalyst Add Palladium Catalyst/Precatalyst solvents->catalyst reaction 2. Reaction catalyst->reaction heating Heat & Stir (Monitor by TLC/LC-MS) reaction->heating workup 3. Workup & Purification heating->workup Upon Completion quench Cool & Quench (e.g., with H2O) workup->quench extract Solvent Extraction quench->extract purify Column Chromatography extract->purify end 4. Characterization purify->end

Caption: A generalized workflow for a palladium-catalyzed Suzuki coupling experiment.

Conclusion

The Suzuki-Miyaura coupling of iodopyrazoles is a highly reliable and versatile transformation crucial for drug discovery. For simple, unhindered substrates, traditional catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) offer a cost-effective and dependable solution. However, as substrate complexity and steric hindrance increase, the superior activity of modern catalytic systems becomes evident. Buchwald precatalysts excel in challenging situations, often providing high yields at low catalyst loadings and mild temperatures. For operational simplicity and robustness, air- and moisture-stable PEPPSI-type NHC catalysts present a compelling alternative, minimizing the need for stringent inert techniques. A judicious screening of these catalyst classes, guided by the principles and data presented here, will empower researchers to efficiently synthesize novel pyrazole derivatives for the advancement of pharmaceutical science.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Macharia, J. M., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Khan, I., et al. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic Chemistry. (2018). [Link]

  • Blake, D., et al. Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. RSC Medicinal Chemistry. (2024). [Link]

  • Aslam, S., et al. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules. (2022). [Link]

  • Yılmaz, M. K., & Keleş, M. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Journal of the Turkish Chemical Society, Section A: Chemistry. (2018). [Link]

  • ResearchGate. Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... (2020). [Link]

  • Liu, W., et al. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Angewandte Chemie International Edition. (2017). [Link]

  • ResearchGate. Suzuki–Miyaura reaction using 5-amino-pyrazole. (2023). [Link]

  • Wikipedia. PEPPSI. [Link]

  • Huang, J., Hong, J. T., & Hong, S. H. Suzuki-Miyaura cross-coupling reaction catalyzed by PEPPSI-type 1,4-di(2,6-diisopropylphenyl)-1,2,3-triazol-5-ylidene (tzIPr) palladium complex. Catalysis Communications. (2015). [Link]

  • ResearchGate. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (2017). [Link]

  • Organic Chemistry Portal. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. [Link]

  • Kumar, A., et al. PEPPSI-SONO-SP2: a new highly efficient ligand-free catalyst system for the synthesis of tri-substituted triazine derivatives via Suzuki–Miyaura and Sonogashira coupling reactions under a green approach. RSC Advances. (2016). [Link]

  • Billingsley, K. L., & Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. (2008). [Link]

  • Johnson Matthey. Buchwald precatalysts G2 and G3. [Link]

  • Boruah, J. J., & Das, S. P. Palladium (Pd)-based Photocatalysts for Suzuki Coupling Reactions: An Overview. Mini-Reviews in Organic Chemistry. (2023). [Link]

  • ResearchGate. Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)? (2015). [Link]

  • Yılmaz, M. K., & Keleş, M. The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. Journal of the Turkish Chemical Society, Section A: Chemistry. (2018). [Link]

  • MDPI. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (2024). [Link]

  • ResearchGate. Pd(dppf)Cl2-CH2Cl2 and Pd(PPh3)4 what is differance between these palladium bases ? (2019). [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). [Link]

  • MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2021). [Link]

  • Barder, T. E., et al. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society. (2005). [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. (2010). [Link]

  • Trust, T. A., et al. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Organic Letters. (2020). [Link]

  • The Buchwald Research Group. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (2015). [Link]

  • Joshaghani, M., et al. Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry. (2006). [Link]

  • Organometallics. Pd Feature. (2009). [Link]

  • White Rose Research Online. Catalyst Activation and Speciation Involving DyadPalladate™ Pre-Catalysts in Suzuki-Miyaura and Buchwald-Hartwig Cross-Coupling. (2025). [Link]

  • Preprints.org. Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. (2021). [Link]

Sources

A Senior Application Scientist's Guide to Regioselectivity in the Functionalization of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its diverse biological activities and versatile synthetic handles. However, the inherent electronic properties of the pyrazole ring, coupled with the influence of various substituents, present a nuanced challenge in achieving regioselective functionalization. This guide provides an in-depth comparison of key functionalization strategies, offering insights into the mechanistic underpinnings that govern regiochemical outcomes. By understanding the interplay of electronic and steric effects, researchers can navigate the complexities of pyrazole chemistry to precisely engineer molecules with desired properties.

Electrophilic Aromatic Substitution: Targeting the Electron-Rich C4 Position

Electrophilic aromatic substitution (EAS) is a fundamental strategy for functionalizing the pyrazole ring. The inherent electronic nature of the pyrazole system, with its two adjacent nitrogen atoms, renders the C4 position the most electron-rich and, therefore, the most susceptible to electrophilic attack. This preference is a cornerstone of pyrazole chemistry, though the presence of substituents can modulate this reactivity.

Halogenation: A Gateway to Further Functionalization

Regioselective halogenation of pyrazoles provides valuable intermediates for cross-coupling reactions. The C4 position is the default site for halogenation in the absence of overwhelming steric hindrance or strong directing groups.

Comparison of Halogenation Methods:

Starting PyrazoleReagents and ConditionsMajor Product (Regiochemistry)Yield (%)Reference
1-Phenyl-3,5-dimethyl-1H-pyrazoleN-Chlorosuccinimide (NCS), Acetonitrile, 40°C, 3h4-Chloro-1-phenyl-3,5-dimethyl-1H-pyrazole (C4)Not specified[1]
1-Phenyl-3,5-dimethyl-1H-pyrazoleN-Bromosuccinimide (NBS), Ethanol, Reflux4-Bromo-1-phenyl-3,5-dimethyl-1H-pyrazole (C4)Good[1]
1-Phenyl-3,5-dimethyl-1H-pyrazoleN-Iodosuccinimide (NIS), Ethanol, Reflux4-Iodo-1-phenyl-3,5-dimethyl-1H-pyrazole (C4)Good[1]
Pyrazolo[1,5-a]pyrimidineKI, PIDA, H₂O, rt, 3h3-Iodo-pyrazolo[1,5-a]pyrimidine (C3)89-92%[2]

Mechanistic Insight: The electrophilic halogenating agent (e.g., generated from NCS, NBS, or NIS) is attacked by the electron-rich C4 position of the pyrazole ring. The stability of the resulting Wheland intermediate, where the positive charge is delocalized, favors substitution at this position.[3][4] In the case of fused systems like pyrazolo[1,5-a]pyrimidines, the electronic landscape is altered, directing the electrophile to the C3 position.[2]

Experimental Protocol: Regioselective C4-Iodination of 1-Phenyl-3,5-dimethyl-1H-pyrazole

  • To a solution of 1-phenyl-3,5-dimethyl-1H-pyrazole (1.0 mmol) in ethanol (10 mL), add N-iodosuccinimide (1.1 mmol).

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous sodium thiosulfate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-iodo-1-phenyl-3,5-dimethyl-1H-pyrazole.

Nitration: Introducing a Versatile Functional Group

Nitration of pyrazoles, typically at the C4 position, introduces a nitro group that can be further transformed into other functionalities, such as amines.

Comparison of Nitration Conditions:

Starting PyrazoleReagents and ConditionsMajor Product (Regiochemistry)Yield (%)Reference
PyrazoleHNO₃, H₂SO₄4-Nitropyrazole (C4)Good[5]
1-Phenyl-3-methyl-5-chloro-1H-pyrazoleFuming HNO₃1-(4-Nitrophenyl)-3-methyl-4-nitro-5-chloro-1H-pyrazole (C4 and phenyl para)Not specified[6]

Mechanistic Insight: The nitronium ion (NO₂⁺), generated from the mixture of nitric and sulfuric acids, acts as the electrophile. The C4 position of the pyrazole ring attacks the nitronium ion, leading to the formation of the 4-nitro-substituted product.[5] The presence of an activating group on the N1-phenyl substituent can lead to concurrent nitration of the phenyl ring.[6]

Metalation and C-H Functionalization: Precision Engineering of the Pyrazole Core

Directed metalation and C-H functionalization have emerged as powerful tools for the regioselective introduction of substituents at positions that are not readily accessible through classical electrophilic substitution. These methods offer a high degree of control, enabling the synthesis of complex, polysubstituted pyrazoles.

Deprotonation and Metalation: A Tale of Two Metals

The choice of the metalating agent and the reaction conditions can profoundly influence the site of deprotonation on the pyrazole ring.

Comparison of Lithiation and Magnesiation:

Starting PyrazoleReagents and ConditionsMajor Product (Regiochemistry)Yield (%)Reference
1-Methylpyrazolen-BuLi, THF (Thermodynamic)5-Lithio-1-methylpyrazole (C5)Good[6][7]
N-Substituted PyrazolesTMPMgCl·LiCl, THF, 25°CC5-Magnesiated Pyrazole (C5)72-91%[8][9][10]
N-Aryl PyrazolessBu₂Mg, Tolueneortho,ortho'-dimagnesiated N-aryl pyrazoleGood[11][12]

Mechanistic Insight: The C5 proton of the pyrazole ring is the most acidic, making it the preferred site for deprotonation under thermodynamic control with strong bases like n-BuLi.[6][7] The use of TMP-based magnesium reagents often provides excellent regioselectivity for the C5 position, even under milder conditions.[8][9][10] The choice of solvent and temperature is critical in controlling the kinetic versus thermodynamic outcome of lithiation.[6][7]

Experimental Protocol: Regioselective C5-Magnesiation of 1-Methylpyrazole

  • To a solution of 1-methylpyrazole (1.0 mmol) in anhydrous THF (5 mL) under an argon atmosphere, add TMPMgCl·LiCl (1.1 mmol, 1.0 M in THF) dropwise at 25°C.

  • Stir the reaction mixture at 25°C for 1 hour.

  • Cool the mixture to 0°C and quench with the desired electrophile (e.g., benzaldehyde, 1.2 mmol).

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Directed C-H Activation: Leveraging Coordinating Groups

The presence of a directing group on the pyrazole ring can steer transition metal catalysts to activate specific C-H bonds, enabling highly regioselective functionalization.

Comparison of Directing Groups in C-H Arylation:

Starting PyrazoleDirecting GroupCatalyst/ReagentsMajor Product (Regiochemistry)Yield (%)Reference
1-Aryl-1H-pyrazolesPyrazole N2Pd(OAc)₂, Aryl HalideC5-Arylated Pyrazole (C5)Good[13][14][15]
4-Alkoxy/Thioalkyl Pyrazoles4-SubstituentPd Catalyst, Aryl BromideC5-Arylated Pyrazole (C5)Good[16]
N-Aryl PyrazolesPyrazole N2Co(hfacac)₂, Arylboronic Acidortho-Arylated N-Aryl GroupGood[17]

Mechanistic Insight: The directing group coordinates to the metal center, bringing it in close proximity to a specific C-H bond. This facilitates oxidative addition and subsequent functionalization at that site. The pyrazole N2 atom is a common and effective directing group for C5-functionalization.[13][14][15] The choice of catalyst, oxidant, and solvent can be crucial in achieving high regioselectivity.[17][18]

Cross-Coupling Reactions: Building Complexity from Halogenated Pyrazoles

Suzuki-Miyaura cross-coupling is a workhorse reaction for the formation of C-C bonds, and halogenated pyrazoles are excellent substrates for this transformation. The regioselectivity is predetermined by the position of the halogen atom.

Representative Suzuki-Miyaura Couplings of Halopyrazoles:

HalopyrazoleCoupling PartnerCatalyst/ConditionsProductYield (%)Reference
4-Bromo-3,5-dinitro-1H-pyrazoleArylboronic acidXPhos Pd G2, Base4-Aryl-3,5-dinitro-1H-pyrazoleGood[4]
4-IodopyrazolesOrganozinc halidesPd(II) catalyst4,4'-BipyrazolesGood[19]

Mechanistic Insight: The catalytic cycle of the Suzuki-Miyaura reaction involves oxidative addition of the halopyrazole to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to afford the coupled product and regenerate the catalyst.[20] The use of appropriate ligands and bases is critical for efficient coupling, especially with N-H free pyrazoles which can inhibit the catalyst.[1]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-3,5-dinitro-1H-pyrazole

  • In a microwave vial, combine 4-bromo-3,5-dinitro-1H-pyrazole (0.5 mmol), the corresponding arylboronic acid (0.75 mmol), XPhos Pd G2 (0.025 mmol), and potassium carbonate (1.5 mmol).

  • Add a mixture of 1,4-dioxane and water (2:1, 3 mL).

  • Seal the vial and heat in a microwave reactor at 100°C for 30 minutes.

  • After cooling, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

N-Alkylation: Navigating the Regioselectivity Challenge

The N-alkylation of unsymmetrically substituted pyrazoles often presents a significant regioselectivity challenge due to the similar nucleophilicity of the two nitrogen atoms. However, careful control of reaction conditions and the nature of the substituents can lead to highly selective outcomes.

Factors Influencing N-Alkylation Regioselectivity:

FactorInfluence on RegioselectivityExampleReference
Steric Hindrance Alkylation occurs at the less sterically hindered nitrogen.Bulky C3/C5 substituents direct alkylation to the less hindered nitrogen.[2]
Electronic Effects Electron-withdrawing groups on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.Trifluoromethyl groups can direct alkylation.[8]
Reaction Conditions The choice of base, solvent, and counter-ion can dramatically switch the regioselectivity.NaH in THF or K₂CO₃ in DMSO often favor N1-alkylation.[2]
Directing Groups Functional groups capable of coordinating with the counter-ion can direct alkylation to a specific nitrogen.A hydrazone substituent can guide alkylation.[8]

Mechanistic Insight: The regiochemical outcome of N-alkylation is a delicate balance between steric and electronic factors.[2][3][8] The formation of a pyrazolate anion and its subsequent reaction with an alkylating agent can be influenced by the coordination of the cation to a specific nitrogen or a directing group, thereby blocking one site and promoting reaction at the other.[8]

Conclusion

The regioselective functionalization of substituted pyrazoles is a multifaceted challenge that can be addressed through a deep understanding of the underlying electronic and steric principles. While electrophilic substitution generally favors the C4 position, modern methodologies such as directed metalation, C-H activation, and carefully controlled N-alkylation provide access to a diverse array of functionalized pyrazoles with high precision. This guide serves as a comparative framework to aid researchers in selecting the optimal strategy for their synthetic targets, ultimately accelerating the discovery and development of novel pyrazole-based compounds.

References

  • Babenko, V. V., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. [Link]

  • Despotopoulou, C., Klier, L., & Knochel, P. (2009). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 11(15), 3326–3329. [Link]

  • Fathalla, W., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995. [Link]

  • Gomha, S. M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. [Link]

  • Li, B., et al. (2015). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 13(35), 9072-9083. [Link]

  • Sambiagio, C., et al. (2014). A comprehensive overview on directing groups applied in metal catalyzed C–H functionalization chemistry. Chemical Society Reviews, 43(14), 5074-5129. [Link]

  • Schinkel, M., et al. (2014). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 12(4), 570-583. [Link]

  • Faibish, N. C., et al. (2006). Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study. Organic & Biomolecular Chemistry, 4(7), 1261-1267. [Link]

  • Chalyk, B. A., et al. (2019). Regioselective Synthesis of Functionalized 3- or 5-Fluoroalkyl Isoxazoles and Pyrazoles from Fluoroalkyl Ynones and Binucleophiles. The Journal of Organic Chemistry, 84(22), 14693–14704. [Link]

  • Wang, D.-H., et al. (2012). Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles. Tetrahedron Letters, 53(22), 2749-2752. [Link]

  • Babenko, V. V., et al. (2025). Switching pyrazole N-alkylation regioselectivity. ResearchGate. [Link]

  • Kumar, A., et al. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances, 14(19), 13329-13333. [Link]

  • Scribd. (n.d.). Complete Electrophilic Substitution Reactions Pyrazole. [Link]

  • Chalyk, B. A., et al. (2019). Regioselective Synthesis of Functionalized 3- or 5-Fluoroalkyl Isoxazoles and Pyrazoles from Fluoroalkyl Ynones and Binucleophiles. The Journal of Organic Chemistry, 84(22), 14693–14704. [Link]

  • Boga, S. B., et al. (2017). Regioselective palladium-catalyzed C-H arylation of 4-alkoxy and 4-thioalkyl pyrazoles. Tetrahedron Letters, 58(49), 4587-4590. [Link]

  • Xu, X., et al. (2019). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry, 15, 2396-2402. [Link]

  • Silva, A. M. S., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 2. [Link]

  • Reddy, P. R., et al. (2016). Regioselective synthesis of functionalized pyrazole-chalcones via a base mediated reaction of diazo compounds with pyrylium salts. Organic & Biomolecular Chemistry, 14(34), 8089-8093. [Link]

  • Slanina, T., et al. (2020). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 18(21), 4066-4073. [Link]

  • Lemetre, G., et al. (2021). Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. The Journal of Organic Chemistry, 86(24), 18066–18073. [Link]

  • Silva, A. M. S., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 2. [Link]

  • Despotopoulou, C., Klier, L., & Knochel, P. (2009). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 11(15), 3326–3329. [Link]

  • Soulé, J.-F., et al. (2021). C-H Bond Arylation of Pyrazoles at the β-Position: General Conditions and Computational Elucidation for a High Regioselectivity. Chemistry – A European Journal, 27(17), 5546-5554. [Link]

  • Brahim, M., et al. (2015). Selective Palladium-Catalyzed Direct C–H Arylation of Unsubstituted N-Protected Pyrazoles. European Journal of Organic Chemistry, 2015(26), 5770-5774. [Link]

  • Squeo, B. M., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5873. [Link]

  • Jansa, P., et al. (2012). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Molecules, 17(11), 12727-12753. [Link]

  • Krivoshein, A., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9573–9583. [Link]

  • Dolenc, M. S., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4784. [Link]

  • Diemoz, K. (2010). Nitration of Substituted Aromatic Rings and Rate Analysis. [Link]

  • Lumen Learning. (n.d.). Substituent Effects. Organic Chemistry II. [Link]

  • Pereira, C. M. P., et al. (2005). A mild and efficient method for halogenation of 3,5-dimethyl pyrazoles by ultrasound irradiation using N-halosuccinimides. Tetrahedron Letters, 46(40), 6833-6837. [Link]

  • Iaroshenko, V. O., et al. (2017). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Molecules, 22(12), 2057. [Link]

  • Štefane, B., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(10), 2633. [Link]

  • Castagnolo, D., et al. (2006). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 71(19), 7473–7476. [Link]

  • Babenko, V. V., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. [Link]

  • OpenStax. (2023). Substituent Effects in Electrophilic Substitutions. Organic Chemistry. [Link]

  • Fathalla, W., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995. [Link]

  • Zhang, J., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(21), 5013. [Link]

  • Ghavtadze, N., et al. (2025). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. ResearchGate. [Link]

  • Kilis, E., et al. (2018). Effects of the Experimental Conditions on the Yields of Halo- substituted Pyrazoles in the Anode Compartment of a Membrane- separated Electrolysis Cell. ResearchGate. [Link]

  • Dagousset, G., et al. (2021). Directed regioselective ortho,ortho′-magnesiations of aromatics and heterocycles using sBu2Mg in toluene. Chemical Science, 12(20), 7064-7070. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Dagousset, G., et al. (2021). Directed Regioselective ortho,ortho'-Magnesiations of Aromatics and Heterocycles using sBu2Mg in Toluene. Chemical Science, 12(20), 7064-7070. [Link]

Sources

A Senior Application Scientist's Guide: Iodopyrazoles vs. Chloropyrazoles in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

For researchers, scientists, and drug development professionals, the pyrazole scaffold is a privileged structure, forming the core of numerous therapeutics, from kinase inhibitors to anti-inflammatory agents.[1][2][3] The strategic functionalization of this heterocycle is paramount in medicinal chemistry for generating diverse compound libraries and optimizing lead candidates.[1][4] Among the most powerful tools for this purpose are palladium-catalyzed cross-coupling reactions, where a halogenated pyrazole is a key starting material.

This guide provides an in-depth, objective comparison of two common halogenated precursors: iodopyrazoles and chloropyrazoles. While seemingly a simple substitution, the choice between iodine and chlorine has profound implications for reaction kinetics, catalyst selection, process development, and ultimately, project timelines and costs. We will dissect the fundamental principles governing their reactivity, present comparative experimental insights, and provide actionable protocols to guide your synthetic strategy.

The Decisive Factor: Carbon-Halogen Bond Dissociation Energy

The divergent behavior of iodopyrazoles and chloropyrazoles in cross-coupling reactions is rooted in fundamental physical organic chemistry. The rate-determining step in many palladium-catalyzed cycles, such as the Suzuki-Miyaura or Sonogashira coupling, is the initial oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The ease of this step is inversely proportional to the bond strength of that carbon-halogen bond.[5]

The bond dissociation energies follow a clear trend:

  • C-Cl: ~84 kcal/mol (Strongest)

  • C-Br: ~71 kcal/mol

  • C-I: ~57 kcal/mol (Weakest)

This directly translates to a general reactivity trend in palladium-catalyzed reactions: Iodo > Bromo > Chloro .[1][5] Consequently, iodopyrazoles undergo oxidative addition more readily, enabling reactions under milder conditions, while the robust C-Cl bond of chloropyrazoles necessitates more specialized and highly active catalyst systems to achieve efficient coupling.[1]

G cluster_0 Reactivity Trend Iodo Iodopyrazole Chloro Chloropyrazole Iodo->Chloro Decreasing Reactivity Increasing Bond Strength

Caption: General reactivity trend of halopyrazoles in cross-coupling.

Comparative Performance in Key Cross-Coupling Reactions

The theoretical reactivity trend manifests clearly in practice. Below, we compare the performance of iodopyrazoles and chloropyrazoles in three pivotal synthetic transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating carbon-carbon bonds.[6][7] When comparing iodo- and chloropyrazole substrates, the differences in required reaction conditions are stark. Iodopyrazoles often react efficiently at lower temperatures with standard palladium catalysts, whereas chloropyrazoles demand more sophisticated, electron-rich ligands and higher thermal energy to overcome the activation barrier of C-Cl bond cleavage.[8]

Parameter4-Iodopyrazole Derivative4-Chloropyrazole DerivativeRationale & Causality
Typical Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd₂(dba)₃ + Bulky Ligand (e.g., SPhos, XPhos)The strong C-Cl bond requires a more electron-rich, sterically demanding ligand to promote the difficult oxidative addition step.[8]
Typical Base K₂CO₃, Na₂CO₃K₃PO₄, Cs₂CO₃Stronger bases are often needed to facilitate the catalytic cycle with less reactive aryl chlorides.
Temperature 60 - 90 °C100 - 120 °CHigher thermal energy is required to overcome the activation energy for C-Cl bond cleavage.
Reaction Time 1 - 6 hours12 - 24 hoursThe faster rate of oxidative addition for the C-I bond leads to significantly shorter reaction times.[9]
Yields Generally Good to ExcellentVariable; Highly Catalyst-DependentAchieving high yields with chloropyrazoles is possible but requires careful optimization of the catalyst system.
Key Risk Dehalogenation: The higher reactivity can sometimes lead to this side reaction where the iodine is replaced by hydrogen.[9][10]Inertness: The primary risk is a stalled or incomplete reaction due to the low reactivity of the C-Cl bond.The choice of halogen dictates the primary failure mode. Chloro- and bromo-pyrazoles are generally less prone to dehalogenation.[10]
Sonogashira Coupling

For the synthesis of alkynylpyrazoles, a valuable motif in bioactive molecules, the Sonogashira coupling is the premier method.[11] In this reaction, the superiority of iodopyrazoles is even more pronounced. The coupling of terminal alkynes with aryl iodides is a highly reliable and efficient process.[12] Conversely, Sonogashira reactions with aryl chlorides are notoriously difficult and often impractical without highly specialized catalytic systems, frequently resulting in low yields or requiring harsh conditions that are incompatible with sensitive functional groups.

Parameter4-Iodopyrazole Derivative4-Chloropyrazole DerivativeRationale & Causality
Catalyst System PdCl₂(PPh₃)₂ / CuIOften requires specialized, ligandless, or nano-catalyst systems.Standard Sonogashira conditions are typically ineffective for aryl chlorides. The C-Cl bond is too strong for efficient oxidative addition.
Feasibility Highly Feasible & Widely Used[12][13][14]Challenging & Rarely EmployedThe high energy barrier for C-Cl activation makes this a synthetically unattractive route for many applications.
Typical Yields Good to ExcellentPoor to Moderate (if successful)The robust C-I bond reactivity ensures efficient catalytic turnover and high product conversion.

Visualizing the Mechanism: The Oxidative Addition Hurdle

The core advantage of iodopyrazoles can be visualized within the catalytic cycle of a cross-coupling reaction. The initial oxidative addition of the palladium(0) complex to the halopyrazole is the critical, often rate-limiting, step. The weaker C-I bond presents a much lower energy barrier for this transformation compared to the C-Cl bond.

G Pd0 Pd(0)L₂ OxAdd_I Oxidative Addition (Fast) Pd0->OxAdd_I Ar-I OxAdd_Cl Oxidative Addition (Slow) Pd0->OxAdd_Cl Ar-Cl ArPdI Ar-Pd(II)-I OxAdd_I->ArPdI ArPdCl Ar-Pd(II)-Cl OxAdd_Cl->ArPdCl Transmetal Transmetalation ArPdI->Transmetal R-B(OH)₂ note The C-I bond's lower dissociation energy makes this step significantly faster and the rate-determining step for Ar-Cl. ArPdCl->Transmetal R-B(OH)₂ ArPdR Ar-Pd(II)-R Transmetal->ArPdR ReductElim Reductive Elimination ArPdR->ReductElim Product Ar-R ReductElim->Product Product->Pd0 Catalyst Regenerated

Caption: Catalytic cycle showing the oxidative addition barrier.

Field-Proven Experimental Protocols

To illustrate the practical differences, here are two self-validating protocols for a Suzuki-Miyaura coupling reaction. The causality behind each choice of reagent and condition is explained.

Protocol A: Suzuki-Miyaura Coupling of 4-Iodopyrazole
  • Rationale: This protocol leverages the high reactivity of the C-I bond, allowing for the use of a standard, commercially available catalyst and mild conditions, ensuring a high probability of success and straightforward purification.

  • Methodology:

    • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the 4-iodopyrazole substrate (1.0 equiv), the desired boronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).

      • Causality: K₂CO₃ is a sufficiently strong base for this reactive substrate and is easily removed during workup. An excess ensures complete reaction.

    • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).

      • Causality: A standard, air-stable Pd(0) precursor is sufficient due to the facile oxidative addition with the iodopyrazole.[14]

    • Solvent: Add a degassed 3:1 mixture of Dioxane and Water.

      • Causality: The biphasic solvent system effectively dissolves both the organic substrates and the inorganic base, facilitating the reaction. Degassing is crucial to prevent oxidation of the Pd(0) catalyst.

    • Reaction: Heat the mixture to 85 °C and stir for 4 hours, monitoring by TLC or LC-MS.

      • Causality: Mild heating is sufficient to drive the reaction to completion in a short timeframe.

    • Workup: After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography.

Protocol B: Suzuki-Miyaura Coupling of 4-Chloropyrazole
  • Rationale: This protocol is designed to overcome the high activation energy of the C-Cl bond. It requires a specialized, highly active catalyst system and more forcing conditions. This is a self-validating system because failure to use these specific components will likely result in no reaction.

  • Methodology:

    • Setup: To a rigorously dried Schlenk tube under an inert atmosphere, add the 4-chloropyrazole substrate (1.0 equiv), the boronic acid (1.5 equiv), and finely ground potassium phosphate (K₃PO₄, 3.0 equiv).

      • Causality: A stronger, non-nucleophilic base like K₃PO₄ is required to promote the catalytic cycle for the less reactive chloropyrazole.[10]

    • Catalyst Addition: Add Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv) and a bulky, electron-rich phosphine ligand such as SPhos (0.08 equiv).

      • Causality: This is the critical step. The combination of a Pd(0) source and a specialized ligand like SPhos generates the highly active catalytic species in situ that is capable of cleaving the strong C-Cl bond.[8]

    • Solvent: Add anhydrous, degassed Toluene.

      • Causality: Anhydrous conditions are more critical here to prevent catalyst deactivation and potential side reactions under the more forcing conditions.

    • Reaction: Heat the mixture to 110 °C and stir for 18 hours, monitoring by LC-MS.

      • Causality: Higher temperature and longer reaction time are necessary to achieve sufficient conversion due to the slow rate of oxidative addition.

    • Workup: Cool the reaction, filter through a pad of Celite to remove palladium residues, and rinse with ethyl acetate. Concentrate the filtrate and purify by column chromatography.

Strategic Recommendations for Synthesis

The choice between an iodopyrazole and a chloropyrazole is not merely tactical; it is strategic.

  • For Early-Stage Discovery & Medicinal Chemistry: Iodopyrazoles are the superior choice. Their high reactivity and broad compatibility with various cross-coupling reactions (especially Sonogashira) allow for the rapid generation of diverse analog libraries from a single advanced intermediate. The priority here is speed and scope, making the higher upfront material cost of the iodopyrazole negligible compared to the value of the data generated.

  • For Process Development & Scale-Up: Chloropyrazoles become highly attractive. Once a final drug candidate has been identified, the focus shifts to developing a cost-effective, robust, and scalable synthesis. Chloropyrazoles are significantly cheaper and more stable starting materials. While requiring more intensive process development to identify an optimal (and often proprietary) catalyst system, the long-term cost savings on a manufacturing scale can be substantial.[1]

References

  • A Comparative Guide to the Reactivity of 4-Halo-pyrazoles in Cross-Coupling Reactions - Benchchem.
  • Synthesis of iodinated pyrazoles.[a] [a] Reaction conditions: Phenyl... - ResearchGate.
  • A Comparative Guide to the Reactivity of 3-Chloro-2-pyrazinamine and Other Halopyrazines - Benchchem.
  • Synthesis of 4-iodopyrazoles: A Brief Review - ResearchGate.
  • 4-Iodopyrazole: A Comprehensive Evaluation as a Synthetic Intermediate in Cross-Coupling Reactions - Benchchem.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.
  • (PDF) ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. - ResearchGate.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research.
  • Scheme 5. Sonogashira cross-coupling reaction of substituted iodopyrazole derivatives. - ResearchGate.
  • Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade - PubMed.
  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC - NIH.
  • Pyrazole in drug discovery: an emerging privileged scaffold - PMC - PubMed Central.
  • Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling.
  • Review on advancements of pyranopyrazole: synthetic routes and their medicinal applications - PubMed.
  • Technical Support Center: Cross-Coupling Reactions with Chloropyrazoles - Benchchem.
  • Suzuki reaction - Wikipedia.
  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.

Sources

A Comprehensive Guide to the Stability of Methyl 5-iodo-1H-pyrazole-3-carboxylate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth analysis of the chemical stability of methyl 5-iodo-1H-pyrazole-3-carboxylate, a crucial building block in medicinal chemistry and materials science. Understanding the stability profile of this and similar heterocyclic compounds is paramount for ensuring the integrity of research findings, the viability of synthetic pathways, and the quality of resulting products. This document outlines potential degradation pathways, presents a robust protocol for forced degradation studies, and offers a comparative perspective on its stability against analogous structures.

Introduction to this compound and the Imperative of Stability Testing

This compound is a functionalized pyrazole derivative. The pyrazole ring is a common scaffold in numerous pharmaceuticals due to its diverse biological activities. The presence of an iodine atom and a methyl ester group makes it a versatile intermediate for further chemical modifications, such as cross-coupling reactions. However, the carbon-iodine (C-I) bond is known to be the least stable among carbon-halogen bonds, making the molecule susceptible to various degradation pathways.[1]

Stability testing is a critical component of the lifecycle of any chemical entity, providing insights into how its quality changes over time under the influence of environmental factors like temperature, humidity, and light.[2][3] For research chemicals, this ensures the reliability of experimental results, while in drug development, it is a regulatory requirement to establish a re-test period or shelf life and to identify potential degradants that could impact safety and efficacy.[4][5][6]

Predicted Degradation Pathways

Based on the structure of this compound, several degradation pathways can be anticipated:

  • Hydrolysis: The methyl ester functionality is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid (5-iodo-1H-pyrazole-3-carboxylic acid) and methanol.

  • Dehalogenation: The C-I bond is prone to cleavage, particularly under photolytic or thermal stress, which can lead to the formation of methyl 1H-pyrazole-3-carboxylate and elemental iodine.[1] The discoloration of iodinated compounds to a yellow-brown hue is often an indicator of the formation of molecular iodine.[1]

  • Oxidation: The pyrazole ring and the rest of the molecule may be susceptible to oxidative degradation, especially in the presence of oxidizing agents or under oxidative stress conditions.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to break the weak C-I bond, leading to de-iodination.[1][7]

A Framework for Comparative Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is an essential tool for understanding the intrinsic stability of a molecule.[8][9][10] By subjecting the compound to conditions more severe than accelerated stability testing, it is possible to rapidly identify likely degradation products and establish degradation pathways.[9] This information is invaluable for the development of stability-indicating analytical methods.[9][11]

Experimental Workflow for Forced Degradation

The following diagram outlines a typical workflow for a forced degradation study of this compound.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Weigh this compound dissolve Dissolve in Acetonitrile/Water start->dissolve acid Acid Hydrolysis (0.1 M HCl, 60°C) dissolve->acid base Base Hydrolysis (0.1 M NaOH, RT) dissolve->base oxidative Oxidation (3% H2O2, RT) dissolve->oxidative thermal Thermal Stress (Solid & Solution, 80°C) dissolve->thermal photo Photolytic Stress (ICH Q1B conditions) dissolve->photo quench Neutralize/Quench Reaction acid->quench base->quench oxidative->quench thermal->quench photo->quench hplc HPLC-UV/PDA Analysis quench->hplc mass_balance Assess Mass Balance hplc->mass_balance characterize LC-MS for Degradant ID hplc->characterize caption Forced Degradation Experimental Workflow

Caption: Workflow for forced degradation studies.

Detailed Experimental Protocol

Objective: To investigate the stability of this compound under various stress conditions as per ICH guidelines.[2][4][5]

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Class A volumetric glassware

  • HPLC system with UV/PDA detector

  • LC-MS system for characterization

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile:water 50:50 v/v).

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration for HPLC analysis.

  • Alkaline Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Solution: Place a sealed vial of the stock solution in a calibrated oven at 80°C for 48 hours.

    • Solid State: Place a known amount of the solid compound in a calibrated oven at 80°C for 48 hours.

    • Analyze samples at appropriate time points.

  • Photostability Testing:

    • Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[5]

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the exposed and control samples.

  • Analytical Method:

    • A stability-indicating HPLC method should be developed and validated. A typical starting point would be a reversed-phase C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile.

    • The detector wavelength should be set to the λmax of the parent compound, and a PDA detector is recommended to assess peak purity.

Comparative Stability Analysis: A Hypothetical Assessment

CompoundStructurePredicted Relative StabilityRationale
This compound A pyrazole ring with a methyl ester at C3 and an iodine at C5.Least Stable The C-I bond is the weakest among the carbon-halogen bonds, making it highly susceptible to photolytic and thermal degradation.[1]
Methyl 5-bromo-1H-pyrazole-3-carboxylate A pyrazole ring with a methyl ester at C3 and a bromine at C5.More Stable The C-Br bond is stronger than the C-I bond, leading to greater resistance to dehalogenation under light and heat stress.
Methyl 1H-pyrazole-3-carboxylate A pyrazole ring with a methyl ester at C3.Most Stable (with respect to halogenation) Lacks a halogen, thus eliminating the dehalogenation pathway. Degradation would primarily occur via hydrolysis of the ester.

Recommended Storage Conditions

Based on the anticipated instabilities of iodinated organic compounds, the following storage conditions are recommended for this compound to maintain its integrity:

  • Light Protection: Store in amber or opaque containers to prevent photolytic degradation.[1][7][12]

  • Temperature Control: Store at low temperatures, such as 2-8°C, to minimize thermal degradation.

  • Inert Atmosphere: For long-term storage or for highly pure samples, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1]

  • Dry Conditions: Store in a desiccator or with a desiccant to minimize exposure to moisture, which could facilitate hydrolysis.

Conclusion

The stability of this compound is a critical factor for its successful application in research and development. Its structure suggests susceptibility to hydrolysis, oxidation, and, most notably, dehalogenation under thermal and photolytic stress. A systematic approach using forced degradation studies is essential to fully characterize its stability profile and identify potential degradants. When compared to its bromo and non-halogenated analogs, it is predicted to be the least stable due to the lability of the carbon-iodine bond. Adherence to proper storage conditions is crucial to ensure the quality and reliability of this important chemical intermediate.

References

  • ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA). Available from: [Link]

  • ICH STABILITY TESTING GUIDELINES. SNS Courseware. Available from: [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). Available from: [Link]

  • ICH guideline for stability testing. SlideShare. Available from: [Link]

  • Q1A(R2) Guideline - ICH. Available from: [Link]

  • Storing iodine compound : r/chemistry - Reddit. Available from: [Link]

  • Study of the effect of storage conditions on stability of iodine in iodized table salt. ResearchGate. Available from: [Link]

  • Iodine | I2 | CID 807 - PubChem. NIH. Available from: [Link]

  • Iodine Storage | UK Science Technician Community. Available from: [Link]

  • Forced Degradation Studies. MedCrave online. Available from: [Link]

  • Forced degradation studies of Brexpiprazole | Download Scientific Diagram. ResearchGate. Available from: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available from: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available from: [Link]

  • Analytical methods for the determination of halogens in bioanalytical sciences: a review. PubMed. Available from: [Link]

  • Analytical Techniques In Stability Testing. Separation Science. Available from: [Link]

  • III Analytical Methods. Available from: [Link]

  • Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate. NIH. Available from: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Available from: [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available from: [Link]

  • Stability indicating study by using different analytical techniques. IJSDR. Available from: [Link]

  • Synthesis and characterization of 3-methyl-5-oxo-N,1-diphenyl-4, 5-dihydro-1-H-pyrazole-4-carbothioamide and its metal complexes. ResearchGate. Available from: [Link]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Available from: [Link]

  • Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. ResearchGate. Available from: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling Methyl 5-iodo-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and handling protocols for Methyl 5-iodo-1H-pyrazole-3-carboxylate, tailored for researchers and drug development professionals. The guidance herein is synthesized from established safety data for structurally analogous compounds and best practices in laboratory chemical management. Our objective is to empower you with the knowledge to work safely, ensuring both personal protection and experimental integrity.

Hazard Analysis: Understanding the Compound

Before handling any chemical, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, we can infer its hazard profile from closely related iodo-pyrazole derivatives.

Inferred Hazard Profile: Based on data from analogs like 5-Iodo-1-methyl-1H-pyrazole and Methyl 3-iodo-1H-pyrazole-4-carboxylate, this compound should be treated as hazardous.[1][2][3] The primary concerns are:

  • Serious Eye Damage/Irritation: Direct contact with the powder can cause significant eye irritation or damage.[1][3]

  • Skin Irritation: The compound is likely to cause skin irritation upon contact.[1][3]

  • Respiratory Irritation: Inhalation of the dust may lead to respiratory tract irritation.[2][3]

Furthermore, as a halogenated heterocyclic compound, thermal decomposition can release toxic and irritating gases, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen iodide.[3][4][5][6]

Property Information/Inferred Data Source/Rationale
Chemical Name This compoundIUPAC Nomenclature
Molecular Formula C5H5IN2O2Derived from structure
Physical State Solid, crystalline powderBased on analogs like 4-Iodo-1H-pyrazole (mp 108-110°C).[6]
Primary Hazards Causes serious eye damage, skin irritation, and may cause respiratory irritation.Inferred from analogs.[1][2][3]
Incompatibilities Strong oxidizing agents.[3][4][5][6]Standard for many organic compounds.
Storage Conditions Store in a dry, cool, well-ventilated place.[5][6] Keep container tightly closed. Some iodo-compounds are light-sensitive.[4][6]Best practice for chemical stability.

The Core of Protection: A Multi-Barrier PPE Strategy

Effective protection relies on a multi-layered approach, starting with engineering controls and supplemented by carefully selected Personal Protective Equipment (PPE). The following diagram outlines the decision-making process for establishing your protective barriers.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 Engineering & Administrative Controls cluster_2 Personal Protective Equipment (PPE) Selection Start Task: Handling Methyl 5-iodo-1H-pyrazole-3-carboxylate Assess_Powder Is the material a fine powder? Start->Assess_Powder Assess_Quantity Handling > small screening quantity? Assess_Powder->Assess_Quantity Yes Fume_Hood Mandatory: Use a certified chemical fume hood. Assess_Powder->Fume_Hood Eye_Face Eye/Face Protection: Chemical splash goggles AND a face shield. Assess_Quantity->Eye_Face Yes Hand Hand Protection: Double-gloved Nitrile or Neoprene. Assess_Quantity->Hand Yes Respiratory Respiratory Protection: N95 respirator if fume hood is not available or for spill cleanup. Assess_Quantity->Respiratory No (Spill/Emergency) Fume_Hood->Eye_Face Fume_Hood->Hand Body Body Protection: Chemical-resistant lab coat (long-sleeved, fully buttoned). Fume_Hood->Body SOP Follow established SOP for weighing and handling.

Caption: PPE selection workflow for handling the target compound.

Engineering Controls: Your First Line of Defense
  • Chemical Fume Hood: All handling of solid this compound must be performed inside a certified chemical fume hood. This is critical to contain airborne particles and prevent inhalation, which is a primary route of exposure.[3] Ensure the sash is positioned at the lowest feasible height to maximize airflow and protection.

Personal Protective Equipment (PPE): The Essential Barriers
  • Eye and Face Protection:

    • Chemical Splash Goggles: Standard safety glasses are insufficient. You must wear fully sealing chemical splash goggles that meet ANSI Z87.1 standards to protect against fine dust particles.[7]

    • Face Shield: A face shield must be worn in addition to goggles, especially when handling larger quantities or when there is a risk of splashing during solution preparation.[7][8] This provides a secondary barrier for the entire face.

  • Hand Protection:

    • Gloves: Nitrile or neoprene gloves are recommended for handling this class of chemicals.[9] Given the risk of skin irritation, double-gloving is a prudent measure. The outer glove is removed upon leaving the immediate work area to prevent cross-contamination. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[8]

  • Body Protection:

    • Lab Coat: A long-sleeved, flame-resistant lab coat that fits properly and is fully buttoned is mandatory.[7] This protects your skin and personal clothing from contamination.

    • Apron: For operations involving larger quantities (>10g) or solution preparation, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[10]

  • Respiratory Protection:

    • Under normal operating conditions within a fume hood, additional respiratory protection is not required.

    • For spill cleanup outside of a fume hood or in situations where ventilation is compromised, a NIOSH-approved respirator with P95 or P100 particulate filters is necessary.[8]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized workflow minimizes risk and ensures reproducibility. The following protocol outlines the essential steps for safely weighing and handling the compound.

Handling_Workflow Prep Step 1: Preparation - Don all required PPE. - Verify fume hood certification. - Prepare all necessary equipment. Weigh Step 2: Weighing - Use an anti-static weigh boat. - Dispense powder slowly to minimize dust. - Tare balance with the boat before adding compound. Prep->Weigh Transfer Step 3: Transfer & Dissolution - Carefully transfer powder to the reaction vessel. - If making a solution, add solvent slowly to the solid. Weigh->Transfer Cleanup Step 4: Immediate Cleanup - Decontaminate spatula and weigh boat with a suitable solvent. - Wipe down the balance and fume hood surface. Transfer->Cleanup Waste Step 5: Waste Segregation - Dispose of contaminated consumables in the designated solid hazardous waste container. Cleanup->Waste Doff Step 6: Doffing PPE - Remove outer gloves. - Exit work area. - Remove all PPE in the correct order. Waste->Doff

Caption: Standard workflow for handling solid chemical compounds.

Step Action Rationale (The "Why")
1. Pre-Operation Don all PPE as specified in Section 2. Prepare your workspace inside the fume hood by lining it with absorbent bench paper and gathering all necessary glassware and utensils.Ensures you are protected before any potential exposure occurs. A prepared workspace prevents scrambling for items and reduces the risk of accidents.
2. Weighing Use an anti-static weigh boat or glassine paper. Carefully scoop the solid from the reagent bottle to the weigh boat using a dedicated spatula. Avoid any rapid movements that could generate dust.The primary risk is dust inhalation. Slow, deliberate movements are critical.[3] Anti-static equipment prevents the powder from jumping.
3. Transfer Gently tap the weigh boat to transfer the solid into your reaction vessel. If dissolving, add the solvent to the solid in the vessel, not the other way around, to prevent splashing of the dry powder.Minimizes the chance of losing material and creating airborne dust during transfer.
4. Post-Transfer Immediately rinse the spatula and weigh boat with a small amount of the reaction solvent, adding the rinsate to the reaction vessel. Wipe down the balance and the fume hood work surface with a damp cloth.This decontaminates your tools and work area, ensuring no residual compound is left exposed. It also ensures quantitative transfer of your material.
5. Waste Disposal Dispose of the used weigh boat, bench paper, and any contaminated wipes into a clearly labeled, sealed hazardous waste container for halogenated organic solids.Proper waste segregation is a regulatory and safety requirement.[11][12] Halogenated waste must not be mixed with other waste streams.[13]

Disposal and Decontamination Plan

Improper disposal of iodinated organic compounds can pose a significant environmental hazard.[12][13] A strict disposal protocol is mandatory.

  • Solid Waste: All unused solid compound and any materials grossly contaminated with it (e.g., weigh boats, gloves, absorbent paper) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container for "Halogenated Organic Waste."[11]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for "Halogenated Organic Liquid Waste." Do not pour this waste down the drain.[12]

  • Glassware Decontamination: Rinse contaminated glassware three times with a suitable organic solvent (e.g., acetone, ethyl acetate). The first rinse should be collected as hazardous liquid waste. Subsequent rinses can typically be managed as non-hazardous waste, but you must consult your institution's specific guidelines.

  • Spill Cleanup:

    • Alert personnel in the area and restrict access.

    • Wearing the full PPE described in Section 2, including an N95 respirator, gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.

    • Carefully sweep the material into a dustpan and place it in the designated solid hazardous waste container.

    • Decontaminate the area with a cloth dampened with a suitable solvent, and dispose of the cloth as solid hazardous waste.

Emergency First Aid

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][6][8]

  • Skin Contact: Remove contaminated clothing and immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][6]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][14]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[2][14]

References

  • 4-Iodo-1H-pyrazole - SAFETY DATA SHEET. (2024-02-07). Thermo Fisher Scientific.
  • 5-Iodo-1-methyl-1H-pyrazole 97 34091-51-5. Sigma-Aldrich.
  • 3-Iodo-1-methyl-1H-pyrazole - SAFETY DATA SHEET. (2023-09-05). Thermo Fisher Scientific.
  • SAFETY DATA SHEET. (2009-09-17). Fisher Scientific.
  • SAFETY DATA SHEET - 5-Iodo-1-methyl-1H-pyrazole. (2024-02-11). Fisher Scientific.
  • Methyl 3-iodo-1H-pyrazole-4-carboxylate - Safety Data Sheet. AK Scientific, Inc.
  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. Agency for Toxic Substances and Disease Registry.
  • Iodine Disposal For Businesses. Collect and Recycle.
  • 4-Iodo-1-methyl-1H-pyrazole - Safety Data Sheet. (2015-01-03). AWS.
  • Safety Data Sheet. (2025-08-23). ChemScene.
  • Personal protective equipment in your pharmacy. (2019-10-30). Alberta College of Pharmacy.
  • Personal Protective Equipment Selection Guide. (2015-07-22). University of Arizona Research Laboratory & Safety Services.
  • Lab Safety Equipment & PPE. ChemTalk.
  • Personal Protective Equipment in Chemistry. Dartmouth Environmental Health and Safety.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022-10-06). Provista.
  • Environmental Health and Safety Disposal of Iodine. Case Western Reserve University.
  • Safety Data Sheet. (2024-11-01). Aaron Chemicals.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 5-iodo-1H-pyrazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 5-iodo-1H-pyrazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.